Pralsetinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
| Record name | Pralsetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097132-94-8 | |
| Record name | Pralsetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralsetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALSETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pralsetinib's Impact on MAPK/ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib (B610190) (GAVRETO®) is a highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Constitutive activation of RET, through gene fusions or mutations, leads to the aberrant activation of downstream signaling pathways critical for tumor cell proliferation and survival, most notably the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its attenuation of the MAPK/ERK signaling cascade. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows to support further research and development in this area.
Introduction: The RET Proto-Oncogene and MAPK/ERK Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain.[2] These phosphotyrosine residues serve as docking sites for various adaptor and signaling proteins, which in turn activate multiple downstream cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[2]
The MAPK/ERK pathway is a central regulator of cell proliferation.[4] In RET-driven cancers, constitutive RET activation leads to the recruitment of adaptor proteins that activate RAS. This initiates a phosphorylation cascade, sequentially activating RAF, MEK (MAPK/ERK Kinase), and finally ERK.[4] Phosphorylated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression and cell survival.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that functions by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of both wild-type and mutated RET.[2][3] This competitive inhibition prevents RET autophosphorylation, thereby blocking the initiation of downstream signaling cascades.[2][3] Preclinical studies have demonstrated that this compound potently inhibits RET phosphorylation, leading to the suppression of downstream signaling, growth inhibition, and apoptosis in cancer cell lines driven by RET alterations.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been extensively characterized in a variety of preclinical models. The following tables summarize key half-maximal inhibitory concentration (IC50) values from both biochemical and cell-based assays, providing a comparative overview of its activity against different RET alterations and its selectivity over other kinases.
Table 1: Biochemical IC50 Values of this compound Against RET Kinase Variants
| Target | IC50 (nM) |
| Wild-type RET | ~0.4 |
| CCDC6-RET | 0.4 |
| KIF5B-RET | 12 |
| RET M918T | <0.5 |
| RET V804L | 0.4 |
| RET V804M | 0.4 |
Data compiled from multiple sources. Actual IC50 values may vary based on specific assay conditions.
Table 2: Cellular IC50 Values of this compound in RET-Driven Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | Cellular IC50 (nM) |
| Ba/F3-KIF5B-RET | Pro-B Cell | Engineered KIF5B-RET | <10 |
| TT | Medullary Thyroid Carcinoma | RET M918T | <10 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET | <10 |
Data compiled from multiple sources. Actual IC50 values may vary based on specific assay conditions.
Table 3: this compound Activity Against Off-Target Kinases
| Kinase | Cellular IC50 (nM) | Selectivity over RET (approx. fold) |
| VEGFR2 | 80 | ~14x |
| FGFR2 | - | ~40x |
| JAK2 | - | ~12x |
| DDR1 | - | >100x |
| TRKC | - | >100x |
| FLT3 | - | >100x |
| JAK1 | - | >100x |
This compound is highly selective for RET, with over 100-fold greater potency against RET than 96% of the 371 kinases against which it has been tested.[2] Data compiled from multiple sources.
Impact on Downstream MAPK/ERK Signaling
This compound's inhibition of RET phosphorylation directly translates to the suppression of the MAPK/ERK pathway. Preclinical studies consistently show a significant, dose-dependent reduction in the phosphorylation of key downstream effectors, MEK and ERK, in cancer cells harboring RET alterations.
A time-course experiment treating TT cells (harboring RET M918T mutation) with 50 nM this compound demonstrated a sustained inhibition of both p-ERK1/2 and p-AKT, with maximum efficacy observed at 72 hours.[5]
Table 4: Dose-Dependent Inhibition of p-ERK by this compound
| Cell Line | Cancer Type | Treatment Concentration (nM) | Duration | p-ERK Inhibition |
| A375 (BRAF V600E) | Malignant Melanoma | 0.1, 1, 10, 100 | 48 hours | Dose-dependent decrease, with near-complete inhibition at 100 nM |
| COLO 205 (BRAF V600E) | Colorectal Adenocarcinoma | 10, 30, 90 | Not Specified | Dose-dependent inhibition |
Note: While these cell lines are not RET-driven, they demonstrate the well-characterized dose-dependent inhibition of p-ERK by a MEK inhibitor, which is analogous to the downstream effect of a RET inhibitor like this compound in RET-driven cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on downstream signaling.
Western Blot Analysis of Downstream Signaling
This protocol details the detection of total and phosphorylated RET, MEK, and ERK in cell lysates following this compound treatment.
Materials:
-
RET-driven cancer cell lines (e.g., TT, LC-2/ad)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p-RET, total RET, p-MEK, total MEK, p-ERK, total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and then re-probed with a different primary antibody (e.g., for total ERK or a loading control).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify the engagement of a drug with its target protein in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Intact cells expressing the target protein (RET)
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
Western blot apparatus and reagents (as described above)
Procedure:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time to allow for drug uptake and binding.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes). This will cause protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble RET protein remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Mechanisms of Resistance to this compound Involving the MAPK/ERK Pathway
Despite the efficacy of this compound, acquired resistance can emerge. Resistance mechanisms can be broadly categorized as on-target (secondary mutations in the RET kinase domain) or off-target (activation of bypass signaling pathways).
-
On-Target Resistance: Secondary mutations in the RET kinase domain, such as those at the solvent front (e.g., G810), can interfere with this compound binding, leading to the reactivation of RET and its downstream signaling, including the MAPK/ERK pathway.[1][6]
-
Off-Target Resistance (Bypass Mechanisms): Cancer cells can develop resistance by activating alternative signaling pathways that bypass their dependency on RET. Amplification or activating mutations in other receptor tyrosine kinases, such as MET or KRAS, can lead to the reactivation of the MAPK/ERK pathway, even in the presence of effective RET inhibition by this compound.[6][7]
Understanding these resistance mechanisms is crucial for the development of next-generation RET inhibitors and combination therapeutic strategies to overcome resistance.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits RET, blocking downstream MAPK/ERK signaling.
Caption: Key steps in the Western blot analysis workflow.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer. [themednet.org]
- 7. benchchem.com [benchchem.com]
The Impact of Pralsetinib on the PI3K/AKT Pathway in RET-Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pralsetinib (B610190) (GAVRETO®) is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] In various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), oncogenic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways, most notably the PI3K/AKT and MAPK/ERK cascades.[2][3] this compound functions by competitively binding to the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.[4] This technical guide provides an in-depth analysis of the effect of this compound on the PI3K/AKT pathway in RET-mutant cells, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and workflows.
Data Presentation
This compound Inhibitory Activity
The inhibitory potential of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Target/Cell Line | RET Alteration | IC50 (nM) | Assay Type |
| Wild-Type RET | N/A | 0.4 | Biochemical |
| CCDC6-RET | Fusion | 0.4 | Biochemical |
| KIF5B-RET | Fusion | 12 | Biochemical |
| RET M918T | Mutation | 0.4 | Biochemical |
| RET V804L | Mutation | 0.4 | Biochemical |
| RET V804M | Mutation | 0.4 | Biochemical |
| RET V804E | Mutation | 0.7 | Biochemical |
| Ba/F3 (KIF5B-RET) | Fusion | 12 | Cellular Proliferation |
| Ba/F3 (KIF5B-RET V804L) | Fusion + Mutation | 11 | Cellular Proliferation |
| Ba/F3 (KIF5B-RET V804M) | Fusion + Mutation | 10 | Cellular Proliferation |
This compound-Mediated Inhibition of AKT Phosphorylation in RET-Mutant Cells
The direct impact of this compound on the PI3K/AKT pathway can be quantified by measuring the phosphorylation of AKT at key residues, such as Serine 473 (p-AKT Ser473). A study by Trocchianesi et al. demonstrated the time-dependent effect of this compound on p-AKT levels in the TT medullary thyroid carcinoma cell line, which harbors a RET C634W mutation.
| Treatment Duration (hours) | This compound Concentration (nM) | Relative p-AKT Levels (Normalized to Control) |
| 1.5 | 50 | ~50% reduction |
| 6 | 50 | ~75% reduction |
| 24 | 50 | ~80% reduction |
| 48 | 50 | Sustained ~80% reduction |
| 72 | 50 | Sustained ~80% reduction |
Note: The relative p-AKT levels are estimated from the densitometric analysis presented in the source publication.[5]
Experimental Protocols
Western Blot Analysis for p-AKT
This protocol outlines the procedure for assessing the phosphorylation status of AKT in RET-mutant cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate RET-mutant cancer cells (e.g., TT, or engineered Ba/F3 cells expressing a RET fusion) at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the protein to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
For quantitative analysis, perform densitometry on the bands using appropriate software.
-
Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the p-AKT signal.
Cellular Proliferation Assay
This protocol is for assessing the inhibitory effect of this compound on the proliferation of RET-driven cancer cells.
1. Cell Seeding:
-
Use cancer cell lines with endogenous RET fusions (e.g., NSCLC cell lines with KIF5B-RET) or engineered cell lines (e.g., Ba/F3 cells expressing a specific RET mutant).
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Drug Treatment:
-
Treat the cells with a range of this compound concentrations. It is recommended to use a 10-point dose-response curve with 3-fold serial dilutions.
-
Include a vehicle-only control (DMSO).
3. Incubation:
-
Incubate the plates for a defined period, typically 72 hours, under standard cell culture conditions.
4. Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
5. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Pralsetinib Kinase Selectivity Profile: A Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of pralsetinib (B610190), a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. For comparative purposes, this guide also details the selectivity profiles of other prominent tyrosine kinase inhibitors (TKIs), offering researchers and drug development professionals a thorough resource for understanding the on- and off-target activities of these therapeutic agents.
Introduction
This compound (Gavreto®) is a next-generation, oral, highly selective ATP-competitive small molecule inhibitor of RET kinase.[1] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[2][3] this compound is designed to specifically target these aberrant RET kinases, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2][3] Its high selectivity is a key feature, distinguishing it from older multi-kinase inhibitors and contributing to a generally more manageable safety profile.[1][4]
This guide summarizes the quantitative kinase inhibition data for this compound and other relevant TKIs, provides detailed experimental protocols for assessing kinase selectivity, and visualizes key signaling pathways and experimental workflows.
Quantitative Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against a panel of kinases. The data is compiled from various biochemical and cellular assays and is presented to facilitate a comparative assessment of their selectivity profiles. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib (B606365) IC50 (nM) | Lorlatinib IC50 (nM) | Vandetanib (B581) IC50 (nM) | Repotrectinib IC50 (nM) |
| RET (WT) | 0.4[5] | --- | --- | --- | --- | 130[6][7] | --- |
| CCDC6-RET | 0.4[5] | --- | --- | --- | --- | --- | --- |
| KIF5B-RET | 12 (cellular)[2] | --- | --- | --- | --- | --- | --- |
| RET M918T | 0.4[5] | --- | --- | --- | --- | --- | --- |
| RET V804L | 0.3[5] | --- | --- | --- | --- | --- | --- |
| RET V804M | 0.4[5] | --- | --- | --- | --- | --- | --- |
| ALK (WT) | --- | --- | 1.9[8][9] | 0.6[10] | --- | --- | 1.01[11] |
| ALK L1196M | --- | --- | --- | 1.7[10] | 1.08[11] | --- | --- |
| ALK G1202R | --- | --- | --- | 4.9[10] | --- | --- | 1.26[11] |
| ROS1 | --- | --- | --- | 1.9[12][13] | --- | --- | --- |
| VEGFR2 (KDR) | ~14-fold less selective than RET (cellular)[2][14] | --- | --- | --- | --- | 40[7] | --- |
| FGFR2 | ~40-fold less selective than RET (cellular)[2][14] | --- | --- | --- | --- | --- | --- |
| JAK2 | ~12-fold less selective than RET (cellular)[2][14] | --- | --- | --- | --- | --- | --- |
| FLT3 | Inhibited at clinically relevant concentrations[1] | --- | --- | 2.1[12][13] | --- | --- | --- |
| DDR1 | Inhibited at clinically relevant concentrations[1] | --- | --- | --- | --- | --- | --- |
| TRKC | Inhibited at clinically relevant concentrations[1] | --- | --- | --- | --- | --- | --- |
| EGFR | --- | --- | --- | --- | --- | 500[6][7] | --- |
| SRC Family | --- | --- | --- | --- | --- | --- | Inhibited[15] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the concentration of an inhibitor required to block the enzymatic activity of a purified kinase by 50% (IC50).[16]
Objective: To quantify the direct inhibitory effect of a TKI on a specific kinase.
Methodology:
-
Kinase Panel Screening: Initially, the test compound (e.g., this compound) is screened at a single high concentration (e.g., 300 nM) against a large panel of purified human kinases (e.g., 371 kinases).[5][14]
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50%), full 10-point dose-response curves are generated.[5][14]
-
Reaction Mixture: The kinase reaction is initiated by adding a phosphate (B84403) source, typically radiolabeled ATP (e.g., ³³P-ATP), to a mixture containing the purified kinase, a suitable substrate peptide, and varying concentrations of the inhibitor.[5][14] The reaction is often performed at a physiological ATP concentration.[14]
-
Incubation: The reaction mixture is incubated for a specific time at an optimal temperature (e.g., 30°C) to allow for substrate phosphorylation.[16]
-
Detection: Kinase activity is measured using methods like filter-binding assays, where the radiolabeled phosphate incorporated into the substrate is captured on a filter and quantified by scintillation counting.[14] Alternatively, non-radiometric methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used.[2]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[14][16]
Cellular Proliferation Assay
This assay assesses the effect of a TKI on the proliferation and viability of cancer cell lines that are dependent on the activity of a specific kinase for their growth and survival.[14]
Objective: To determine the potency of a TKI in a cellular context.
Methodology:
-
Cell Line Selection: Choose a cell line harboring the specific kinase alteration of interest (e.g., Ba/F3 cells engineered to express a KIF5B-RET fusion).[3][14] These cells are often dependent on the expressed kinase for their proliferation.[14]
-
Cell Seeding: Plate the cells in multi-well plates and allow them to adhere and grow overnight.[3]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the TKI for a specified period (e.g., 72 hours).[3]
-
Viability Assessment: Measure cell viability using a metabolic assay such as the MTS or CellTiter-Glo® assay. These assays quantify the number of viable cells by measuring metabolic activity.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50 value by plotting the inhibitor concentration versus cell viability and fitting the data to a dose-response curve.[16]
Western Blot for Phospho-Kinase Inhibition
This technique is used to assess the phosphorylation status of the target kinase and its downstream signaling proteins within cells following treatment with a TKI.[17]
Objective: To confirm target engagement and inhibition of downstream signaling pathways in a cellular environment.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with varying concentrations of the TKI for a desired time. Subsequently, wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay) to ensure equal loading for electrophoresis.[17]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-RET) and total protein levels of the kinase as a loading control. Also, probe for key downstream signaling proteins (e.g., phospho-ERK, phospho-AKT).[17]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[17]
-
Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation at different TKI concentrations.
Visualizations
Caption: this compound selectively inhibits the RET signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound demonstrates a high degree of selectivity for RET kinases, including various fusion and mutant forms, which underpins its clinical efficacy and favorable safety profile compared to less selective multi-kinase inhibitors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating a deeper understanding of this compound's mechanism of action and its comparative standing among other TKIs. The provided visualizations of the RET signaling pathway and experimental workflows serve to further clarify these complex processes.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Pralsetinib's Impact on CCDC6-RET Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of the Coiled-Coil Domain Containing 6 (CCDC6) gene with the Rearranged during Transfection (RET) proto-oncogene represents a potent oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[1][2] This chromosomal rearrangement results in the constitutive, ligand-independent activation of the RET kinase domain, leading to aberrant downstream signaling and uncontrolled cell proliferation and survival.[1][3] Pralsetinib (B610190) (Gavreto®) is a highly potent and selective small-molecule inhibitor of the RET kinase, designed to specifically target cancers harboring RET alterations.[2][3] This technical guide provides an in-depth examination of the impact of this compound on CCDC6-RET signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Mechanism of Action
The CCDC6-RET fusion protein promotes tumorigenesis through the continuous activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[4][5] The CCDC6 component mediates dimerization of the fusion protein, leading to autophosphorylation of the RET kinase domain and the subsequent recruitment and phosphorylation of downstream signaling molecules.[3]
This compound exerts its therapeutic effect by competing with ATP for binding to the ATP-binding pocket within the intracellular kinase domain of the RET protein.[3][4] This competitive inhibition prevents the autophosphorylation of the RET kinase, thereby blocking the initiation of the downstream signaling cascade.[3][4] The high selectivity of this compound for RET over other kinases, such as VEGFR2, minimizes off-target effects and associated toxicities.[3][6]
Quantitative Data
The potency of this compound against the CCDC6-RET fusion has been quantified in various preclinical studies. The following tables summarize key half-maximal inhibitory concentration (IC50) values from both biochemical and cell-based assays.
| Assay Type | Cell Line / System | RET Alteration | This compound IC50 (nM) | Reference(s) |
| Biochemical Assay | Purified Enzyme | CCDC6-RET | 0.4 | [7] |
| Cell Viability Assay | Ba/F3 | CCDC6-RET | 7 | [8] |
| Cell Viability Assay | LC-2/ad | CCDC6-RET | 1.8 | [8] |
Table 1: this compound IC50 Values for CCDC6-RET. This table summarizes the in vitro potency of this compound against the CCDC6-RET fusion protein in both biochemical and cellular contexts.
| Target Kinase | This compound IC50 (nM) | Fold Selectivity (vs. CCDC6-RET) | Reference(s) |
| CCDC6-RET | 0.4 | 1 | [7] |
| KIF5B-RET | ~0.3 | ~1.3 | [6] |
| RET (Wild-Type) | ~0.4 | 1 | [6] |
| VEGFR2 | 4.8 | 12 | [7] |
| FGFR2 | >100 | >250 | [9] |
| JAK2 | >100 | >250 | [9] |
Table 2: Selectivity Profile of this compound. This table highlights the high selectivity of this compound for RET kinases, including the CCDC6-RET fusion, compared to other kinases.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized to investigate the impact of this compound on CCDC6-RET signaling.
Cell Culture and Reagents
-
Cell Lines: Ba/F3 cells engineered to express CCDC6-RET and human lung adenocarcinoma cell line LC-2/ad, which endogenously harbors the CCDC6-RET fusion.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells, IL-3 is required for the parental line but is withdrawn for the CCDC6-RET expressing cells as the fusion protein confers cytokine-independent growth.
-
This compound: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and stored at -20°C. Working solutions are prepared by diluting the stock in culture medium immediately before use.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of RET and its downstream signaling proteins.
-
Cell Lysis: Cells are seeded and treated with varying concentrations of this compound for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID mice) are used.
-
Cell Implantation: CCDC6-RET-expressing cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).
Visualizations
Signaling Pathway Diagram
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for the treatment of a RET-positive advanced non-small-cell lung cancer patient harboring both ANK-RET and CCDC6-RET fusions with coronary heart disease: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pralsetinib's Efficacy in Overcoming the RET V804M Gatekeeper Mutation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapies has revolutionized the treatment landscape for cancers driven by specific genetic alterations. Pralsetinib (B610190) (GAVRETO®) is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] A key challenge in kinase inhibitor therapy is the emergence of resistance mutations. The V804M "gatekeeper" mutation in the RET kinase domain has historically conferred resistance to many multi-kinase inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism of action and its robust inhibitory activity against the RET V804M mutation, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex biological pathways and experimental workflows.
Introduction to RET Signaling and the V804M Gatekeeper Mutation
The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for normal development and cell function.[3] Upon binding of its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, RET dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, differentiation, and survival.[4]
Genetic alterations, including fusions and point mutations, can lead to ligand-independent, constitutive activation of RET, driving oncogenesis.[4] The V804M mutation, located in the kinase domain's ATP-binding pocket, is a "gatekeeper" mutation. This substitution of valine with a bulkier methionine residue sterically hinders the binding of many traditional kinase inhibitors, leading to therapeutic resistance.
This compound's Mechanism of Action and Structural Basis for V804M Inhibition
This compound is a next-generation, highly selective RET inhibitor designed to overcome the limitations of earlier multi-kinase inhibitors.[5] It functions by competitively binding to the ATP-binding site of the RET kinase domain, thereby preventing ATP from interacting with the kinase and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[4]
Unlike many other tyrosine kinase inhibitors, this compound and selpercatinib (B610774) utilize an unconventional binding mode that avoids interference from gatekeeper mutations.[6] X-ray crystal structures reveal that these inhibitors anchor one end in the front cleft of the kinase domain and wrap around the gate wall to access the back cleft.[6] This unique binding conformation allows this compound to effectively inhibit RET kinases harboring the V804M mutation.
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates potent inhibition of wild-type RET and various RET mutants, including the V804M gatekeeper mutation, at nanomolar concentrations. The following tables summarize key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound Against RET Kinase Variants
| Target | IC₅₀ (nM) | Reference(s) |
| Wild-type RET | 0.4 | [7] |
| RET V804L | 0.3 | [7] |
| RET V804M | 0.4 | [7] |
| RET M918T | 0.4 | [7] |
| CCDC6-RET fusion | 0.4 | [7] |
Table 2: Cellular Inhibitory Activity of this compound in RET-Driven Cell Lines
| Cell Line Model (RET Alteration) | IC₅₀ (nM) | Reference(s) |
| KIF5B-RET | 12 | [8] |
| KIF5B-RET V804L | 11 | [8] |
| KIF5B-RET V804M | 10 | [8] |
| KIF5B-RET V804E | 15 | [8] |
Clinical Efficacy in Patients with RET V804M Mutations
Clinical data from the phase 1/2 ARROW trial (NCT03037385) have demonstrated the potent and durable clinical activity of this compound in patients with RET-mutant advanced medullary thyroid cancer (MTC), irrespective of the specific RET genotype, including those with V804M/L gatekeeper mutations.[9][10][11] In a subset of patients with a RET V804X gatekeeper mutation, a notable 83% responded to this compound treatment.[10] This underscores the clinical relevance of this compound's ability to overcome resistance mediated by this key mutation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the rigorous evaluation of RET inhibitors. The following are methodologies for key in vitro experiments.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified RET kinase (wild-type and mutant forms).
-
Reagent Preparation:
-
Recombinant human RET kinase (wild-type or mutant, e.g., V804M).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP at a concentration near the Km for RET.
-
Substrate (e.g., a poly-Glu-Tyr peptide).
-
Test compound (this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of kinase buffer containing the RET enzyme into each well.
-
Add 50 nL of the serially diluted test inhibitor.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP or generated ADP according to the detection reagent manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known potent RET inhibitor or no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Cellular Proliferation Assay (Ba/F3 Cells)
Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific RET fusions or mutations.[8][9]
-
Cell Line Engineering:
-
The murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, is engineered to express a specific human RET fusion (e.g., KIF5B-RET) or mutation (e.g., V804M).
-
This renders the cells IL-3 independent for their proliferation and survival, making them dependent on the expressed RET kinase activity.[14]
-
-
Cell Culture and Treatment:
-
Culture the engineered Ba/F3 cells in the absence of IL-3.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Treat the cells with a range of this compound concentrations for a defined period (e.g., 72 hours).
-
-
Proliferation Assessment:
-
Measure cell proliferation using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of viable cells.[9]
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the percentage of cell proliferation against the log of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
RET Signaling Pathway and this compound Inhibition
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the in vitro characterization of this compound's activity.
Conclusion
This compound is a highly potent and selective RET inhibitor that has demonstrated robust activity against the historically challenging V804M gatekeeper mutation. Its unique binding mechanism allows it to overcome the steric hindrance that limits the efficacy of older multi-kinase inhibitors. The potent biochemical and cellular inhibitory activity, corroborated by strong clinical data, establishes this compound as a critical therapeutic agent for patients with RET V804M-mutant cancers. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel kinase inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Expanded Access Program this compound in Advanced Non–Small Cell Lung Cancer with Rearranged during Transfection (RET) Gene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. carlosibanezlab.se [carlosibanezlab.se]
- 6. In vitro kinase assay [protocols.io]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. onclive.com [onclive.com]
- 11. This compound for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Precision: A Technical Guide to Pralsetinib's High Selectivity for RET Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib (B610190) (Gavreto®), a second-generation selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, has demonstrated significant clinical efficacy in the treatment of cancers harboring RET alterations.[1][2] Its success is underpinned by a remarkable degree of selectivity for RET over other kinases, a critical attribute that minimizes off-target toxicities. This technical guide provides an in-depth exploration of the molecular basis for this compound's high selectivity. We will dissect its unique binding mode, present comparative quantitative data on its inhibitory activity, detail the experimental methodologies for its characterization, and visualize the intricate biological pathways and experimental workflows.
Introduction: The Rationale for Selective RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[3] Uncontrolled activation of RET, driven by gene fusions or mutations, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), and other solid tumors.[1][4] While first-generation multi-kinase inhibitors (MKIs) showed some activity against RET-driven cancers, their lack of specificity often led to significant off-target side effects.[2] this compound was engineered to overcome this limitation by exhibiting high potency and selectivity for both wild-type and mutated forms of RET.[1][5]
Mechanism of Action: A Unique Binding Paradigm
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the RET kinase domain.[3] This action directly prevents the phosphorylation of RET and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[6]
X-ray crystallography studies have revealed that this compound, along with the structurally similar Selpercatinib (B610774), employs an unconventional binding mode that distinguishes it from many other tyrosine kinase inhibitors (TKIs).[7][8][9] Unlike TKIs that typically access the back of the ATP pocket by passing through the "gatekeeper" residue, this compound anchors one end in the front cleft of the ATP binding site and wraps around the gate wall to access the back cleft.[1][7][8][9] This unique conformation is a key determinant of its high selectivity and its ability to inhibit RET kinases harboring mutations at the gatekeeper residue (V804M/L), which confer resistance to many other TKIs.[10]
Quantitative Analysis of this compound's Potency and Selectivity
The potency and selectivity of this compound have been extensively characterized through biochemical and cell-based assays. The following tables summarize key quantitative data, presenting half-maximal inhibitory concentrations (IC50) against various RET isoforms and a panel of other kinases.
Table 1: Biochemical Inhibitory Activity of this compound and Selpercatinib Against Wild-Type and Mutated RET Kinase
| Kinase Target | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Reference |
| CCDC6-RET | 0.4 | - | [10] |
| KIF5B-RET | 12 | 11 | [10] |
| RET V804L | 0.4 | - | [10] |
| KIF5B-RET V804L | 11 | 34 | [10] |
| RET V804M | 0.4 | - | [10] |
| KIF5B-RET V804M | 10 | 88 | [10] |
| RET V804E | 0.7 | - | [10] |
| KIF5B-RET V804E | 15 | 114 | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Inhibitory Activity of this compound and Selpercatinib Against RET Fusions and Resistance Mutations
| RET Alteration | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Fold Change vs. WT (this compound) | Fold Change vs. WT (Selpercatinib) | Reference |
| KIF5B-RET (WT) | 6.2 | 8.1 | 1.0 | 1.0 | [11] |
| L730V | 375.1 | 35.2 | ~60x | ~4x | [11][12] |
| L730I | 358.3 | 56.4 | ~58x | ~7x | [11][12] |
| V738A | >100 | >100 | >16x | >12x | [11] |
| Y806C | >100 | >100 | >16x | >12x | [11] |
| Y806N | >100 | >100 | >16x | >12x | [11] |
| G810S | >100 | >100 | >16x | >12x | [11] |
| G810R | >100 | >100 | >16x | >12x | [11] |
Note: Data is compiled from in vitro studies and fold change is an approximation.
Table 3: Kinase Selectivity Profile of this compound
| Off-Target Kinase | This compound IC50 (nM) | Fold Selectivity vs. RET | Reference |
| VEGFR2 | 35 | ~88x | [5][10] |
| JAK1 | ~6.4 | ~16x | [6] |
| JAK2 | - | - | [13] |
| DDR1 | - | - | [13] |
| TRKC | - | - | [13] |
| FLT3 | - | - | [13] |
| TRKA | - | - | [13] |
| PDGFRβ | - | - | [13] |
| FGFR1/2 | - | - | [13] |
Note: this compound is over 100-fold more selective for RET than for 96% of the 371 kinases against which it has been tested.[13] Specific IC50 values for some off-target kinases are not publicly available.
Experimental Protocols
The characterization of this compound's activity and selectivity relies on a suite of standardized in vitro and in vivo assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase and other kinases.
Methodology:
-
Reagents and Materials: Recombinant human RET kinase, kinase-specific peptide substrate, ATP, this compound, kinase assay buffer, and a detection reagent such as ADP-Glo™ (Promega).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the recombinant RET kinase, the peptide substrate, and the respective this compound dilution to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15]
-
Cell-Based Proliferation Assay (Ba/F3 Cells)
Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific RET fusions or mutations.
Methodology:
-
Cell Line Engineering: The murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, is engineered to express a specific human RET fusion (e.g., KIF5B-RET) or mutation. This renders the cells IL-3 independent for their proliferation and survival, making them dependent on the expressed RET kinase activity.[16][17][18][19]
-
Procedure:
-
Seed the engineered Ba/F3 cells in a 96-well plate in IL-3-free medium.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.[16][17][18][19]
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with the RET kinase domain to elucidate the binding mode.
Methodology:
-
Protein Expression and Purification: The human RET kinase domain is expressed in a suitable system (e.g., insect cells) and purified to homogeneity.
-
Crystallization: The purified RET kinase is co-crystallized with this compound. This involves mixing the protein and the inhibitor and setting up crystallization trials under various conditions to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected. The electron density map is then calculated, and the atomic model of the RET-Pralsetinib complex is built and refined.[7][8][9]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and the structural basis for this compound's selectivity.
Caption: this compound inhibits the RET signaling pathway.
Caption: Workflow for RET inhibitor characterization.
Caption: Mechanisms of resistance to this compound.
Conclusion: A Paradigm of Targeted Therapy
This compound's high selectivity for RET kinase is a testament to the power of structure-based drug design. Its unique binding mode, which circumvents the gatekeeper residue, results in potent inhibition of both wild-type and mutated RET kinases while minimizing off-target effects. The quantitative data from biochemical and cellular assays unequivocally demonstrate its superior selectivity profile compared to older multi-kinase inhibitors. Understanding the molecular basis for this selectivity, as detailed in this guide, is paramount for the continued development of next-generation targeted therapies and for optimizing treatment strategies for patients with RET-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Retsevmo (selpercatinib) vs Gavreto (this compound) | Everyone.org [everyone.org]
- 3. benchchem.com [benchchem.com]
- 4. Response to this compound in Multi-Drug-Resistant Breast Cancer With CCDC6-RET Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Pralsetinib's Interaction with the ATP Binding Pocket of RET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib (B610190) (GAVRETO®) is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1] This technical guide provides an in-depth examination of the molecular interactions between this compound and the ATP-binding site of the RET kinase domain. It consolidates quantitative data on its inhibitory activity, details the experimental methodologies for its characterization, and visualizes the complex biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The RET Proto-Oncogene and this compound
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Genetic alterations, such as fusions and mutations in the RET gene, can lead to its constitutive activation, driving the proliferation of cancer cells.[1] this compound is a next-generation precision therapeutic specifically designed to target these aberrant RET alterations.[2] Its primary mechanism of action is the competitive inhibition of the RET kinase by binding to the ATP-binding pocket within the kinase domain. This action blocks the phosphorylation of RET and subsequently inhibits its downstream signaling pathways.[1][2] this compound's high selectivity for RET minimizes off-target effects, offering a more tolerable safety profile for patients.[2]
Mechanism of Action: Competitive Inhibition of the RET ATP-Binding Pocket
This compound functions by directly competing with adenosine (B11128) triphosphate (ATP) for binding within the catalytic cleft of the RET kinase domain.[2] This binding prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the RET protein and its substrates, a critical step in signal transduction. By occupying the ATP-binding site, this compound effectively blocks the autophosphorylation of RET and the activation of downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby inhibiting the proliferation and survival of cancer cells driven by RET alterations.[2]
Structural Basis of Interaction: A Unique Binding Mode
X-ray crystallography of the this compound-RET kinase domain complex (PDB ID: 7JU5) reveals a novel binding mode that distinguishes it from many other tyrosine kinase inhibitors (TKIs).[3][4] Unlike TKIs that typically access the back pocket of the kinase domain by passing through the "gatekeeper" residue, this compound anchors one end in the front cleft and wraps around the gate wall to access the back cleft.[5][6] This unique conformation allows for high-affinity binding while circumventing steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to other TKIs.[6][7] However, this binding mode is susceptible to resistance from mutations at non-gatekeeper residues, particularly at the solvent front.[5][7]
Quantitative Data Presentation
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibition of RET Kinase Activity
| Target | IC50 (nM) | Notes |
| CCDC6-RET | 0.4 | Measures direct inhibition of recombinant enzyme activity.[8] |
| RET V804L | 0.4 | Assesses activity against a gatekeeper resistance mutation.[8] |
| RET V804M | 0.4 | Assesses activity against a common gatekeeper resistance mutation.[8] |
| RET V804E | 0.7 | Assesses activity against a gatekeeper resistance mutation.[8] |
| RET M918T | <0.5 | Evaluates potency against a common activating mutation in Medullary Thyroid Carcinoma (MTC).[9] |
| VEGFR2 | 35 | Determines selectivity against a key off-target kinase.[8] |
Table 2: Cellular Inhibition of RET-Driven Proliferation
| Cell Line Model | RET Alteration | IC50 (nM) | Notes |
| Ba/F3 | KIF5B-RET | 12 | Measures inhibition of proliferation in an engineered cell line dependent on RET signaling.[8] |
| Ba/F3 | KIF5B-RET V804L | 11 | Assesses cellular activity against a gatekeeper resistance mutation.[8] |
| Ba/F3 | KIF5B-RET V804M | 10 | Assesses cellular activity against a common gatekeeper resistance mutation.[8] |
| Ba/F3 | KIF5B-RET V804E | 15 | Assesses cellular activity against a gatekeeper resistance mutation.[8] |
Table 3: Activity Against this compound-Resistant RET Mutations
| RET Mutation | IC50 Fold Change vs. Wild-Type | Notes |
| G810S | 40-fold increase | Solvent front mutation conferring resistance.[10] |
| L730V/I | 58 to 61-fold increase | "Roof" mutations conferring strong resistance to this compound.[10] |
Mandatory Visualizations
RET Signaling Pathway and this compound Inhibition
Caption: Simplified RET signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Biochemical Kinase Inhibition Assay
Caption: General workflow for a biochemical RET kinase inhibition assay using ADP-Glo™.
Logical Relationship of this compound's Interaction with RET
Caption: Logical flow of this compound's interaction with the RET ATP binding pocket.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at a concentration near the Km for RET)
-
Peptide substrate (e.g., generic tyrosine kinase substrate)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well assay plates
-
Luminometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. A typical 10-point, 3-fold dilution series is recommended.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant RET kinase solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
ATP Depletion: Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Detection: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.[6][11]
-
Data Analysis: Normalize the data using control wells (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme). Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (Ba/F3 Cells)
Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific RET fusions or mutations.
Materials:
-
Ba/F3 cells engineered to express a human RET fusion (e.g., KIF5B-RET)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (serially diluted in culture medium)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium without IL-3. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[12][13]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[14]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus the logarithm of the this compound concentration. Calculate the IC50 value using a four-parameter logistic curve fit.[14]
Western Blot Analysis of RET Phosphorylation
Objective: To confirm the inhibition of RET signaling by assessing the phosphorylation status of RET and its downstream effectors.
Materials:
-
RET-driven cancer cell lines (e.g., TT cells for MTC)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2-6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.[15]
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
X-ray Crystallography of this compound-RET Complex
Objective: To determine the three-dimensional structure of this compound in complex with the RET kinase domain to elucidate the binding mode.
Methodology:
-
Protein Expression and Purification: The human RET kinase domain is expressed in a suitable system (e.g., Spodoptera frugiperda (Sf9) insect cells) and purified to homogeneity using standard chromatographic techniques.
-
Crystallization: The purified RET kinase is co-crystallized with this compound. This involves mixing the protein and the inhibitor and setting up crystallization trials under various conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[1]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and diffraction data are collected.[3]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into the electron density map and refined to achieve the best fit with the experimental data. The final structure of the RET-pralsetinib complex (PDB ID: 7JU5) was determined at a resolution of 1.90 Å.[3][16]
Conclusion
This compound is a potent and selective RET inhibitor that demonstrates a unique binding mode within the ATP-binding pocket of the RET kinase domain. This interaction effectively blocks RET signaling and inhibits the proliferation of RET-driven cancers. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target RET-altered malignancies. The continued investigation into the structural and functional aspects of this compound's interaction with RET will be crucial for the development of next-generation inhibitors and for overcoming mechanisms of therapeutic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rcsb.org [rcsb.org]
Characterizing the In Vitro Pharmacodynamics of Pralsetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (formerly BLU-667) is a next-generation, orally available, potent, and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and point mutations, are key oncogenic drivers in a variety of malignancies, most notably in non-small cell lung cancer (NSCLC) and thyroid cancers.[1] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3] this compound was specifically designed to target these aberrant RET signaling pathways with high precision, thereby minimizing the off-target effects often associated with multi-kinase inhibitors.[4]
This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data on its potency and selectivity, providing detailed experimental protocols for its characterization, and visualizing the core biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor activity by functioning as an ATP-competitive inhibitor of the RET kinase.[2][5] It binds to the ATP-binding pocket within the RET kinase domain, effectively blocking the phosphorylation of RET and the subsequent activation of its downstream signaling partners. This targeted inhibition has demonstrated significant efficacy against wild-type RET, various RET fusions (such as KIF5B-RET and CCDC6-RET), and multiple activating and resistance-conferring point mutations.[1][6]
Below is a diagram illustrating the mechanism of this compound in inhibiting the RET signaling pathway.
Quantitative Analysis of this compound Potency and Selectivity
This compound demonstrates potent inhibitory activity against a wide range of RET alterations, with IC50 values in the low nanomolar to sub-nanomolar range in biochemical assays.[7][8] A key feature of this compound is its high selectivity for RET over other kinases, such as VEGFR2, FGFR2, and JAK2, which is intended to provide a more favorable safety profile compared to less selective multi-kinase inhibitors.[7][9]
Table 1: In Vitro Biochemical IC50 Values of this compound Against RET Kinase Variants
| Target | IC50 (nM) |
| Wild-Type RET | 0.4 |
| CCDC6-RET | 0.3 - 0.4 |
| KIF5B-RET | ~0.4 - 5 |
| RET M918T | 0.4 |
| RET V804L | 0.3 |
| RET V804M | 0.4 |
| Data compiled from multiple preclinical studies.[2][7][8][10] |
Table 2: In Vitro Cellular IC50 Values of this compound in RET-Altered Cell Lines
| Cell Line | RET Alteration | Assay Type | IC50 (nM) |
| Ba/F3 | KIF5B-RET | Proliferation | 12 |
| Ba/F3 | KIF5B-RET V804L | Proliferation | 11 |
| Ba/F3 | KIF5B-RET V804M | Proliferation | 10 |
| TT | RET C634W (MTC) | p-ERK/p-AKT Inhibition | Effective at 50 nM |
| Data from preclinical investigations.[10] |
Table 3: Selectivity Profile of this compound in Cellular Assays
| Kinase | Fold Selectivity over RET |
| VEGFR2 | ~14x |
| FGFR2 | ~40x |
| JAK2 | ~12x |
| Based on cellular assays.[9][10] |
Table 4: this compound Activity Against Acquired Resistance Mutations
| RET Mutation | Cellular IC50 (nM) | Fold Change vs. Wild-Type |
| L730V/I | ~23.2 - 24.4 | 58-61 |
| G810S | ~16 | 40 |
| Data from in vitro resistance studies.[11][12] |
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase variants and other kinases.
Methodology:
-
Kinase Panel Screening: this compound is initially screened at a single concentration (e.g., 300 nM) against a large panel of purified human kinases (e.g., 371 kinases).[11]
-
IC50 Determination: For kinases demonstrating significant inhibition (e.g., >50%), full 10-point dose-response curves are generated.[11]
-
Reaction Mixture: The kinase reaction is initiated by adding ³³P-ATP (10 mCi/mL) to a mixture containing the purified kinase, a suitable substrate, and varying concentrations of this compound.[11] The reaction is typically performed at a physiological ATP concentration (e.g., 200 µM).[11]
-
Detection: Kinase activity is measured using a filter-binding method, where the radiolabeled phosphate (B84403) incorporated into the substrate is captured on a filter and quantified by scintillation counting.[11]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[11]
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells harboring RET alterations.
Methodology (Example using Ba/F3 cells):
-
Cell Line Engineering: The murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3, is engineered to express a specific human RET fusion (e.g., KIF5B-RET) or mutation.[11] This renders the cells IL-3 independent for their proliferation and survival, making them dependent on the expressed RET kinase activity.[11]
-
Assay Setup: Engineered Ba/F3 cells are plated in 96-well plates in IL-3-free medium.[13]
-
Drug Treatment: Cells are treated with serial dilutions of this compound.[13]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[13]
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[13]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the phosphorylation of RET and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., TT cells with RET C634W mutation) in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
Experimental Workflows
The following diagram illustrates a general experimental workflow for the in vitro evaluation of this compound.
Conclusion
The in vitro pharmacodynamic profile of this compound demonstrates its high potency and selectivity as a RET inhibitor. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel RET-targeted therapies. A thorough understanding of its in vitro activity is fundamental for its preclinical and clinical development, enabling a more informed approach to treating RET-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Table 3, Key Characteristics of this compound - this compound (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Expanded Access Program this compound in Advanced Non–Small Cell Lung Cancer with Rearranged during Transfection (RET) Gene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Pralsetinib's Preclinical Impact: A Technical Exploration of the Tumor Microenvironment
For Immediate Release to the Scientific Community
This technical guide synthesizes the current understanding of the preclinical impact of pralsetinib (B610190), a potent and selective RET inhibitor, with a specific focus on its effects on the tumor microenvironment. While extensive clinical data from trials such as the ARROW study have established its efficacy in treating RET-driven malignancies, a comprehensive preclinical picture of its immunomodulatory effects is still emerging. This document aims to provide researchers, scientists, and drug development professionals with a detailed overview of established preclinical methodologies for evaluating RET inhibitors and to shed light on the potential impact of this compound on the tumor microenvironment, drawing from the limited but insightful data available in the public domain.
Core Mechanism of Action: RET Signaling Inhibition
This compound functions as a highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] In various cancers, alterations such as fusions or mutations in the RET gene lead to its constitutive activation, driving downstream signaling pathways that promote tumor cell proliferation and survival.[1][2] this compound competitively binds to the ATP-binding pocket of the RET kinase domain, effectively blocking its phosphorylation and downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.
Below is a diagram illustrating the mechanism of RET signaling and its inhibition by this compound.
Preclinical Models and Methodologies
The preclinical evaluation of this compound has primarily utilized xenograft and patient-derived xenograft (PDX) models in immunocompromised mice to assess its anti-tumor efficacy and pharmacodynamics.
In Vivo Xenograft Models
Standard preclinical efficacy studies involve the subcutaneous implantation of RET-driven human cancer cell lines into immunodeficient mice, such as BALB/c nude mice.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Animal Model | Tumor Type | This compound Dose | Administration Route | Dosing Frequency |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |
Table 2: this compound Formulation for Oral Administration in Mice
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 50% |
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Pharmacodynamic Analysis
To confirm target engagement, tumors are collected at the end of the study for pharmacodynamic analysis. The primary method for this is Western blotting to assess the phosphorylation status of RET and its downstream effectors.
Experimental Protocol: Western Blotting for RET Signaling
-
Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen or placed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for total RET, phosphorylated RET (p-RET), and downstream signaling proteins (e.g., total and phosphorylated ERK and AKT).
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the ratio of phosphorylated to total protein for RET and its downstream targets in the this compound-treated group compared to the vehicle control indicates effective target inhibition.
Impact on the Tumor Microenvironment: An Illustrative Case
While comprehensive preclinical studies detailing the impact of this compound on the tumor microenvironment are not widely available in the public domain, a clinical case report on the neoadjuvant use of this compound in a patient with RET fusion-positive non-small cell lung cancer (NSCLC) provides valuable insights into its potential immunomodulatory effects. It is important to note that these findings are from a single human case and may not be fully representative of the effects in preclinical models.
In this case, analysis of the tumor microenvironment before and after this compound treatment revealed notable changes in the immune cell infiltrate.
Table 3: Observed Changes in the Tumor Microenvironment (Illustrative Clinical Case)
| Immune Cell Marker | Change Post-Pralsetinib | Implication |
| M1 Macrophages | Upregulated | Potential shift towards an anti-tumorigenic macrophage phenotype. |
| CD8+ Tumor Infiltrating Lymphocytes (TILs) | Decreased | This unexpected finding warrants further investigation in preclinical models. |
| PD-L1 Expression | Decreased | May suggest a potential mechanism of immune evasion and could have implications for combination therapies. |
Data from a single clinical case report and should be interpreted with caution.
The observed upregulation of M1 macrophages suggests a potential repolarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor state. However, the concurrent decrease in CD8+ TILs and PD-L1 expression highlights the complexity of the tumor microenvironment's response to targeted therapy and underscores the need for dedicated preclinical studies to elucidate these mechanisms.
Proposed Preclinical Investigation of the Tumor Microenvironment
To systematically investigate the immunomodulatory effects of this compound in a preclinical setting, syngeneic mouse models with a competent immune system would be required. The following experimental approaches could be employed:
-
Flow Cytometry: To quantify changes in various immune cell populations within the tumor and draining lymph nodes, including T cell subsets (CD4+, CD8+, regulatory T cells), macrophages (M1 and M2 phenotypes), myeloid-derived suppressor cells (MDSCs), and natural killer (NK) cells.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): To visualize the spatial distribution and co-localization of immune cells within the tumor tissue.
-
Cytokine and Chemokine Profiling: To measure the levels of various cytokines and chemokines in the tumor microenvironment and serum using techniques such as multiplex immunoassays (e.g., Luminex) or cytokine arrays. This would provide insights into the inflammatory state of the tumor.
-
Gene Expression Analysis: To analyze changes in the expression of immune-related genes within the tumor using techniques like RNA sequencing.
The following diagram illustrates a proposed workflow for investigating the impact of this compound on the tumor microenvironment in a syngeneic mouse model.
Conclusion and Future Directions
This compound is a highly effective and selective RET inhibitor with a well-defined mechanism of action on tumor cell signaling. While its anti-tumor efficacy has been robustly demonstrated in preclinical xenograft models, a detailed understanding of its impact on the tumor microenvironment in preclinical settings is not yet well-documented in publicly available literature. The illustrative findings from a clinical case report suggest that this compound may induce significant changes in the immune landscape of tumors, highlighting a critical area for future preclinical investigation. The use of immunocompetent syngeneic models will be instrumental in dissecting the complex interplay between RET inhibition and the host immune response, paving the way for the rational design of novel combination therapies to further enhance the clinical benefit of this compound.
References
Pralsetinib's Engagement with RET-Independent Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (B610190) (GAVRETO®) is a third-generation, highly potent, and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] It is approved for the treatment of cancers driven by aberrant RET activity, including specific types of non-small cell lung cancer (NSCLC) and thyroid cancer. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the RET kinase domain, which blocks autophosphorylation and subsequent activation of downstream oncogenic signaling pathways such as MAPK/ERK and PI3K/AKT.[2] While designed for high selectivity, at clinically relevant concentrations, this compound has been observed to interact with a limited number of other kinases.[1] Understanding these RET-independent effects is critical for a comprehensive grasp of its clinical activity, potential side effects, and mechanisms of resistance. This guide provides a detailed technical overview of this compound's known off-target effects, focusing on the impacted signaling pathways, quantitative inhibitory data, and the experimental methodologies used for their characterization.
RET-Independent Kinase Inhibition Profile
Kinome screening and preclinical studies have revealed that while this compound is over 100-fold more selective for RET than for the majority of kinases tested, it does exhibit inhibitory activity against a small subset of other kinases at clinically achievable concentrations.[1][3] These off-target kinases include Janus kinases (JAK1 and JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFR1/2), and others such as DDR1, TRKC, FLT3, and PDGFRβ.[3][4]
Quantitative Analysis of Off-Target Kinase Inhibition
The following table summarizes the in vitro inhibitory potency of this compound against its primary target (wild-type RET) and its known off-target kinases. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency.
| Target Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. WT RET | Key Pathophysiological Relevance | Reference(s) |
| RET (WT) | Biochemical Assay | ~0.4 | 1x | On-Target: Neuronal development, oncogenic driver in various cancers. | [3] |
| JAK1 | Biochemical Assay | ~6.4 | ~16x | Off-Target: Cytokine signaling, immune response (JAK-STAT pathway). | [1] |
| JAK2 | Cellular Assay | ~4.8 | ~12x | Off-Target: Hematopoiesis, immune response (JAK-STAT pathway). | [4] |
| VEGFR2 | Cellular Assay | ~5.6 | ~14x | Off-Target: Angiogenesis, vascular permeability. | [4] |
| FGFR2 | Cellular Assay | ~16.0 | ~40x | Off-Target: Cell proliferation, differentiation, and angiogenesis. | [4] |
| FGFR1 | Biochemical Assay | Inhibited | Data not available | Off-Target: Cell growth, differentiation, and angiogenesis. | [4] |
| DDR1 | Biochemical Assay | Inhibited | Data not available | Off-Target: Cell adhesion, migration, and matrix remodeling. | [4] |
| TRKC | Biochemical Assay | Inhibited | Data not available | Off-Target: Neuronal survival and differentiation. | [4] |
| FLT3 | Biochemical Assay | Inhibited | Data not available | Off-Target: Hematopoietic stem/progenitor cell proliferation. | [4] |
| PDGFRβ | Biochemical Assay | Inhibited | Data not available | Off-Target: Cell growth, proliferation, and migration. | [4] |
Note: IC50 values for JAK2, VEGFR2, and FGFR2 were approximated based on the reported 12-fold, 14-fold, and 40-fold lower potency compared to RET in cellular assays, respectively, using a RET IC50 of ~0.4 nM.[4]
Key RET-Independent Signaling Pathways Affected by this compound
The off-target kinase interactions of this compound can modulate signaling pathways beyond the primary RET cascade. The most clinically significant off-target pathway identified to date is the JAK-STAT pathway.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in immunity, hematopoiesis, and inflammation. This compound has been shown to inhibit JAK1 and JAK2.[3][5] This inhibition can disrupt the normal downstream signaling cascade. In vitro studies have demonstrated that this compound-mediated inhibition of JAK2 leads to a decrease in the phosphorylation of STAT5, a key downstream effector in the pathway.[5] This off-target activity is hypothesized to be the molecular basis for an increased risk of infections observed in some patients treated with this compound, as the JAK-STAT pathway is essential for a robust immune response.[3][5]
Figure 1: Off-target inhibition of the JAK-STAT pathway by this compound.
Potential Impact on VEGFR2 Signaling
Inhibition of VEGFR2 by this compound, although significantly less potent than its inhibition of RET, may have clinical implications.[4] The VEGFR2 signaling pathway is a primary driver of angiogenesis. Off-target inhibition of this pathway could potentially contribute to side effects such as hypertension, an adverse event that has been observed in patients treated with this compound and is a known class effect of VEGFR inhibitors.[3] Further research is needed to fully elucidate the clinical significance of this off-target activity.
Detailed Experimental Protocols
Characterizing the RET-independent effects of this compound involves a combination of biochemical and cell-based assays.
Protocol: In Vitro Biochemical Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound against a purified off-target kinase.
Objective: To quantify the direct inhibitory activity of this compound on a specific kinase (e.g., JAK1, VEGFR2).
Materials:
-
Purified recombinant kinase (e.g., JAK1, VEGFR2)
-
Specific peptide substrate for the kinase
-
This compound (serial dilutions)
-
ATP (at or near the Kₘ for the specific kinase)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow:
Figure 2: Workflow for a biochemical kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer. A DMSO-only control is also prepared.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the kinase and its specific peptide substrate to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol: Western Blot Analysis of STAT Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of STAT proteins in a relevant cell line.
Objective: To determine if this compound inhibits the phosphorylation of STAT proteins downstream of JAK kinases in a cellular context.
Materials:
-
Cell line expressing the target pathway (e.g., a hematopoietic cell line for JAK-STAT)
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-3, EPO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5, anti-total-STAT5, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to grow to 70-80% confluency. Serum-starve the cells if necessary, then treat with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-3) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with antibodies for total STAT5 and a loading control (e.g., β-actin) to confirm equal protein loading and to assess the specific inhibition of phosphorylation.
Conclusion
This compound is a highly selective RET inhibitor, a characteristic that contributes to its favorable safety profile compared to older multi-kinase inhibitors. However, a comprehensive understanding of its biological activity necessitates the characterization of its RET-independent effects. The inhibition of kinases such as JAK1, JAK2, and VEGFR2 at clinically relevant concentrations can modulate important physiological pathways, potentially contributing to observed adverse events like an increased risk of infection and hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation of these off-target interactions, which is essential for optimizing therapeutic strategies, managing patient care, and anticipating potential mechanisms of drug resistance. Further research into the downstream consequences of these RET-independent signaling alterations will continue to refine our understanding of this compound's complete pharmacological profile.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Pralsetinib In Vitro Efficacy Assessment
Introduction
Pralsetinib (B610190) (GAVRETO®, formerly BLU-667) is a highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Genetic alterations such as fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T) in the RET proto-oncogene lead to constitutive kinase activation, driving the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][4] this compound is designed to specifically target these oncogenic RET alterations.[5][6] Its mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, which blocks its enzymatic activity and inhibits downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2][4]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The intended audience includes researchers in oncology, cell biology, and drug development. The following sections detail the inhibitory activity of this compound against various RET alterations, its kinase selectivity, and step-by-step protocols for key cellular assays.
Data Presentation
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of wild-type RET, common RET fusions, and activating mutations in both biochemical and cell-based assays.[3][7] Its activity against gatekeeper mutations like V804M and V804L, which can confer resistance to older multi-kinase inhibitors, is a key characteristic.[8][9]
Table 1: this compound Biochemical IC50 Values Against RET Kinase Variants
| Target Kinase | Alteration Type | This compound IC50 (nM) |
|---|---|---|
| RET (Wild-Type) | Wild-Type | 0.4[10] |
| CCDC6-RET | Fusion | 0.4[8] |
| KIF5B-RET | Fusion | ~0.4 - 5[2] |
| RET M918T | Activating Mutation | 0.4[10] |
| RET V804L | Gatekeeper Mutation | 0.4[8] |
| RET V804M | Gatekeeper Mutation | 0.4[8] |
| RET V804E | Gatekeeper Mutation | 0.7[8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: this compound Cellular IC50 Values in RET-Altered Cell Lines
| Cell Line | RET Alteration | Assay Type | This compound IC50 (nM) |
|---|---|---|---|
| Ba/F3 | KIF5B-RET | Proliferation | 12[1] |
| Ba/F3 | KIF5B-RET V804L | Proliferation | 11[1] |
| Ba/F3 | KIF5B-RET V804M | Proliferation | 10[1] |
| TT | RET C634W (MTC) | p-ERK/p-AKT Inhibition | Effective at 50 nM[1] |
Cellular IC50 values reflect the potency of the compound in a more biologically relevant context.
Kinase Selectivity Profile
This compound was designed for high selectivity for RET over other kinases, which is crucial for minimizing off-target effects and associated toxicities.[4][9] Cellular assays show significantly lower potency against other kinases, such as VEGFR2, FGFR2, and JAK2.[1][9][11]
Table 3: Selectivity Profile of this compound in Cellular Assays
| Kinase | Fold Selectivity over RET |
|---|---|
| VEGFR2 | ~14x[1][9] |
| FGFR2 | ~40x[1][9] |
| JAK2 | ~12x[1][9] |
Fold selectivity is the ratio of the IC50 for the off-target kinase to the IC50 for RET, with higher values indicating greater selectivity.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells harboring specific RET alterations. It uses a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout to measure cell viability.
Objective: To assess the inhibitory effect of this compound on the proliferation of RET-driven cancer cells.[12]
Materials:
-
Cell Lines: Ba/F3 cells engineered to express a RET fusion (e.g., KIF5B-RET) or human cancer cell lines with endogenous RET alterations (e.g., TT cells for RET C634W).[13]
-
Reagents:
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).[14]
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit.[13][14]
-
DMSO or a suitable solubilizing agent for formazan (B1609692) crystals (for MTT assay).[13]
-
-
Equipment:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere or stabilize overnight in the incubator.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Viability Assessment:
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage inhibition vs. log concentration of this compound).
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[14]
-
Protocol 2: Western Blot Analysis for RET Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of RET and its downstream signaling proteins, such as ERK and AKT.
Objective: To investigate the effect of this compound on the phosphorylation of RET and key downstream signaling proteins.[13]
Materials:
-
Cell Lines and Treatment: RET-driven cancer cells treated with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and transfer membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT.[13]
-
HRP-conjugated secondary antibody.[13]
-
Chemiluminescent substrate (ECL).[2]
-
-
Equipment:
-
Electrophoresis and Western blot transfer apparatus.
-
Digital imaging system or X-ray film.
-
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Detection:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. roche.com [roche.com]
- 6. Blueprint Medicines Announces Submission of New Drug Application to FDA for this compound for the Treatment of Advanced RET Mutant and RET Fusion-Positive Thyroid Cancers [prnewswire.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. drugs.com [drugs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. blueprintmedicines.com [blueprintmedicines.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Pralsetinib in NSCLC Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pralsetinib (B610190) (GAVRETO™), a selective RET inhibitor, in preclinical xenograft mouse models of Non-Small Cell Lung Cancer (NSCLC). The protocols outlined below are intended to assist in the design and execution of in vivo studies to assess the efficacy and pharmacodynamics of this compound in the context of RET fusion-positive NSCLC.
Introduction
This compound is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Genetic alterations involving the RET gene, particularly gene fusions (e.g., KIF5B-RET, CCDC6-RET), are oncogenic drivers in a subset of NSCLC cases.[3][4] These fusions lead to constitutive activation of the RET kinase, promoting cell proliferation and survival through downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][5] this compound functions by competitively binding to the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the anti-tumor activity of this compound and understanding its mechanism of action in a living organism.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize key quantitative data from preclinical studies of this compound in NSCLC xenograft mouse models, providing a reference for experimental design.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Animal Model | Tumor Type/Cell Line | This compound Dose (mg/kg) | Administration Route | Dosing Frequency | Reference |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 | Oral gavage | Twice daily (BID) | [1] |
| Nude mice | CUTO32 (KIF5B-RET) xenograft | 60 | Oral gavage | Once daily (QD) | [6] |
| Nude mice | CUTO42 (EML4-RET) xenograft | 60 | Oral gavage | Once daily (QD) | [6] |
| Genetically modified mice | Various | 10 | Oral gavage | Not Specified | [5] |
Table 2: this compound Formulation for Oral Administration in Mice
| Component | Percentage (%) |
| DMSO | 5 |
| PEG300 | 40 |
| Tween-80 | 5 |
| Saline | 50 |
| Reference:[1] |
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Cell Line | RET Fusion | This compound Dose (mg/kg) | Endpoint | Result | Reference |
| CUTO32 | KIF5B-RET | 60 | Tumor Growth Inhibition | Less profound effect on tumor growth | [6] |
| CUTO42 | EML4-RET | 60 | Tumor Growth Inhibition | Effective at inhibiting tumor growth | [6] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous RET Fusion-Positive NSCLC Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using RET fusion-positive NSCLC cell lines.
Materials:
-
RET fusion-positive NSCLC cell lines (e.g., CUTO22, CUTO32, CUTO42)[6][7]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected RET fusion-positive NSCLC cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation:
-
Harvest the cells using standard trypsinization methods.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method.
-
Using a 27-30 gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Begin monitoring tumor volume 2-3 times per week using calipers once the tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Mice are typically ready for study when the average tumor volume reaches 100-200 mm³.[1]
-
Protocol 2: Evaluation of this compound Antitumor Efficacy in a Xenograft Model
This protocol outlines the procedure for assessing the in vivo efficacy of this compound.
Materials:
-
Established RET fusion-positive NSCLC xenograft-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution (see Table 2)
-
Oral gavage needles
-
Calipers
-
Analytical balance for weighing mice
Procedure:
-
Animal Grouping: Once tumors reach the desired size (100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended). Ensure the average tumor volume is similar across all groups.
-
This compound Formulation: Prepare the this compound formulation for oral gavage according to the composition in Table 2.[1] Ensure the drug is fully dissolved or suspended.
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[1]
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoints:
-
The primary endpoint is typically tumor growth inhibition (TGI), which can be calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a set duration.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the constitutively active RET fusion protein.
Experimental Workflow
Caption: Workflow for this compound efficacy testing in a xenograft model.
Logical Relationship: this compound's Mechanism of Action
Caption: this compound disrupts the RET fusion-driven oncogenic signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound treatment for multiple RET fusions in lung adenocarcinoma: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non Small Cell Lung Cancer - this compound - KIF5B-RET fusion - LARVOL VERI [veri.larvol.com]
Application Notes and Protocols for Pralsetinib Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (B610190) (GAVRETO®) is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] this compound has received FDA approval for the treatment of adult patients with metastatic RET fusion-positive NSCLC and for adult and pediatric patients aged 12 years and older with advanced or metastatic RET-mutant MTC.[5][6]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of targeted therapies.[7] These models preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant system compared to traditional cell line-derived xenografts.[7] This document provides detailed application notes and protocols for the use of PDX models in the preclinical evaluation of this compound.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets RET kinase.[1] In cancer, chromosomal rearrangements can lead to the fusion of the RET kinase domain with an N-terminal partner, resulting in constitutive activation of the RET signaling pathway.[8] This aberrant signaling promotes uncontrolled cell growth and proliferation through downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This compound binds to the ATP-binding pocket of the RET kinase, preventing its phosphorylation and subsequent activation of these downstream signaling cascades, thereby inhibiting tumor growth.[9]
References
- 1. onclive.com [onclive.com]
- 2. This compound in RET-Mutated Medullary Thyroid Cancer - The ASCO Post [ascopost.com]
- 3. Targeted therapy this compound safely and effectively treats lung and thyroid cancers with RET alterations | MD Anderson Cancer Center [mdanderson.org]
- 4. Significant response to this compound in a medullary thyroid cancer harboring double RET variants of unknown significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case Report: Successful late-line this compound treatment in an ALK-rearranged lung adenocarcinoma patient with KIF5B-RET fusion resistant to alectinib [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Pralsetinib in DMSO: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of pralsetinib (B610190) in dimethyl sulfoxide (B87167) (DMSO) for in vitro experimental use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research results.
This compound Solubility and Stock Solution Preparation
This compound, a potent and selective RET kinase inhibitor, exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in vitro studies.[1][2][3] However, it has poor aqueous solubility, which necessitates careful dilution into culture media or aqueous buffers to avoid precipitation.[4]
Table 1: Quantitative Solubility and Molecular Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 533.6 g/mol | [1][4] |
| Solubility in DMSO | 100 mg/mL (187.4 mM) | [1][2][3] |
| Solubility in Ethanol | 10-13 mg/mL | [1][3] |
| Solubility in Water | Insoluble (<0.1 mg/mL) | [1][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.[4]
-
Weighing: Accurately weigh out 5.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[4]
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[4]
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved.[4] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C.[1][4]
Dilution of this compound Stock Solution into Cell Culture Medium
This protocol describes the serial dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for a final working concentration. It is critical to maintain a low final DMSO concentration (ideally ≤0.1%) to avoid solvent-induced cellular toxicity.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.[4]
-
Mixing: Mix thoroughly by gentle pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For instance, to achieve a final concentration of 100 nM, add 10 µL of the 10 µM intermediate solution to 990 µL of medium in a well.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is kept to a minimum, typically below 0.5%, to prevent any adverse effects on the cells.[5]
This compound's Mechanism of Action: RET Signaling Pathway
This compound is a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Genetic alterations such as fusions and mutations in the RET gene can lead to its constitutive activation, driving the growth and proliferation of certain cancers, including non-small cell lung cancer and medullary thyroid cancer. This compound functions by binding to the ATP-binding site of the RET kinase domain, which blocks the phosphorylation of RET and its downstream signaling partners. This inhibition effectively halts the pro-proliferative and survival signals mediated by pathways such as MAPK/ERK and PI3K/AKT.[6]
Caption: this compound inhibits the RET signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.
Caption: A typical experimental workflow for in vitro studies with this compound.
Troubleshooting Common Issues
A common challenge when working with this compound is its precipitation upon dilution of the DMSO stock solution into an aqueous buffer or medium.[4]
Table 2: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Solution(s) | Reference(s) |
| Precipitation upon dilution | Poor aqueous solubility of this compound. | - Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).- Add the this compound stock solution dropwise while vortexing or stirring the aqueous buffer.- Gently warm the aqueous buffer (e.g., to 37°C) before adding the stock solution.- Consider using a buffer with a slightly lower pH if compatible with the experiment. | [4] |
| Inconsistent results | Degradation of this compound due to repeated freeze-thaw cycles. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | [4] |
| Cell toxicity | High final DMSO concentration in the culture medium. | - Maintain a final DMSO concentration of <0.5% in cell-based assays. | [5] |
References
Application Notes and Protocols: Western Blot Analysis of p-RET and p-ERK Inhibition by Pralsetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1][2] Genetic alterations, such as gene fusions and activating point mutations, can lead to constitutive activation of the RET kinase. This aberrant signaling is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3] Pralsetinib (B610190) (GAVRETO®) is a potent and highly selective next-generation inhibitor designed to target these altered RET proteins.[3][4] By binding to the ATP-binding site of the RET kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[5]
One of the critical downstream pathways regulated by RET is the RAS/MAPK/ERK pathway.[5] Constitutive RET activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), which in turn promotes cell proliferation and survival.[6] Therefore, assessing the phosphorylation status of both RET (p-RET) and ERK (p-ERK) serves as a direct measure of this compound's on-target activity and its efficacy in suppressing oncogenic signaling. This document provides a detailed protocol for performing Western blot analysis to quantify the inhibition of RET and ERK phosphorylation in cancer cell lines following this compound treatment.
Signaling Pathway
The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor, leading to RET dimerization and autophosphorylation at specific tyrosine residues.[2] This autophosphorylation creates docking sites for various downstream signaling molecules, which in turn activate multiple pathways, including the MAPK/ERK pathway. This compound inhibits the initial autophosphorylation of RET, thereby blocking all subsequent downstream signaling.
Figure 1. this compound Inhibition of the RET Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for assessing p-RET and p-ERK levels via Western blot after treating cells with this compound.
Figure 2. Experimental Workflow for Western Blot Analysis.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Lines | RET fusion-positive cancer cell line (e.g., TT cells for MTC) |
| Inhibitor | This compound (Stock solution in DMSO) |
| Lysis Buffer | RIPA Buffer (supplemented with inhibitors) |
| Protease Inhibitors | Protease Inhibitor Cocktail |
| Phosphatase Inhibitors | Phosphatase Inhibitor Cocktail |
| Protein Assay | BCA Protein Assay Kit |
| Loading Buffer | 4x Laemmli Sample Buffer with 2-mercaptoethanol |
| Gels | Precast 4-12% Bis-Tris Gels |
| Transfer Membrane | PVDF Membrane |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween 20 (TBST) |
| Primary Antibodies | See Table 2 |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Imaging System | Chemiluminescence Imaging System |
Table 1. Key Materials and Reagents.
Antibody Specifications
| Target Protein | Phospho-Site | Host | Recommended Dilution |
| p-RET | Tyr905 | Rabbit | 1:1000 |
| Total RET | N/A | Rabbit | 1:1000 |
| p-ERK1/2 | Thr202/Tyr204 | Rabbit | 1:1000 - 1:2000 |
| Total ERK1/2 | N/A | Rabbit | 1:1000 |
| Loading Control | (e.g., β-Actin) | Rabbit/Mouse | As per manufacturer |
Table 2. Primary Antibody Details and Recommended Dilutions.
Detailed Experimental Protocol
1. Cell Culture and this compound Treatment a. Seed a RET fusion-positive cell line (e.g., TT cells) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 2 to 24 hours). A time-course experiment using a single effective concentration (e.g., 50 nM) can also be performed.[6] Include a DMSO-only well as a vehicle control.
2. Cell Lysis a. Place the cell culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS completely. c. Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[7] d. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the tubes on ice for 30 minutes with periodic vortexing. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7] g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol. b. Normalize the protein concentration for all samples with the lysis buffer.
4. Sample Preparation and SDS-PAGE a. Prepare samples for loading by mixing 20-30 µg of protein with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% Bis-Tris gel. d. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.[5]
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane. Activate the PVDF membrane with methanol (B129727) for 1 minute before transfer. b. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
6. Blocking a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[8]
7. Antibody Incubation a. Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-p-RET or anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[9] Refer to Table 2 for recommended dilutions. b. Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST. c. Secondary Antibody: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (typically at a 1:2000 to 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature. d. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Imaging a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation.
9. Stripping and Re-probing a. To detect total protein levels or a loading control, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. b. After stripping, wash the membrane thoroughly, block again for 1 hour, and re-probe with the next primary antibody (e.g., anti-total RET, anti-total ERK, or anti-β-Actin).
Data Analysis and Expected Results
Upon treatment with this compound, a dose-dependent decrease in the phosphorylation of RET at Tyr905 and ERK1/2 at Thr202/Tyr204 is expected. The total levels of RET and ERK should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to the inhibitory action of this compound and not a reduction in total protein expression. Densitometry analysis of the Western blot bands can be performed to quantify the changes in protein phosphorylation relative to the total protein levels and the loading control. The results will validate the on-target efficacy of this compound in inhibiting the RET signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing; Milk used as a blocking agent. | Increase blocking time to 1.5-2 hours. Increase the number and duration of washes. Use 5% BSA in TBST for blocking, especially for phospho-antibodies.[8] |
| Weak or No Signal | Insufficient protein loaded; Inactive antibody; Inefficient transfer. | Load 20-30 µg of protein. Use fresh antibody dilutions. Confirm successful protein transfer with Ponceau S staining.[10] |
| Multiple Bands | Non-specific antibody binding; Protein degradation. | Optimize primary antibody concentration. Ensure fresh protease/phosphatase inhibitors are added to the lysis buffer.[11] |
| Inconsistent Loading | Inaccurate protein quantification; Pipetting errors. | Carefully perform the BCA assay and normalize all samples. Use a reliable loading control (e.g., β-Actin, GAPDH) to verify even loading. |
Table 3. Common Western Blotting Troubleshooting Guide.
References
- 1. Phospho-Ret (Tyr905) Antibody (#3221) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Pan-cancer efficacy of this compound in patients with RET fusion-positive solid tumors from the phase 1/2 ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
Determining Pralsetinib IC50 Values Using an MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, which is aberrantly activated in various cancers.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the efficacy of this compound against cancer cells harboring RET alterations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a drug's cytotoxic or cytostatic effects.[3] This document provides a detailed protocol for determining the IC50 value of this compound in relevant cancer cell lines using the MTT assay.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligands, activates several downstream signaling pathways crucial for cell growth, differentiation, and survival.[4][5] Genetic alterations such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations can lead to constitutive, ligand-independent activation of the RET kinase.[1][4] This aberrant signaling drives oncogenesis in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4]
This compound selectively targets and inhibits the RET kinase by binding to its ATP-binding site, thereby blocking the phosphorylation of RET and the subsequent activation of downstream signaling cascades like the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][6] This inhibition ultimately hampers the proliferation and survival of cancer cells driven by RET alterations.[1]
The MTT assay is a reliable method for quantifying the in vitro potency of this compound. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] By measuring the absorbance of the dissolved formazan, the effect of different concentrations of this compound on cell viability can be determined, and the IC50 value can be calculated.
This compound Signaling Pathway
Constitutively active RET fusion proteins or mutant RET receptors trigger a cascade of intracellular signaling events. The primary pathways implicated in RET-driven cancers are the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][5] Activation of these pathways leads to uncontrolled cell proliferation and survival. This compound acts as a potent inhibitor of this aberrant signaling.
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cell lines with known RET alterations.
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line with RET fusion (e.g., TPC-1, LC-2/ad)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Harvest the cells using trypsin-EDTA, resuspend in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A common concentration range to test is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the log-transformed concentrations of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[9]
-
Data Presentation
The IC50 values of this compound can vary depending on the cell line and the specific RET alteration. The following table provides a summary of reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | RET Alteration | Reported IC50 (nM) |
| Ba/F3 | Pro-B | KIF5B-RET | 6 |
| Ba/F3 | Pro-B | CCDC6-RET | 7 |
| TT | Medullary Thyroid Carcinoma | RET C634W | 0.5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | <1 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET | 1.8 |
Note: The IC50 values presented are examples and can vary between experiments and laboratories due to differences in experimental conditions.[6]
Conclusion
The MTT assay is a robust and reliable method for determining the IC50 value of this compound, providing valuable insights into its potency against cancer cells with specific RET alterations. This detailed protocol and the accompanying information serve as a comprehensive guide for researchers in the field of oncology and drug development to effectively evaluate the efficacy of this compound in a preclinical setting. Consistent and accurate determination of IC50 values is essential for the continued development and clinical application of targeted therapies like this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pralsetinib Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of pralsetinib (B610190), a selective RET inhibitor, in various animal models. The following protocols and data are designed to assist researchers in the design and execution of in vivo studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
I. Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and formulations for this compound in preclinical animal models, primarily focusing on mouse xenograft and patient-derived xenograft (PDX) studies.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Animal Model | Tumor Type | This compound Dose | Administration Route | Dosing Frequency | Reference |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) | [1] |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) | [1] |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) | [1] |
| Various PDX models | Various RET fusion-positive tumors | 60 mg/kg | Oral gavage | Once daily (QD) | [1] |
| Genetically modified mouse models | RET fusion-positive tumors | 10 mg/kg | Oral gavage | Not specified | [2] |
| Immunocompromised mice (e.g., NOD-SCID or NSG) | Ba/F3 KIF5B-RET G810R | 5 mg/kg | Not specified | BID | [3] |
| Immunocompromised mice (e.g., NOD-SCID or NSG) | RET-fusion PDX models | 30 mg/kg | Not specified | Not specified | [3] |
| Immunocompromised mice (e.g., NOD-SCID or NSG) | Ba/F3 KIF5B-RET G810C | 25 mg/kg | Not specified | QD | [3] |
Table 2: this compound Formulation for Oral Administration in Mice
| Component | Percentage | Reference |
| DMSO | 5% | [1] |
| PEG300 | 40% | [1] |
| Tween-80 | 5% | [1] |
| Saline | 50% | [1] |
| Alternative Formulation | ||
| DMSO | 10% | [4] |
| PEG400 | 40% | [4] |
| Water | 50% | [4] |
II. Experimental Protocols
A. Protocol for Evaluating Antitumor Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
This protocol outlines the steps for assessing the in vivo antitumor activity of this compound in a subcutaneous xenograft mouse model.[1][3][5]
1. Cell Culture and Implantation:
-
Culture RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) under standard sterile conditions.[1]
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in an appropriate medium, such as a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[3]
-
Regularly monitor the mice for tumor growth using calipers.
2. Animal Grouping and Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][3]
-
Prepare the this compound formulation for oral gavage as described in Table 2.
-
Administer the appropriate dose of this compound to the treatment group via oral gavage.
-
Administer the vehicle solution to the control group using the same schedule and route.[1]
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[1][3]
-
Monitor the general health and behavior of the animals daily.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (determined by tumor burden in the control group or a predefined time point), euthanize the animals and collect tumors for further analysis.[1]
B. Protocol for Pharmacodynamic Assessment of this compound
This protocol describes the procedure for evaluating the target engagement and pathway inhibition of this compound in tumor tissue.[1]
1. Study Design:
-
Establish subcutaneous xenografts as described in Protocol A.
-
Once tumors are established, administer a single oral dose of this compound or vehicle.
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24 hours).[1]
2. Sample Collection and Processing:
-
Immediately following euthanasia, excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen or place them in a suitable lysis buffer.[1]
-
Prepare tumor lysates for subsequent biochemical analysis.
3. Analysis of RET Signaling:
-
Perform Western blotting on the tumor lysates to assess the phosphorylation status of RET (p-RET) and downstream signaling proteins such as MAPK and AKT.[1]
-
A reduction in the levels of p-RET and downstream phosphorylated proteins in the this compound-treated groups compared to the vehicle control indicates target engagement and pathway inhibition.[1]
III. Visualizations
A. This compound Mechanism of Action
Caption: this compound inhibits the RET fusion protein, blocking downstream signaling pathways.
B. Experimental Workflow for Efficacy Studies
Caption: General experimental workflow for evaluating the efficacy of this compound in vivo.
C. Pharmacodynamic Analysis Workflow
Caption: Workflow for assessing the pharmacodynamic effects of this compound in tumors.
References
Pralsetinib Formulation for Oral Gavage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of a pralsetinib (B610190) formulation for oral gavage in mice. The protocols detailed below utilize a common vehicle composed of Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween-80, designed to enhance the solubility and oral bioavailability of the compound for preclinical research.
I. Quantitative Data Summary
The following tables summarize the key quantitative data related to the this compound formulation and its administration in preclinical mouse models.
Table 1: this compound Formulation for Oral Gavage in Mice [1]
| Component | Percentage | Role |
| DMSO | 5% | Primary solvent |
| PEG300 | 40% | Co-solvent and solubility enhancer |
| Tween-80 | 5% | Surfactant/emulsifier |
| Saline (0.9% NaCl) | 50% | Diluent |
Table 2: this compound Dosage and Administration in Mouse Xenograft Models [1][2]
| Animal Model | Tumor Type | This compound Dose | Administration Route | Dosing Frequency |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (187.41 mM)[2][3][4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (4.69 mM); Clear solution[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM); Clear solution[2][3] |
II. Experimental Protocols
A. Protocol for Preparation of this compound Formulation (1 mL)
This protocol details the preparation of a 1 mL this compound solution at a concentration of 2.5 mg/mL. Adjust the amount of this compound and solvent volumes proportionally for different concentrations and total volumes.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder. For a final concentration of 2.5 mg/mL in the complete formulation, you will need 2.5 mg of this compound for a 1 mL final volume.
-
Dissolve the this compound powder in 50 µL of DMSO (5% of the final volume).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5]
-
-
Add PEG300:
-
To the this compound/DMSO solution, add 400 µL of PEG300 (40% of the final volume).
-
Vortex until the solution is homogeneous.
-
-
Add Tween-80:
-
Add 50 µL of Tween-80 (5% of the final volume) to the mixture.
-
Vortex thoroughly to ensure uniform mixing.
-
-
Add Saline:
-
Add 500 µL of sterile saline (50% of the final volume) to the solution.
-
Vortex again to obtain a clear, homogeneous solution.
-
-
Final Inspection and Use:
-
Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.[6]
-
It is recommended to prepare the formulation fresh on the day of use.
-
B. Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
It is recommended to fast the mice overnight, with free access to water, to ensure consistent gastric conditions for drug absorption.[7]
-
-
Dose Calculation:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
The dosing volume is typically between 5-10 mL/kg of the animal's body weight.[8] For a 20g mouse, a 10 mL/kg dose corresponds to a 0.2 mL administration volume.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and avoid perforation of the stomach.
-
Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Provide access to food and water after a short recovery period.
-
III. Visualizations
A. This compound Mechanism of Action: RET Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[9][10] In various cancers, genetic alterations such as fusions and mutations lead to the constitutive activation of the RET kinase, driving tumor growth and proliferation through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[9] this compound binds to the ATP-binding site of the RET kinase domain, blocking its phosphorylation and subsequent activation of these downstream pathways.[9]
Caption: this compound inhibits the constitutively active RET signaling pathway.
B. Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a preclinical this compound efficacy study in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
In Vivo Target Engagement Studies for Pralsetinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib (GAVRETO®) is a highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, such as fusions and mutations, are key drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][3] this compound is designed to block the catalytic activity of RET, thereby inhibiting the downstream signaling pathways that promote tumor growth and proliferation.[1] This document provides detailed application notes and protocols for conducting in vivo target engagement studies for this compound, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound and Target Engagement
This compound was developed as a targeted therapy for cancers harboring RET gene alterations.[2] Its mechanism of action is centered on its high selectivity for the RET kinase, which minimizes off-target effects and associated toxicities.[1] Target engagement studies are crucial to confirm that a drug interacts with its intended target in a living organism and to determine the extent of this interaction at various dose levels. For this compound, demonstrating the inhibition of RET kinase activity in vivo is a key step in preclinical and clinical development.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the RET kinase domain.[1] This action prevents the phosphorylation of RET and the subsequent activation of downstream oncogenic signaling cascades.[1] The primary pathways affected include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are integral to cell proliferation, survival, and differentiation.[1]
References
Application Note: Evaluating Pralsetinib Efficacy in Advanced 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (B610190) (GAVRETO®) is a highly potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including fusions and point mutations, are key drivers in various malignancies such as non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] this compound is designed to target these aberrant RET signaling pathways, minimizing the off-target effects often associated with multi-kinase inhibitors. Clinical trials, such as the ARROW study, have demonstrated that this compound induces rapid, robust, and durable anti-tumor activity in patients with diverse RET fusion-positive solid tumors.[3][4]
Preclinical drug development has traditionally relied on two-dimensional (2D) monolayer cell cultures. However, these models often fail to replicate the complex tumor microenvironment, leading to poor prediction of clinical efficacy.[5] Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, offer a more physiologically relevant alternative by mimicking the in-vivo environment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][7] Consequently, cells grown in 3D cultures often exhibit increased resistance to therapeutic agents compared to their 2D counterparts, providing a more stringent and predictive platform for efficacy testing.[6][8]
This document provides detailed protocols for utilizing 3D tumor spheroid models to test the efficacy of this compound, along with data presentation guidelines and visualizations of key pathways and workflows.
This compound Mechanism of Action: RET Signaling Pathway
RET is a receptor tyrosine kinase that, upon ligand binding or constitutive activation through genetic alterations (fusions or mutations), dimerizes and autophosphorylates. This triggers downstream signaling cascades critical for cell proliferation and survival, primarily the RAS/MAPK and PI3K/AKT pathways.[2] this compound functions by competitively binding to the ATP-binding site within the RET kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling in cancer cells with RET alterations.[2]
Caption: this compound inhibits the constitutively active RET signaling pathway.
Advantages of 3D vs. 2D Cell Culture Models
3D cell culture models overcome many limitations of traditional 2D monolayers by better recapitulating the native tumor architecture. This enhanced physiological relevance is crucial for accurately predicting in-vivo drug responses.
Caption: Key differences between 2D and 3D cell culture models.
| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture | Reference |
| Cell Morphology | Flattened, artificial morphology on a plastic surface. | Spherical or complex structures, mimicking tissue architecture. | [5] |
| Cell-Cell Interaction | Limited to lateral connections. | Extensive, three-dimensional interactions similar to in-vivo. | [5][6] |
| Microenvironment | Uniform exposure to media, nutrients, and drugs. | Presence of physiological gradients (oxygen, nutrients, pH, drug). | [7][8] |
| Gene Expression | Can differ significantly from in-vivo profiles. | More closely resembles the gene expression of original tumors. | [5] |
| Drug Response | Typically shows higher sensitivity to cytotoxic agents. | Often exhibits increased drug resistance, better predicting clinical outcomes. | [6][8] |
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids (Liquid Overlay Method)
This protocol describes the formation of uniform tumor spheroids from a RET fusion-positive cancer cell line using ultra-low attachment (ULA) plates.
Materials:
-
RET fusion-positive cancer cell line (e.g., LC-2/ad, human lung adenocarcinoma with CCDC6-RET fusion).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Ultra-low attachment (ULA) 96-well round-bottom plates.
-
Hemocytometer or automated cell counter.
Procedure:
-
Culture RET fusion-positive cells in standard tissue culture flasks to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Carefully dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells per well).
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Spheroids will typically form within 48-72 hours. Monitor formation daily using an inverted microscope. Mature spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Efficacy Testing in 3D Spheroids
This protocol uses the Promega CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells within spheroids.[9][10]
Materials:
-
Pre-formed tumor spheroids in ULA plates (from Protocol 1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
CellTiter-Glo® 3D Cell Viability Assay Reagent.
-
Opaque-walled 96-well plates suitable for luminescence reading.
-
Luminometer plate reader.
Procedure:
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Drug Treatment: After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well and add 100 µL of the prepared this compound dilutions (or vehicle control). This results in a final volume of 200 µL per well.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Assay: a. Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[11] b. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (add 200 µL of reagent to each 200 µL well). c. Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[11][12] d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[11][12] e. Transfer 200 µL of the lysate from each well to a corresponding well in an opaque-walled plate. f. Record luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability. b. Plot the percent viability against the logarithm of this compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the high-throughput screening process for evaluating this compound in 3D spheroid models.
References
- 1. This compound: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pan-cancer efficacy of this compound in patients with RET fusion-positive solid tumors from the phase 1/2 ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Is It Time to Start Transitioning From 2D to 3D Cell Culture? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ilexlife.com [ilexlife.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Generation of RET Mutations for Pralsetinib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CRISPR/Cas9 technology to generate specific RET gene mutations in cancer cell lines for the purpose of studying the efficacy of Pralsetinib, a potent and selective RET inhibitor. Detailed protocols for cellular engineering, mutation validation, and subsequent drug sensitivity and signaling pathway analysis are provided.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] this compound (GAVRETO®) is a highly selective inhibitor of the RET kinase.[1][3] The CRISPR/Cas9 gene-editing system offers a precise and efficient tool to introduce specific RET mutations into cellular models, enabling the investigation of this compound's mechanism of action and its efficacy against various oncogenic RET alterations.[2][4][5]
This document outlines the workflow for:
-
Designing and validating single guide RNAs (sgRNAs) for targeted RET gene editing.
-
Generating specific RET mutations (fusions and point mutations) in cancer cell lines using CRISPR/Cas9.
-
Verifying the desired genomic edits and their functional consequences.
-
Evaluating the in vitro efficacy of this compound against the engineered RET-mutant cell lines.
-
Analyzing the impact of this compound on RET signaling pathways.
Data Presentation: this compound IC50 Values in RET-Altered Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines harboring different RET alterations, including those generated by CRISPR/Cas9.
Table 1: this compound IC50 Values in Cell Lines with RET Fusions
| Cell Line | Cancer Type | RET Alteration | Reported IC50 (nM) |
| Ba/F3 | Pro-B Cell | KIF5B-RET | 6[3] |
| Ba/F3 | Pro-B Cell | CCDC6-RET | 7[3] |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET | 1.8[3] |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET | N/A |
| CUTO22 | Non-Small Cell Lung Cancer | KIF5B-RET | N/A |
| CUTO32 | Non-Small Cell Lung Cancer | KIF5B-RET | N/A |
| CUTO42 | Non-Small Cell Lung Cancer | EML4-RET | N/A |
Table 2: this compound IC50 Values in Cell Lines with RET Point Mutations
| Cell Line | Cancer Type | RET Alteration | Reported IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W | 0.5[3] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | <1[3] |
| BaF3 | Pro-B Cell | KIF5B-RET V804L | 11[6] |
| BaF3 | Pro-B Cell | KIF5B-RET V804M | 10[6] |
| BaF3 | Pro-B Cell | KIF5B-RET V804E | 15[6] |
Table 3: this compound IC50 Values Against this compound-Resistant RET Mutants
| Cell Line | RET Fusion Background | Resistance Mutation | This compound IC50 (nM) | Fold Increase vs. WT |
| BaF3 | KIF5B-RET | G810R | >100 | >8.3x |
| BaF3 | KIF5B-RET | Y806C | >100 | >8.3x |
| BaF3 | KIF5B-RET | Y806N | >100 | >8.3x |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of RET Mutations
This protocol describes the steps for designing and implementing CRISPR/Cas9 to introduce specific mutations in the RET gene.
1.1. sgRNA Design and Synthesis:
-
Objective: To design sgRNAs that specifically target the desired region of the RET gene for knockout or generation of specific fusions (e.g., KIF5B-RET, CCDC6-RET).
-
Procedure:
-
Obtain the genomic sequence of the human RET gene from a database such as NCBI (RefSeqGene NG_007489.1).[2]
-
Use online CRISPR design tools (e.g., Zhang lab CRISPR design tool, CRISPOR) to identify potential sgRNA target sites with high on-target scores and low off-target predictions.[4] For generating fusions, design sgRNAs targeting the introns of the respective fusion partner genes.[4][5]
-
Ensure the selected sgRNA sequences are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG for Streptococcus pyogenes Cas9).[2]
-
Synthesize complementary oligonucleotides encoding the sgRNA sequences.
-
1.2. Cloning of sgRNAs into a Cas9 Expression Vector:
-
Objective: To clone the designed sgRNA oligonucleotides into a vector that co-expresses the Cas9 nuclease and a selectable marker (e.g., GFP).
-
Procedure:
-
Anneal the complementary sgRNA oligonucleotides to form double-stranded DNA fragments with appropriate overhangs for ligation.
-
Digest a suitable Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP (PX458)) with a restriction enzyme that allows for the insertion of the sgRNA duplex (e.g., BbsI).[2]
-
Ligate the annealed sgRNA duplex into the linearized Cas9 vector using T4 DNA Ligase.[4]
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.[2]
-
1.3. Delivery of CRISPR/Cas9 Components into Target Cells:
-
Objective: To introduce the Cas9-sgRNA plasmid into the desired cancer cell line.
-
Procedure (Lipofection):
-
Plate the target cells (e.g., A549, HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
On the day of transfection, dilute the Cas9-sgRNA plasmid DNA in a serum-free medium.
-
In a separate tube, dilute a lipofection reagent (e.g., Lipofectamine 3000) in serum-free medium.
-
Combine the diluted DNA and lipofection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 48-72 hours before proceeding with validation or cell sorting.
-
1.4. Validation of Gene Editing:
-
Objective: To confirm the successful introduction of insertions or deletions (indels) or the desired gene fusion at the target locus.
-
Procedure (T7 Endonuclease I Assay):
-
After 72 hours of transfection, harvest the cells and extract genomic DNA.[2]
-
Amplify the genomic region flanking the sgRNA target site by PCR.[2]
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.[2]
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.[2]
-
-
Procedure (Sanger Sequencing):
Protocol 2: this compound Cell Viability Assay
This protocol details the measurement of cell viability to determine the IC50 of this compound in the engineered RET-mutant cells.
2.1. Cell Seeding:
-
Objective: To plate the engineered cells for drug treatment.
-
Procedure:
-
Harvest the CRISPR-edited and wild-type control cells and determine the cell concentration.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
2.2. Drug Treatment:
-
Objective: To treat the cells with a range of this compound concentrations.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the 96-well plates and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
2.3. Viability Assessment (MTS Assay):
-
Objective: To quantify the number of viable cells after this compound treatment.
-
Procedure:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of RET Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of RET and downstream signaling proteins.
3.1. Cell Lysis:
-
Objective: To prepare protein lysates from this compound-treated cells.
-
Procedure:
-
Seed the engineered RET-mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0, 10, 100 nM) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.[7]
-
3.2. SDS-PAGE and Protein Transfer:
-
Objective: To separate the proteins by size and transfer them to a membrane.
-
Procedure:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[7]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
3.3. Immunoblotting:
-
Objective: To detect specific proteins of interest using antibodies.
-
Procedure:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., p-RET Y905), total RET, phospho-ERK, total ERK, phospho-AKT, or total AKT overnight at 4°C.[2][7]
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To probe for another protein, the membrane can be stripped and re-probed with a different primary antibody.[7]
-
Protocol 4: Off-Target Analysis
-
Objective: To assess the potential for off-target mutations introduced by the CRISPR/Cas9 system.
-
Procedure:
-
In Silico Prediction: Use bioinformatics tools to predict the most likely off-target sites in the genome that have high sequence similarity to the sgRNA target sequence.
-
Targeted Sequencing: Design PCR primers to amplify the top predicted off-target loci from the genomic DNA of the CRISPR-edited cells. Sequence the PCR products to identify any indels.
-
Unbiased Genome-Wide Methods (Optional): For a more comprehensive analysis, techniques such as GUIDE-seq, CIRCLE-seq, or DISCOVER-seq can be employed to identify off-target cleavage events across the entire genome.[8][9]
-
Mandatory Visualizations
Caption: Experimental workflow for generating and evaluating RET-mutant cell lines.
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: Logical relationship of components for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. CRISPR/Cas9 RET Gene Knockout in Medullary Thyroid Carcinoma Cell-lines: Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A functional sgRNA-CRISPR screening method for generating murine RET and NTRK1 rearranged oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. benchchem.com [benchchem.com]
- 8. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Profiling of Pralsetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (GAVRETO®) is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, such as fusions and activating point mutations, are critical drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3] this compound was designed to offer high precision in targeting these RET alterations.[4] Its mechanism of action is centered on competing with ATP at the kinase's binding site, which in turn inhibits RET autophosphorylation and disrupts downstream signaling pathways essential for tumor cell proliferation and survival.[3]
Understanding the selectivity of a kinase inhibitor is paramount in drug development. A highly selective inhibitor, like this compound, is designed to maximally inhibit the intended target while minimizing engagement with other kinases, thereby reducing the potential for off-target toxicities.[1] this compound has demonstrated remarkable selectivity for RET, being over 100-fold more selective for RET than for 96% of the 371 kinases against which it has been tested.[1][5] This document provides a detailed overview of this compound's kinase selectivity profile, protocols for assessing this selectivity using a biochemical assay, and visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, RET, and a panel of other kinases. The data are presented as IC50 values, which represent the concentration of the inhibitor required to block 50% of the kinase's activity. A lower IC50 value indicates greater potency.
| Target Kinase | This compound IC50 (nM) | Notes |
| Primary Targets | ||
| RET (Wild-Type) | 0.4[6][7] | High potency against the wild-type enzyme. |
| CCDC6-RET fusion | 0.3 - 0.4[1][5][8] | Potent inhibition of a common oncogenic fusion. |
| RET (M918T) | ~0.4[8] | Potent against a common activating mutation. |
| RET (V804L) | ~0.4[8] | Effective against a gatekeeper resistance mutation. |
| RET (V804M) | ~0.4[8] | Effective against a gatekeeper resistance mutation. |
| Key Off-Targets | ||
| VEGFR2 | >1,000[7] | Significantly less potent inhibition. |
| FGFR2 | >1,000[7] | Significantly less potent inhibition. |
| JAK1 | >1,000[7] | Significantly less potent inhibition. |
| JAK2 | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
| DDR1 | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
| TRKA | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
| TRKC | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
| FLT3 | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
| PDGFRβ | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
| FGFR1 | Inhibition reported at clinically relevant concentrations[1][5] | IC50 not specified, but inhibition is observed. |
Signaling Pathway and Experimental Workflow
RET Signaling Pathway and this compound Inhibition
Constitutively active RET fusions or mutants lead to the autophosphorylation of the RET kinase domain. This triggers the activation of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. This compound, by binding to the ATP-binding pocket of the RET kinase, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Caption: this compound selectively inhibits the RET signaling pathway.
Experimental Workflow for Kinase Inhibition Profiling
A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method to determine the IC50 of an inhibitor against a panel of kinases. The workflow involves initiating a kinase reaction in the presence of the inhibitor, followed by the detection of a product, such as ADP, which is proportional to kinase activity.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a detailed methodology for determining the IC50 value of this compound against a panel of kinases using a luminescence-based biochemical assay that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinases (e.g., RET, VEGFR2, FGFR2, JAK1)
-
Kinase-specific peptide substrates
-
This compound
-
Adenosine Triphosphate (ATP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution). c. For the "no inhibitor" control, use DMSO only.
-
Assay Plate Setup: a. Add 1 µL of each this compound dilution (or DMSO control) to the appropriate wells of the assay plate.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically for each kinase. b. Add 2 µL of the kinase/substrate master mix to each well of the assay plate. c. Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the kinase. d. Prepare an ATP solution in the kinase reaction buffer at a concentration appropriate for the kinase being tested (often near the Km for ATP). e. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. f. Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Detection: a. To stop the kinase reaction and deplete the remaining ATP, add 5 µL of the ADP-Glo™ Reagent to each well. b. Incubate the plate at room temperature for 40 minutes. c. To convert the ADP generated by the kinase reaction into a luminescent signal, add 10 µL of the Kinase Detection Reagent to each well. d. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: a. Read the luminescence of each well using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" (DMSO) control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Review - this compound (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for Proteomics Analysis of Pralsetinib-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib is a highly potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, a driver of oncogenesis in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2] this compound exerts its therapeutic effect by blocking the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides detailed application notes and protocols for the proteomics and phosphoproteomics analysis of cancer cells treated with this compound, offering insights into its mechanism of action and aiding in the identification of biomarkers and resistance mechanisms.
The primary signaling cascades affected by this compound are the MAPK/ERK and PI3K/AKT pathways.[3][4] Proteomics analysis of cells treated with this compound reveals significant modulation of these pathways.[1][5]
Data Presentation
The following tables summarize quantitative proteomics and phosphoproteomics data from studies on cancer cells treated with this compound. The data illustrates the impact of this compound on key signaling proteins.
Table 1: Quantitative Phosphoproteomics of this compound-Treated RET-Fusion Positive Cancer Cells
This table presents a selection of significantly regulated phosphosites in RET-fusion positive NSCLC cells (CUTO32) treated with 1 µM this compound for 3 hours. Data is derived from a study by Son et al. and represents the Log2 fold change in phosphorylation abundance compared to vehicle-treated cells.[1][5]
| Protein | Phosphosite | Log2 (Fold Change) this compound vs. Control | Pathway Association |
| RET | Multiple | ↓ | Target Engagement |
| SHC1 | pY317 | ↓ | MAPK Pathway |
| GAB1 | pY627 | ↓ | PI3K/AKT Pathway |
| PTPN11 | pY542 | ↓ | MAPK Pathway |
| MAPK1 (ERK2) | pT202/pY204 | ↓ | MAPK Pathway |
| MAPK3 (ERK1) | pT185/pY187 | ↓ | MAPK Pathway |
| AKT1 | pS473 | ↓ | PI3K/AKT Pathway |
| RPS6 | pS235/pS236 | ↓ | PI3K/AKT/mTOR Pathway |
| PAK2 | pS141 | ↓ | Downstream Effector |
Note: This table is a representative summary based on published data. For a complete dataset, please refer to the source publication.[1][5]
Table 2: Quantitative Total Proteome Analysis of this compound-Treated RET-Fusion Positive Cancer Cells
This table shows a selection of proteins with altered expression in RET-fusion positive NSCLC cells (CUTO32) treated with 1 µM this compound for 3 hours. Data is derived from a study by Son et al. and represents the Log2 fold change in protein abundance compared to vehicle-treated cells.[1][5]
| Protein | Gene | Log2 (Fold Change) this compound vs. Control | Potential Role |
| DUSP6 | DUSP6 | ↑ | MAPK Pathway Feedback |
| SPRY4 | SPRY4 | ↑ | MAPK Pathway Feedback |
| ETV4 | ETV4 | ↓ | Transcriptional Regulator |
| ETV5 | ETV5 | ↓ | Transcriptional Regulator |
Note: This table is a representative summary based on published data. For a complete dataset, please refer to the source publication.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for phosphoproteomics analysis.
References
Application Notes: Immunohistochemical Detection of RET Expression in Pralsetinib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for detecting RET (Rearranged during Transfection) protein expression by immunohistochemistry (IHC) in the context of studies involving the selective RET inhibitor, Pralsetinib. While molecular methods like Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) are the gold standard for identifying RET gene fusions to select patients for this compound therapy, IHC remains a valuable tool for assessing protein expression levels and can be a complementary technique.
This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase, which, when constitutively activated by genetic alterations such as fusions or mutations, becomes an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1][2][3] By binding to the ATP-binding site of the RET kinase domain, this compound blocks its phosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation and survival of cancer cells with RET alterations.[1][3]
RET Signaling Pathway and this compound's Mechanism of Action
The RET receptor tyrosine kinase, upon activation through ligand-independent dimerization resulting from gene fusions, triggers several downstream signaling cascades crucial for cell growth, survival, and differentiation.[1][4] These include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] this compound effectively inhibits this aberrant signaling.
Figure 1: this compound's inhibition of the RET signaling pathway.
Quantitative Data from this compound Clinical Trials
The efficacy of this compound has been demonstrated in the multi-cohort, open-label, phase 1/2 ARROW trial (NCT03037385).[5][6][7][8][9] The following tables summarize key efficacy data for this compound in patients with RET fusion-positive NSCLC.
Table 1: Efficacy of this compound in Treatment-Naïve RET Fusion-Positive NSCLC Patients
| Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 73% | 52% - 88% |
| Complete Response (CR) | 12% | - |
| Median Duration of Response (DOR) | Not Reached | 11.3 months - Not Estimable |
Data from the ARROW trial top-line findings as of January 2020.[7]
Table 2: Efficacy of this compound in Platinum-Treated RET Fusion-Positive NSCLC Patients
| Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 61% | 50% - 72% |
| Median Duration of Response (DOR) | Not Reached | 11.3 months - Not Estimable |
Data from the ARROW trial top-line findings as of January 2020.[7]
Table 3: Updated Efficacy Data from the ARROW Trial (November 2020 data cut-off)
| Patient Cohort | Overall Response Rate (ORR) |
| Previously Treated with Platinum Chemotherapy (n=87) | 61% |
| Treatment-Naïve (n=27) | 70% |
Data from the ARROW trial as published in The Lancet Oncology.
Immunohistochemistry Protocol for RET Expression
While patient selection for this compound treatment primarily relies on molecular testing for RET gene fusions, IHC can be used to assess protein expression. It is important to note that studies have shown low sensitivity and variable specificity of IHC for detecting RET rearrangements, and it is not currently recommended as a standalone diagnostic tool for this purpose.[3][10] However, for research purposes, a well-validated IHC protocol is essential. The following is a representative protocol for the detection of RET protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Figure 2: General workflow for immunohistochemistry.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit monoclonal anti-RET [EPR2871] (ab134100, Abcam) or a similarly validated clone.
-
HRP-conjugated polymer-based secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking Non-specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RET antibody (e.g., EPR2871) to its optimal concentration (e.g., 1:100 - 1:250) in the blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with DAB chromogen solution until the desired brown stain intensity develops (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse thoroughly with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Scoring and Interpretation:
The expression of RET protein should be evaluated by a qualified pathologist. A semi-quantitative scoring system can be applied, considering both the staining intensity and the percentage of positive tumor cells.
-
Intensity Score:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
Positivity: In some research contexts, a score of 3+ in >10% of tumor cells has been considered positive.[3] However, the threshold for positivity should be carefully validated for each specific antibody and application. The staining pattern for RET fusions is often cytoplasmic and may be diffuse.[3]
Disclaimer: This protocol is a representative example and may require optimization for specific laboratory conditions and antibody lots. It is crucial to include appropriate positive and negative controls in each IHC run to ensure the validity of the results. For clinical diagnostic purposes, always follow the guidelines and protocols established by accredited laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-RET Human Protein Atlas Antibody [atlasantibodies.com]
- 3. Clinicopathologic characteristics and diagnostic methods of RET rearrangement in Chinese non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-RET Antibodies | Invitrogen [thermofisher.com]
- 5. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Non-small-cell lung cancer: how to manage RET-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Expert consensus on the diagnosis and treatment of RET gene fusion non‐small cell lung cancer in China - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pralsetinib precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of pralsetinib (B610190) in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, allowing for the creation of a concentrated stock solution that can then be diluted to the desired final concentration in your aqueous experimental buffer.[1][2]
Q2: What is the aqueous solubility of this compound?
A2: this compound has very low solubility in water, generally less than 0.1 mg/mL.[3] Its aqueous solubility is also pH-dependent, with solubility decreasing as the pH increases.[1]
Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer. Why did this happen?
A3: This is a common issue and occurs because this compound is significantly less soluble in aqueous solutions compared to DMSO.[1] When the concentrated DMSO stock is diluted into an aqueous buffer, the this compound may exceed its solubility limit in the final solution, causing it to precipitate out.[1][4]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: It is not recommended to dissolve this compound directly in aqueous experimental buffers due to its poor water solubility.[1] The preferred method is to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.[1]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[1][4]
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your aqueous buffer, follow this step-by-step guide to troubleshoot the issue.
Detailed Troubleshooting Steps:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is less than 1%, and ideally 0.1% or lower. High concentrations of DMSO can be toxic to cells.[5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in DMSO first to lower the concentration incrementally before adding it to the aqueous buffer.
-
Slow Addition and Mixing: Add the this compound-DMSO stock solution to the aqueous buffer slowly, preferably dropwise, while vigorously vortexing or stirring the buffer.[1] This promotes rapid dispersion and helps prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.[1] However, ensure this temperature is compatible with all components in your buffer and does not affect the stability of this compound.
-
Consider Buffer pH: this compound's solubility decreases as the pH increases. If your experimental conditions permit, using a buffer with a slightly lower pH may enhance solubility.
-
Use of Co-solvents: For in vivo studies, or if other methods fail for in vitro assays, consider using co-solvents. Formulations containing co-solvents such as PEG300 and Tween-80 have been used to solubilize this compound.[2]
-
Sonication: Brief sonication of the final solution can sometimes help to dissolve small amounts of precipitate.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H32FN9O2 | [6][7] |
| Molecular Weight | 533.6 g/mol | [6][7] |
| Aqueous Solubility | < 0.1 mg/mL | [1][3] |
| DMSO Solubility | ≥ 100 mg/mL (187.41 mM) | [2] |
| XLogP3 | 3.1 | [7] |
Table 2: In Vitro Potency of this compound
| Target/Assay | IC50 (nM) | Reference |
| Wild type RET | 0.4 | [2] |
| RET V804L | 0.3 | [2] |
| RET V804M | 0.4 | [2] |
| RET M918T | 0.4 | [2] |
| CCDC6-RET | 0.4 | [2] |
| KIF5B-RET (Cell Proliferation) | 12 | [8] |
| KIF5B-RET V804L (Cell Proliferation) | 11 | [8] |
| KIF5B-RET V804M (Cell Proliferation) | 10 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial of this compound to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution and/or gently warm it to no more than 40°C to ensure the powder is fully dissolved.[1]
-
Centrifuge the vial briefly to ensure all the material is at the bottom.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation.
-
(Optional) Use a plate reader to measure the turbidity at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[5]
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[3] It targets both wild-type and various mutated forms of RET, which are implicated in the development of certain cancers. By binding to the ATP-binding pocket of the RET kinase domain, this compound inhibits its phosphorylation and the subsequent activation of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cancer cell proliferation and survival.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. benchchem.com [benchchem.com]
Optimizing Pralsetinib concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing pralsetinib (B610190) concentration in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] In many cancers, genetic alterations like RET gene fusions or mutations lead to the constant activation of the RET kinase, which drives tumor growth through downstream signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT.[3][4] this compound functions by binding to the ATP-binding site within the RET kinase domain, which blocks its ability to phosphorylate and activate these downstream pathways, thereby inhibiting cancer cell proliferation and survival.[3][5][6][7]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM or higher).[8][9] The solubility in DMSO is reported to be ≥ 100 mg/mL.[9][10] Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[8]
Q3: Which cell lines are recommended for studying this compound's effects?
A3: The choice of cell line depends on the specific RET alteration being investigated. Commonly used cell lines include:
-
Engineered Ba/F3 cells: These murine pro-B cells do not typically express RET and can be engineered to express specific RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations, providing a clean system to study drug efficacy on a specific genetic background.[6][7]
-
Human cancer cell lines with endogenous RET alterations:
-
LC-2/ad and CUTO22: Human lung adenocarcinoma cell lines with a CCDC6-RET and KIF5B-RET fusion, respectively.[7][11]
-
TPC-1: Human papillary thyroid carcinoma cell line with a CCDC6-RET fusion.[7][12]
-
TT and MZ-CRC-1: Human medullary thyroid carcinoma (MTC) cell lines with RET C634W and M918T mutations, respectively.[9]
-
Q4: What is a typical incubation time for this compound in cell-based assays?
A4: For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), a standard incubation period is 48 to 72 hours to allow for sufficient time to observe effects on cell growth.[4][6][13] For signaling studies, such as Western blotting for phospho-RET, much shorter incubation times (e.g., 2 to 24 hours) are typically sufficient to observe target inhibition.
Quantitative Data Summary
This compound demonstrates potent, sub-nanomolar to low-nanomolar efficacy against a wide range of RET fusions and mutations. Its high selectivity is highlighted by significantly higher IC50 values for other kinases like VEGFR2.
| Target Kinase/Cell Line | IC50 (nM) | Assay Type |
| Wild-Type RET | 0.4 | Biochemical |
| CCDC6-RET | 0.4 | Biochemical |
| KIF5B-RET | ~0.4 | Biochemical |
| RET M918T (activating mutation) | 0.4 | Biochemical |
| RET V804L (gatekeeper mutation) | 0.3 | Biochemical |
| RET V804M (gatekeeper mutation) | 0.4 | Biochemical |
| VEGFR2 | 4.8 | Biochemical |
| Ba/F3-KIF5B-RET | 1.9 - 6 | Cell-based |
| Ba/F3-CCDC6-RET | 5 - 8 | Cell-based |
Data compiled from multiple sources.[4][5][9][14] Specific IC50 values can vary based on experimental conditions, such as ATP concentration in biochemical assays and the specific cell line and assay duration in cell-based experiments.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Table 3, Key Characteristics of this compound - this compound (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound for NSCLC With RET Gene Fusions - The ASCO Post [ascopost.com]
Pralsetinib Technical Support Center: Investigating Off-Target Effects on JAK1/2 Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of Pralsetinib (B610190) on Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] However, like many kinase inhibitors, at clinically relevant concentrations, it can interact with other kinases, leading to off-target effects.[3][4] Understanding these interactions is crucial for a comprehensive assessment of this compound's safety and efficacy profile.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on JAK1 and JAK2 kinases?
A1: this compound has been shown to inhibit JAK1 and JAK2 at concentrations higher than those required for RET inhibition.[3][5] This off-target activity is considered a clinically significant interaction as the JAK-STAT signaling pathway is a critical regulator of immune function.[4] Inhibition of JAK1 and JAK2 by this compound can lead to immunosuppressive effects and has been associated with an increased risk of infections in patients.[6]
Q2: How significant is the inhibition of JAK1/2 by this compound compared to its on-target RET inhibition?
A2: this compound is significantly more selective for RET than for JAK1 and JAK2. Biochemical assays have demonstrated that the concentration of this compound required to inhibit JAK1 is approximately 16-fold higher than for wild-type RET.[3] The potency against JAK2 is even lower, with some studies indicating a 136-fold greater concentration is needed for inhibition compared to RET.
Q3: What are the potential downstream consequences of JAK1/2 inhibition by this compound in a cellular context?
A3: Inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway. This can lead to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5.[4] This disruption in signaling can subsequently affect the expression of genes involved in immune cell proliferation and activation, potentially leading to the observed immunosuppressive side effects.[4]
Q4: How can I differentiate between on-target RET inhibition and off-target JAK1/2 effects in my experiments?
A4: Distinguishing between on-target and off-target effects is a critical experimental challenge. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects on RET signaling should be observed at low nanomolar concentrations of this compound, consistent with its known IC50. Off-target effects on the JAK-STAT pathway will likely require higher concentrations.
-
Control Cell Lines: Utilize cell lines that do not express the RET target but have a functional JAK-STAT pathway. Any effects observed in these cells upon this compound treatment are likely due to off-target mechanisms.
-
Rescue Experiments: In a RET-dependent cell line, introducing a this compound-resistant RET mutant should rescue the on-target effects. If a phenotype persists despite the presence of the resistant RET mutant, it is likely an off-target effect.
Data Presentation
Table 1: this compound Inhibitory Activity (IC50) Against RET and JAK Kinases
| Target Kinase | Biochemical IC50 (nM) | Fold Selectivity vs. Wild-Type RET | Reference(s) |
| Wild-Type RET | ~0.4 | 1x | [5][7] |
| CCDC6-RET | ~0.4 | 1x | [7] |
| KIF5B-RET | ~12 | 30x | [5] |
| RET M918T | ~0.4 | 1x | [5] |
| RET V804L | ~0.4 | 1x | [5] |
| RET V804M | ~0.4 | 1x | [5] |
| JAK1 | ~6.4 | ~16x | [3] |
| JAK2 | ~54.4 (estimated) | ~136x |
Note: The IC50 for JAK2 is estimated based on the reported 136-fold lower potency compared to RET.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity in cell-based assays | Off-target inhibition of essential kinases, including JAK1/2, at high this compound concentrations. | 1. Perform a dose-response curve to determine if the cytotoxicity correlates with concentrations known to inhibit JAK1/2. 2. Use a lower, more RET-selective concentration of this compound. 3. Test the effect in a RET-negative, JAK-STAT active cell line to isolate off-target toxicity. |
| Inconsistent or irreproducible inhibition of STAT phosphorylation | 1. This compound concentration is not optimal to consistently inhibit JAK1/2. 2. Variability in cell line sensitivity or passage number. 3. Issues with antibody quality or Western blot protocol. | 1. Titrate this compound to find the optimal concentration for consistent JAK1/2 inhibition without excessive cytotoxicity. 2. Ensure consistent cell culture conditions and use low-passage cells. 3. Validate antibodies and optimize Western blot conditions for phospho-STAT detection. |
| Development of resistance in long-term this compound treatment experiments | While on-target RET mutations are a common cause, off-target mechanisms, such as the activation of bypass signaling pathways that may involve JAK-STAT signaling, can also contribute. | 1. Sequence the RET kinase domain to rule out on-target resistance mutations. 2. Perform a phosphoproteomic screen to identify activated bypass pathways. 3. Investigate the JAK-STAT pathway activity in resistant cells to see if it is upregulated. |
Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Assay
Objective: To determine the IC50 of this compound against purified JAK1, JAK2, and RET kinases.
Materials:
-
Recombinant human RET, JAK1, and JAK2 kinases
-
Kinase-specific peptide substrates
-
This compound (serial dilutions)
-
ATP ([γ-33P]ATP for radiometric assay or cold ATP for luminescence-based assays)
-
Kinase assay buffer
-
Detection reagents (e.g., phosphocellulose filter mats for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence)
-
Microplate reader (scintillation counter or luminometer)
Methodology:
-
Prepare Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of purified RET, JAK1, or JAK2 to their respective wells.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time.
-
Stop Reaction and Detect:
-
Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash away unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). Measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Western Blot for STAT Phosphorylation
Objective: To assess the effect of this compound on JAK1/2-mediated STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line with an active JAK-STAT pathway (e.g., a hematopoietic cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Starve cells of growth factors if necessary to reduce basal signaling. Treat cells with varying concentrations of this compound or DMSO for the desired time. Include a positive control for JAK-STAT activation (e.g., IL-6 or IFN-γ).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the corresponding total STAT antibody to confirm equal protein loading.
Visualizations
Caption: On-target vs. Off-target signaling of this compound.
Caption: Workflow for investigating this compound's effect on JAK1/2.
Caption: Logic for troubleshooting on- vs. off-target effects.
References
- 1. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to mitigate Pralsetinib-induced hypertension in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pralsetinib (B610190) in animal models, specifically focusing on strategies to mitigate this compound-induced hypertension.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in blood pressure in our animal models treated with this compound. Is this an expected side effect?
A1: Yes, hypertension is a known and frequently reported adverse event associated with this compound and other tyrosine kinase inhibitors (TKIs).[1][2][3][4][5][6][7] This is considered an on-target effect related to the inhibition of the vascular endothelial growth factor (VEGF) signaling pathway, which this compound can affect at clinically relevant concentrations.[8][9]
Q2: What is the underlying mechanism of this compound-induced hypertension?
A2: this compound is a highly selective RET inhibitor, but it can also inhibit other kinases, including VEGFR2, at clinically relevant concentrations.[8][10][11] Inhibition of the VEGF signaling pathway is a primary cause of hypertension with many TKIs. The proposed mechanism involves a decrease in nitric oxide (NO) production, which is a potent vasodilator. This leads to endothelial dysfunction and an increase in peripheral vascular resistance, resulting in elevated blood pressure.
Q3: What is the typical onset and severity of hypertension observed with this compound in preclinical models?
A3: While preclinical studies with this compound have focused primarily on anti-tumor efficacy, clinical data from the ARROW trial in humans show that hypertension is a common treatment-related adverse event.[5][7] In treatment-naive patients with RET fusion-positive non-small cell lung cancer (NSCLC), grade 3-4 hypertension was observed in 10% of patients.[7] The onset can be within the first week of treatment, and regular monitoring is recommended.[9] Specific dose-response data on the degree of blood pressure elevation in various animal models is not extensively published; therefore, it is crucial to establish a baseline and monitor blood pressure frequently in your own studies.
Q4: What are the recommended strategies to manage this compound-induced hypertension in our animal studies without compromising the research objectives?
A4: There are two primary strategies to consider for managing this compound-induced hypertension in animal models: co-administration of antihypertensive agents and implementation of a drug holiday schedule. The choice of strategy will depend on your specific experimental design and goals.
Q5: Which antihypertensive agents are recommended for co-administration with this compound?
A5: Based on the mechanism of TKI-induced hypertension, antihypertensive drugs with vasodilatory effects are generally preferred. Calcium channel blockers (e.g., amlodipine) and inhibitors of the renin-angiotensin system (e.g., ACE inhibitors like captopril (B1668294) or angiotensin II receptor blockers [ARBs]) have been shown to be effective in managing hypertension induced by other TKIs. It is important to select an agent with a well-characterized pharmacokinetic and safety profile in your chosen animal model.
Q6: What is a "drug holiday" and how can it be applied to mitigate hypertension?
A6: A drug holiday is a planned interruption of treatment. For TKIs with relatively short half-lives, intermittent dosing schedules (e.g., weekend drug holidays) may help to reduce on-target toxicities like hypertension while maintaining anti-tumor efficacy. This approach allows for a temporary recovery of the inhibited signaling pathways in normal tissues. The feasibility and effectiveness of this strategy for this compound in your model would need to be empirically determined.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high and rapid increase in blood pressure. | High starting dose of this compound. Individual animal sensitivity. | - Review the this compound dosage. Consider a dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain.- Ensure accurate dosing and formulation preparation. |
| Significant inter-animal variability in blood pressure response. | Genetic variability within the animal colony. Inconsistent drug administration. Stress-induced hypertension. | - Use a sufficient number of animals per group to account for biological variability.- Ensure consistent oral gavage technique if used.- Acclimatize animals to the blood pressure measurement procedure to minimize stress. |
| Antihypertensive agent is not effectively controlling blood pressure. | Inappropriate choice or dose of antihypertensive. Severe this compound-induced hypertension. | - Consider a different class of antihypertensive agent (e.g., switch from an ACE inhibitor to a calcium channel blocker).- Perform a dose-response study for the chosen antihypertensive in your model.- A combination of antihypertensive agents with different mechanisms of action may be necessary. |
| Concern that antihypertensive treatment is affecting tumor growth or other study endpoints. | Potential drug-drug interactions or off-target effects of the antihypertensive. | - Include a control group treated with the antihypertensive agent alone to assess its independent effects.- Review the literature for any known interactions between the chosen antihypertensive and the cancer model being studied. |
Quantitative Data Summary
Table 1: Clinically Observed Hypertension with this compound
| Population | Grade 3-4 Treatment-Related Hypertension | Reference |
| Treatment-naive RET fusion-positive NSCLC patients (n=116) | 10% | [7] |
| RET-altered thyroid cancer patients (n=142) | 17% (Grade ≥3) | [6] |
Note: This table presents clinical data, as specific quantitative data from preclinical animal models on the degree of hypertension is limited in the public domain.
Table 2: Preclinical Mitigation of TKI-Induced Hypertension (General TKI Data)
| TKI | Animal Model | Antihypertensive Agent | Outcome |
| Sunitinib | Rats | Macitentan (30 mg/kg) | Significantly reduced the AUC of blood pressure and reduced blood pressure fluctuation by 70% compared to immediate treatment. |
| Cediranib | Rats | Nifedipine (10 mg/kg, bd) | Reversed severe increases in blood pressure (30-50 mm Hg) without negatively affecting anti-tumor activity. |
| Cediranib | Rats | Captopril | Effective for mild increases in blood pressure (10-15 mm Hg). |
Note: This table provides examples from studies with other TKIs and suggests potential approaches for this compound that would require experimental validation.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Monitoring in Rodents (Tail-Cuff Method)
This protocol describes a standard method for measuring blood pressure in rats or mice using a tail-cuff system. This is a common method for frequent monitoring without the need for surgery.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA®, Kent Scientific)
-
Animal restrainer
-
Warming platform
Procedure:
-
Acclimatization: Acclimatize the animals to the restrainer and the measurement procedure for several days before starting the actual measurements. This will reduce stress-induced blood pressure elevations.
-
Animal Preparation: Place the animal in an appropriately sized restrainer. Ensure the tail is accessible.
-
Warming: Place the restrainer on a warming platform set to a comfortable temperature (e.g., 32-34°C) for 10-15 minutes to increase blood flow to the tail.
-
Cuff Placement: Place the occlusion and volume-pressure recording cuffs on the base of the animal's tail.
-
Measurement: Initiate the blood pressure measurement cycle on the system. The system will automatically inflate and deflate the cuffs and record systolic and diastolic blood pressure.
-
Data Collection: Perform a series of measurements (e.g., 10-20 cycles) and average the valid readings to obtain a reliable blood pressure value for that time point.
-
Frequency: Measure blood pressure at baseline before this compound administration and then at regular intervals (e.g., daily for the first week, then 2-3 times per week) throughout the study.
Protocol 2: Evaluation of an Antihypertensive Agent to Mitigate this compound-Induced Hypertension
Study Design:
-
Animal Model: Use a relevant rodent model for your cancer research (e.g., tumor xenograft or a genetically engineered model).
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: this compound + Antihypertensive agent
-
Group 4: Antihypertensive agent only
-
-
Baseline Measurements: Record baseline blood pressure, body weight, and tumor volume (if applicable) for all animals before starting treatment.
-
Treatment Administration:
-
Administer this compound at the desired dose and schedule.
-
Administer the antihypertensive agent according to its recommended dosing regimen. The timing of administration relative to this compound may need to be optimized.
-
-
Monitoring:
-
Monitor blood pressure regularly using the tail-cuff method (Protocol 1).
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, compare the blood pressure measurements, tumor growth inhibition, and any observed toxicities between the different treatment groups.
Visualizations
Caption: this compound's dual effect on RET and VEGFR2 signaling.
Caption: Workflow for evaluating hypertension mitigation strategies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. onclive.com [onclive.com]
- 3. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. researchgate.net [researchgate.net]
- 6. "this compound for patients with advanced or metastatic RET-altered thyro" by Vivek Subbiah, Mimi I Hu et al. [digitalcommons.providence.org]
- 7. Safety and efficacy of this compound in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
Inconsistent Pralsetinib IC50 results in cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Pralsetinib cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound (also known as GAVRETO® or BLU-667) is a highly potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] In cancers driven by abnormal RET gene fusions or mutations, the RET kinase is constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1][2][4] this compound functions by binding to the ATP-binding site within the RET kinase domain, which blocks the kinase's activity and inhibits these downstream oncogenic signals.[1][2] This inhibition ultimately leads to decreased proliferation and viability in cancer cells with RET alterations.[1][3]
Q2: Which cell viability assays are commonly used for this compound?
Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability.[3] These include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.[3] The intensity of the color is directly proportional to the number of viable cells.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[3][6] The amount of ATP is directly proportional to the number of viable cells, and the luminescent signal is typically very stable.[6][7]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound is highly potent, often in the low nanomolar to sub-nanomolar range, but can vary depending on the specific RET alteration and the cell line used.[3][8] It is crucial to note that IC50 values can differ between experiments and laboratories due to variations in experimental conditions.[3]
| Cell Line | Cancer Type | RET Alteration | Reported IC50 (nM) | Assay Type |
| Ba/F3 | Pro-B Cell | KIF5B-RET | 6 | Not Specified |
| Ba/F3 | Pro-B Cell | CCDC6-RET | 7 | Not Specified |
| TT | Medullary Thyroid Carcinoma | RET C634W | 0.5 | Not Specified |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | <1 | Not Specified |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET | 1.8 | Not Specified |
| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2 V617F | 160 | Not Specified |
| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | 133 | Cell Viability Assay |
| Note: This table presents a summary of reported values. Actual results may vary based on specific experimental conditions.[3][9] |
Q4: Why are my this compound IC50 results inconsistent between experiments?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple sources.[10] Biological variability is inherent, but experimental variability can often be minimized.[11] Key factors include:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media components like serum can significantly impact results.[10][12]
-
Assay Protocol and Execution: Inconsistencies in cell seeding, reagent preparation, incubation times, and pipetting technique are major sources of variability.[10][13]
-
Cell Line Integrity: Cell line misidentification, cross-contamination, or mycoplasma contamination can lead to drastic changes in drug response.[2][12]
-
Compound Stability: Degradation of the this compound stock solution can reduce its potency.[2]
-
Choice of Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content) and can yield different IC50 values.[14]
Troubleshooting Guide for Inconsistent IC50 Results
Q5: How can I troubleshoot high variability between replicates in my assay plate?
High variability between technical replicates often points to issues with the assay setup and execution.[10]
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating rows or columns.[15]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique. When adding drugs or reagents, use a multichannel pipette where possible to minimize timing differences.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outer wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.[10]
Q6: My IC50 values are consistently higher/lower than expected. What should I investigate?
A consistent shift in IC50 values suggests a systematic issue with one of the core components of the experiment.
-
Cell Line Integrity: This is a critical first step. Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma, as contamination can significantly alter cellular responses to drugs.[2][12] Also, ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[12][13]
-
Compound Potency: this compound stock solutions can degrade over time. Prepare a fresh dilution from a powder or a new stock vial. Ensure the compound is stored correctly (typically in DMSO at -20°C or -80°C).[2]
-
Experimental Protocol: Ensure cells are in the logarithmic growth phase during treatment, as confluent or sparse cells can respond differently.[10][13] Standardize all incubation times precisely.
Q7: Could the choice of cell viability assay be the source of inconsistency?
Yes. An IC50 value is not an absolute constant and is dependent on the experimental setup, including the readout method.[14]
-
MTT/MTS Assays: These assays rely on mitochondrial enzymatic activity. If this compound affects cellular metabolism without immediately causing cell death, the results might be misleading.[10] Furthermore, the final formazan solubilization step adds another variable to the protocol.[5]
-
CellTiter-Glo®: This assay measures ATP levels, which can be a more direct indicator of viable, metabolically active cells.[7] Its "add-mix-measure" format simplifies the protocol, reducing pipetting steps and potential errors.[6]
-
Recommendation: If you suspect the assay method is the issue, try validating your results with an orthogonal assay that measures a different aspect of cell health (e.g., a crystal violet assay that measures total cell number).[10]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cell lines.[5][16][17]
Materials:
-
RET-altered cancer cell line (e.g., TT, MZ-CRC-1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 or 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase (70-80% confluency).
-
Perform a cell count and determine viability (should be >90%).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 nM to 1000 nM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only for background).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. It is recommended to perform each treatment in triplicate.
-
Incubate for 72 hours (or desired time point) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Shake the plate on a low-speed shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[16]
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.[18]
-
Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol utilizes a highly sensitive luminescent assay that quantifies ATP.[7][9]
Materials:
-
RET-altered cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow Step 1 as described in the MTT protocol, but use opaque-walled 96-well plates. Seed 100 µL of cell suspension per well.
-
-
This compound Treatment:
-
Follow Step 2 as described in the MTT protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
After the 72-hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of cell culture medium in the well).[7]
-
-
Signal Measurement:
-
Data Acquisition and Analysis:
-
Subtract the average luminescence of the "no-cell control" from all other readings.
-
Calculate percent viability: (Luminescence of Treated Cells / Luminescence of Vehicle Control) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[9]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 7. ch.promega.com [ch.promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and managing sources of variability in cell measurements [insights.bio]
- 12. promegaconnections.com [promegaconnections.com]
- 13. m.youtube.com [m.youtube.com]
- 14. clyte.tech [clyte.tech]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Pralsetinib western blot high background troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pralsetinib in Western blotting experiments. The information is tailored to address common issues, particularly high background, that may be encountered when analyzing the effects of this potent RET inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high background on my Western blot after treating cells with this compound. What are the common causes and solutions?
High background in Western blotting can obscure the specific protein bands of interest, making data interpretation difficult. When working with a kinase inhibitor like this compound, which modulates phosphorylation events, several factors can contribute to this issue. The troubleshooting guide below addresses the most common causes of high background in this context.
Troubleshooting Guide: High Background
| Possible Cause | Recommendation |
| Improper Blocking | Optimize your blocking protocol. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider switching your blocking agent. For phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in TBST is generally preferred over milk, as milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies.[1][2] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution. An excess of antibody can lead to non-specific binding and increased background. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent, such as 0.1% Tween-20 in TBS (TBST), to help remove non-specifically bound antibodies. |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If background bands appear, consider using a pre-adsorbed secondary antibody. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause irreversible and non-specific antibody binding. |
| Excess Protein Loaded | Loading too much protein can lead to high background. Aim for a total protein concentration of 10-50 µg per lane for cell lysates. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination from previous blots or microbial growth. |
Q2: I am probing for phosphorylated RET (p-RET) and its downstream targets after this compound treatment. Are there any special considerations for my Western blot protocol?
Yes, when detecting phosphorylated proteins, several steps in the Western blot protocol require special attention to preserve the phosphorylation state of your target proteins and to minimize background.
-
Sample Preparation : It is crucial to work quickly and keep samples on ice to minimize the activity of endogenous phosphatases.[1][2] Always include phosphatase inhibitors in your lysis buffer, in addition to protease inhibitors.[1][2]
-
Blocking Buffer : As mentioned, use BSA as your blocking agent instead of non-fat dry milk to avoid cross-reactivity with phospho-specific antibodies.[1][2]
-
Wash Buffer : Using Tris-Buffered Saline with Tween-20 (TBST) is generally recommended over Phosphate-Buffered Saline (PBS), as the phosphate (B84403) in PBS can sometimes interfere with the detection of phosphorylated proteins.[1]
Q3: Could off-target effects of this compound contribute to non-specific bands or high background on my Western blot?
While this compound is a highly selective RET inhibitor, it can inhibit other kinases at higher concentrations.[3][4] If you are using a high concentration of this compound, it is possible that off-target effects could lead to unexpected changes in protein phosphorylation, which might appear as non-specific bands.
To differentiate between on-target and off-target effects:
-
Perform a Dose-Response Experiment : On-target effects should be observed at concentrations consistent with the known IC50 of this compound for RET. Off-target effects may only appear at higher concentrations.[3]
-
Use a RET-Negative Control Cell Line : Treat a cell line that does not express the RET fusion with this compound. Any observed effects in this cell line are likely due to off-target activity.[3]
This compound In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, RET, and several known off-target kinases. This data can help in designing experiments with appropriate drug concentrations to maximize on-target effects while minimizing off-target activity.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. RET | Reference |
| RET (Wild-Type) | ~0.4 | 1 | [4] |
| KIF5B-RET | ~0.5 | ~1.25 | [4] |
| CCDC6-RET | ~0.3 | ~0.75 | [4] |
| JAK1 | ~6.4 | ~16 | [4] |
| JAK2 | ~10 | ~25 | [4] |
| FGFR2 | ~38 | ~95 | [4] |
| VEGFR2 | ~50 | ~125 | [4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Detailed Protocol: Western Blot for Phosphorylated Proteins after this compound Treatment
This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT) in cells treated with this compound.[5][6]
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction: [6] a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or a similar method.
4. Sample Preparation: a. Normalize the protein concentration for all samples. b. Add an equal volume of 2X Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
6. Immunoblotting: [6] a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-RET, anti-phospho-ERK, anti-phospho-AKT) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Acquire the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing (for total protein levels): a. To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins of interest (e.g., total RET, total ERK, total AKT) and a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: General workflow for Western blotting.
Caption: Troubleshooting high background in Western blots.
References
Pralsetinib Technical Support Center: Navigating Long-Term Cell Culture Challenges
Welcome to the Pralsetinib (B610190) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential instability of this compound in long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your results.
Troubleshooting Guide: this compound Instability in Long-Term Culture
Unexpected results in long-term cell culture experiments with this compound can often be attributed to a loss of the compound's effective concentration. This guide provides a structured approach to identifying and resolving common issues related to this compound instability.
| Problem | Potential Cause | Recommended Solution |
| Decreased or inconsistent drug efficacy over time (e.g., variable IC50 values, reduced cell death). | 1. This compound Degradation in Media: this compound may degrade in aqueous culture media at 37°C over extended periods. | 1. Frequent Media Changes: Replace the cell culture medium with freshly prepared this compound-containing medium every 48-72 hours. |
| 2. pH-Dependent Instability: this compound's solubility and stability can be pH-dependent, with decreased solubility at higher pH.[1][2] Phenol (B47542) red in media can also act as a weak estrogen and may affect results. | 2. Monitor and Control Media pH: Regularly monitor the pH of your cell culture medium. If the medium becomes alkaline, it could promote this compound precipitation. Consider using media without phenol red for sensitive assays. | |
| 3. Improper Stock Solution Storage: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.[1] | 3. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution in DMSO and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3][4] | |
| Precipitate observed in cell culture wells after adding this compound. | 1. Poor Solubility in Aqueous Media: this compound has low solubility in aqueous solutions.[5] Adding a concentrated DMSO stock directly to the media can cause it to precipitate. | 1. Two-Step Dilution: First, dilute the DMSO stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the larger volume of media for your experiment. |
| 2. High Final DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility. | 2. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity and solubility issues. | |
| Variability in results between experiments. | 1. Inconsistent Stock Solution Preparation: Errors in weighing the compound or dissolving it in DMSO can lead to batch-to-batch variability. | 1. Standardize Stock Preparation: Follow a consistent, detailed protocol for preparing your this compound stock solution. Ensure the compound is fully dissolved in DMSO before aliquoting and storage.[1] |
| 2. Cell Line Instability: Long-term culture can lead to genetic drift and changes in your cell line's phenotype and drug sensitivity. | 2. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure their identity and consistency. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about using this compound in cell culture.
Q1: How should I prepare and store this compound stock solutions?
A1: this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] To ensure stability, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[1][3][4] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[1]
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is important to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: How often should I change the media in my long-term this compound experiments?
A3: Due to the potential for this compound to degrade in aqueous media at 37°C over time, it is recommended to replace the media with a freshly prepared solution every 48 to 72 hours. This will help maintain a consistent concentration of the active compound throughout your experiment.
Q4: I see a precipitate in my culture plate after adding this compound. What should I do?
A4: this compound has low aqueous solubility, and precipitation can occur when a concentrated DMSO stock is diluted into cell culture media.[5] To avoid this, use a two-step dilution method: first, dilute the DMSO stock into a small volume of pre-warmed media, mix well, and then add this to your final culture volume. Gentle warming of the media to 37°C before adding the drug may also help.[1]
Q5: My cells are developing resistance to this compound over time. What could be the cause?
A5: Acquired resistance to this compound in long-term culture is a known phenomenon. The primary mechanisms are the development of secondary mutations in the RET kinase domain or the activation of bypass signaling pathways that allow cancer cells to survive despite RET inhibition.[6][7] To investigate this, you can perform sequencing of the RET gene in your resistant cells and use phospho-receptor tyrosine kinase (RTK) arrays to screen for activated bypass pathways.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 533.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Weigh out 5.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[1]
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][3][4]
Protocol 2: Long-Term Cell Viability Assay (e.g., 7-day experiment)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
On Day 1, prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the existing medium from the cells and add the freshly prepared this compound-containing medium. Include a vehicle control (DMSO only).
-
On Day 3, carefully aspirate the medium and replace it with freshly prepared this compound-containing medium at the same concentrations.
-
On Day 5, repeat the media change as described in step 4.
-
On Day 7, perform a cell viability assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: this compound competitively inhibits ATP binding to the RET kinase domain.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Pralsetinib and P-glycoprotein Efflux: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers investigating the interaction between the RET inhibitor pralsetinib (B610190) and the efflux transporter P-glycoprotein (P-gp, also known as ABCB1). The following sections offer detailed experimental protocols, troubleshooting advice for common laboratory challenges, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
A1: Yes, preclinical in vitro and in vivo studies have demonstrated that this compound is a substrate of the P-gp efflux transporter.[1][2][3][4] This interaction is significant as it can limit the oral bioavailability and penetration of this compound into tissues with high P-gp expression, such as the brain.[1][2]
Q2: What is the impact of P-gp on this compound's brain penetration?
A2: P-gp activity at the blood-brain barrier markedly restricts the entry of this compound into the central nervous system. In preclinical mouse models, the absence of P-gp (in knockout mice) or its inhibition led to a significant increase in the brain-to-plasma concentration ratio of this compound, with studies showing up to a 23-fold increase in brain penetration.[1][2]
Q3: How does P-gp affect the oral availability of this compound?
A3: P-gp expressed in the apical membrane of intestinal enterocytes can actively transport this compound back into the intestinal lumen, thereby reducing its net absorption and oral bioavailability. Co-administration with a P-gp inhibitor like elacridar (B1662867) has been shown to increase the plasma exposure of this compound in mice, indicating that P-gp plays a role in limiting its oral absorption.[1][2]
Q4: I am observing precipitation when I dilute my this compound DMSO stock in aqueous buffer for my in vitro assay. What should I do?
A4: This is a common issue due to this compound's low aqueous solubility, which decreases with increasing pH.[3][5] To troubleshoot this:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, ideally ≤0.5%, to minimize solvent effects.
-
Optimize Dilution Technique: Add the this compound stock solution to the aqueous buffer slowly and with vigorous vortexing to promote rapid dissolution.
-
Adjust pH: If your experimental conditions permit, using a buffer with a slightly acidic pH may improve solubility.
-
Gentle Warming: Warming the aqueous buffer to 37°C before adding the this compound stock can aid in dissolution.
-
Sonication: Brief sonication of the final solution can help to dissolve any small precipitates.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the interaction between this compound and P-gp.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Wild-Type vs. P-gp Deficient Mice
| Parameter | Wild-Type Mice | P-gp Knockout (Abcb1a/1b-/-) Mice | Fold Change | Reference |
| Brain Concentration | Not specified | Significantly Increased | 6.3-fold increase | [1] |
| Brain-to-Plasma Ratio | Not specified | Significantly Increased | 23-fold increase (in Abcb1a/1b;Abcg2-/- mice) | [1][2] |
| Plasma Exposure (AUC) | Not specified | 1.5-fold increase (in Abcb1a/1b;Abcg2-/- mice) | 1.5 | [1] |
Table 2: Effect of P-gp Inhibitor (Elacridar) on this compound Pharmacokinetics in Wild-Type Mice
| Parameter | This compound Alone | This compound + Elacridar | Fold Change | Reference |
| Plasma Exposure (AUC) | Not specified | Increased | 1.3-fold increase | [1] |
| Brain Penetration | Not specified | Increased | 19.6-fold increase | [1] |
Signaling and Experimental Workflow Diagrams
Caption: P-glycoprotein mediated efflux of this compound from a cell.
Caption: Experimental workflow for a bidirectional transport assay.
Caption: A troubleshooting decision tree for P-gp efflux assays.
Detailed Experimental Protocols
Protocol 1: Bidirectional Transport Assay Using MDCK-MDR1 Cells
This protocol is designed to determine the efflux ratio of this compound, indicating its potential as a P-gp substrate.
Materials:
-
MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.
-
Transwell permeable supports (e.g., 12-well, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
This compound.
-
P-gp inhibitor (e.g., 10 µM verapamil or 1 µM elacridar).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and wild-type MDCK cells onto the apical side of the Transwell inserts at a density of approximately 0.5 x 10^6 cells/cm².
-
Cell Culture: Culture the cells for 4-6 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be stable and above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment (in triplicate):
-
Apical to Basolateral (A→B) Transport: Add transport buffer containing this compound (e.g., 1-10 µM) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B→A) Transport: Add transport buffer containing this compound to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Inhibitor Control: Repeat the B→A transport experiment in the presence of a P-gp inhibitor in both chambers.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and immediately replace with fresh, pre-warmed transport buffer.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
An ER > 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor or in wild-type MDCK cells, suggests that this compound is a P-gp substrate.
-
Protocol 2: P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of this compound, which can indicate an interaction.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp).
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, pH 7.4).
-
ATP solution (e.g., 5 mM).
-
This compound at various concentrations.
-
Positive control substrate (e.g., 200 µM verapamil).
-
P-gp inhibitor (e.g., 1 mM sodium orthovanadate).
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based).
Procedure:
-
Reaction Setup: In a 96-well plate, combine P-gp membranes (e.g., 5-10 µg of total protein), assay buffer, and varying concentrations of this compound. Include wells for a baseline control (no compound), a positive control (verapamil), and an inhibitor control (sodium orthovanadate).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 20-30 minutes), during which ATP hydrolysis will occur.
-
Stop Reaction: Terminate the reaction by adding the phosphate detection reagent.
-
Color Development: Allow the color to develop according to the reagent manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the vanadate-inhibited wells from all other wells to determine the P-gp-specific ATPase activity.
-
Plot the P-gp-specific ATPase activity as a function of this compound concentration.
-
A concentration-dependent increase in ATPase activity indicates that this compound is a P-gp substrate and stimulates its activity.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol assesses the impact of P-gp on the brain distribution of this compound in a preclinical model.
Materials:
-
Wild-type mice (e.g., FVB).
-
P-gp knockout mice (Mdr1a/1b-/- on the same background).
-
This compound formulation for oral or intravenous administration.
-
Elacridar (P-gp inhibitor) formulation for co-administration.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Tissue dissection tools.
-
Homogenizer.
-
LC-MS/MS system for quantification.
Procedure:
-
Animal Groups:
-
Group 1: Wild-type mice receiving this compound.
-
Group 2: P-gp knockout mice receiving this compound.
-
Group 3: Wild-type mice receiving this compound and elacridar.
-
-
Dosing: Administer this compound (e.g., 10 mg/kg) to all groups via the desired route (e.g., oral gavage). For Group 3, administer elacridar (e.g., 10 mg/kg) 1-2 hours prior to this compound administration.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture.
-
Terminal Procedure: At the final time point, euthanize the animals and perfuse with saline. Collect brains and other tissues of interest.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Weigh and homogenize brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters for plasma (e.g., Cmax, AUC).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.
-
Compare the Kp values between the different groups to assess the impact of P-gp on brain penetration. A significantly higher Kp in knockout mice or in the elacridar-treated group indicates that this compound is a P-gp substrate at the blood-brain barrier.
-
References
Technical Support Center: Pralsetinib Bioavailability in Animal Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists investigating the impact of food on pralsetinib (B610190) bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: How does food intake affect the oral bioavailability of this compound in animal models?
While specific quantitative data on the food effect for this compound in preclinical animal models is not extensively published, human clinical trials have demonstrated a significant impact. Administration of this compound with a high-fat meal in humans resulted in a substantial increase in absorption, with the maximum plasma concentration (Cmax) increasing by 104% and the total drug exposure (Area Under the Curve, AUC) increasing by 122%[1][2]. Although species-specific differences can exist, this strong food effect in humans suggests that a similar, significant impact is highly probable in animal models such as rats and mice. Therefore, controlling for food intake is critical for ensuring the consistency and reproducibility of experimental results[1]. For baseline studies, it is generally recommended to administer this compound to fasted animals[1].
Q2: What are the primary mechanisms by which food might influence this compound absorption?
The presence of food can alter several physiological factors in the gastrointestinal (GI) tract, which can, in turn, affect the absorption of an orally administered drug like this compound. Key mechanisms include:
-
Increased Solubility: this compound has low aqueous solubility[1]. The presence of fats and bile salts, which are released in response to food, can enhance the solubilization of poorly soluble compounds, leading to improved absorption.
-
Delayed Gastric Emptying: Food, particularly high-fat meals, can delay the emptying of the stomach contents into the small intestine. This can increase the time the drug spends in the stomach, potentially altering its dissolution and subsequent absorption profile.
-
Altered Gastric pH: Food can temporarily increase the pH of the stomach[3]. For weakly basic drugs, a higher gastric pH can decrease solubility and dissolution, potentially impacting absorption[4][5].
-
Increased Splanchnic Blood Flow: Food intake stimulates blood flow to the GI tract, which can lead to an increased rate of drug absorption.
-
Interaction with Transporters: this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1][6]. Components of food could potentially modulate the activity of these transporters, although this is a complex and less predictable interaction.
Q3: What are the recommended fasting protocols for animals before this compound administration?
To ensure a consistent gastric environment and minimize variability in absorption, it is standard practice to fast animals before oral dosing. A typical protocol involves:
-
Overnight Fasting: Animals, such as rats or mice, are typically fasted overnight (approximately 12-16 hours) before the administration of this compound.
-
Access to Water: Throughout the fasting period, animals should have free access to water to prevent dehydration.
Adhering to a consistent fasting schedule across all study animals and cohorts is crucial for obtaining reliable and comparable pharmacokinetic data.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound within the same experimental group.
-
Possible Cause: Inconsistent food intake or fasting periods among animals. The significant food effect on this compound absorption means that even small variations in residual food in the GI tract can lead to large differences in plasma exposure[1].
-
Solution:
-
Strictly enforce and document the overnight fasting protocol for all animals.
-
Ensure that there is no bedding material that could be consumed by the animals.
-
Verify that the gavage technique is consistent and does not cause undue stress, which can also affect GI motility.
-
Issue 2: Lower than expected plasma exposure (AUC, Cmax) in fasted animals.
-
Possible Cause: Poor solubility and dissolution of this compound in the fasted state. Without the solubilizing effects of food and bile salts, the dissolution of this compound may be limited, leading to lower absorption.
-
Solution:
-
Optimize the drug formulation. For preclinical studies, using a formulation that enhances solubility is critical. A common vehicle for hydrophobic compounds in rodents is a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Ensure the formulation is a homogenous solution or a fine, uniform suspension. If using a suspension, vortex thoroughly before each administration to ensure consistent dosing[1].
-
Issue 3: Inconsistent results when comparing data with historical studies or other labs.
-
Possible Cause: Differences in the diet provided to the animals (before the fasting period) or variations in the fasting protocol. The composition of the chow (e.g., fat content) can influence the physiological state of the GI tract even after a fasting period.
-
Solution:
-
Standardize the animal diet across all related studies.
-
Clearly document the diet and the fasting protocol in all study reports and publications.
-
When comparing data, ensure that these critical experimental parameters are aligned.
-
Quantitative Data Summary
While specific animal data is limited in public literature, the following table summarizes the known impact of a high-fat meal on this compound pharmacokinetics in humans, which serves as a critical reference for designing and interpreting animal studies[1][2].
| Parameter | Fasted State (Reference) | Fed State (High-Fat Meal) | % Change |
| Cmax (Maximum Plasma Concentration) | Baseline | Increased by 104% | +104% |
| AUC (Total Drug Exposure) | Baseline | Increased by 122% | +122% |
| Tmax (Time to Maximum Concentration) | ~4 hours | Delayed to ~8.5 hours | +112.5% |
Experimental Protocols
Protocol: Assessing the Effect of Food on this compound Bioavailability in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Group Allocation:
-
Group 1 (Fasted): N=6 rats. Fasted overnight (16 hours) with free access to water.
-
Group 2 (Fed): N=6 rats. Provided with a standard high-fat rodent diet for 2 hours before dosing.
-
-
Drug Formulation: this compound formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration of 5 mg/mL.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood samples to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the fasted and fed groups using a t-test or other appropriate statistical method.
Visualizations
Caption: this compound inhibits the RET fusion protein, blocking downstream signaling.
Caption: Workflow for a food effect study on this compound in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of Hepatic Impairment on this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding pralsetinib-related neutropenia and anemia observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in neutrophil and red blood cell counts in our in vivo mouse xenograft studies with This compound (B610190). Is this a known toxicity?
A1: Yes, hematological toxicities, including neutropenia and anemia, have been reported as treatment-related adverse events in clinical studies of this compound.[1][2] Therefore, it is plausible to observe these effects in preclinical animal models. Higher exposure to this compound has been associated with a greater risk of grade ≥3 anemia.[3]
Q2: What is the proposed mechanism for this compound-induced neutropenia and anemia?
A2: While this compound is a highly selective RET inhibitor, it has shown off-target activity against other kinases at clinically relevant concentrations.[4][5] The most likely mechanism for hematological toxicities is the off-target inhibition of kinases crucial for hematopoiesis, such as JAK1 and JAK2.[4][6] The JAK-STAT signaling pathway is critical for the regulation of immune and hematopoietic cell development and function.[7] Inhibition of this pathway can potentially lead to myelosuppression, resulting in neutropenia and anemia.
Q3: At what concentrations or dosages are these hematological effects typically observed in preclinical models?
A3: Specific preclinical dose-response data for hematological toxicities are not extensively published. However, in mouse xenograft models for efficacy studies, this compound has been administered at doses ranging from 3 to 60 mg/kg, either once or twice daily via oral gavage.[8] It is recommended to perform a complete blood count (CBC) at multiple dose levels and time points in your own studies to establish a dose-response relationship for neutropenia and anemia.
Q4: How can we differentiate between on-target RET inhibition effects and off-target effects on hematopoiesis in our cell-based assays?
A4: To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Use a RET-negative control cell line: Treat a hematopoietic cell line that does not express a RET fusion protein with this compound. If you still observe cytotoxicity or inhibition of proliferation, the effect is likely off-target.
-
Perform a rescue experiment: In a RET-positive cell line that is sensitive to this compound, introduce a known this compound-resistant RET mutant. If the introduction of the resistant mutant rescues the cells from the observed hematological toxicity, the effect is likely on-target.
-
Dose-response analysis: On-target effects should generally occur at concentrations consistent with the IC50 for RET inhibition. Off-target effects may require higher concentrations of this compound.[4]
Troubleshooting Guides
Issue: Unexpectedly severe neutropenia or anemia observed in animal models.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: this compound is known to inhibit JAK1 and JAK2, which are key regulators of hematopoiesis.[4][6] This off-target activity is a likely contributor to myelosuppression.
-
Recommendation:
-
Review the dose levels being used. If they are high, consider a dose-ranging study to identify a therapeutic window with acceptable hematological toxicity.
-
Incorporate pharmacodynamic markers to assess the degree of off-target kinase inhibition in your model. For example, you could analyze the phosphorylation status of STAT proteins downstream of JAK1/2 in peripheral blood mononuclear cells or bone marrow.
-
Possible Cause 2: Animal model sensitivity.
-
Troubleshooting Step: The specific strain or species of animal used may have a heightened sensitivity to the hematological effects of this compound.
-
Recommendation:
-
Consult literature for known sensitivities of your chosen animal model to kinase inhibitors.
-
If possible, confirm the findings in a second animal model or strain.
-
Issue: Difficulty replicating published in vitro anti-proliferative effects on cancer cell lines.
Possible Cause 1: Incorrect cell line or passage number.
-
Troubleshooting Step: Ensure you are using a cancer cell line with a known activating RET fusion or mutation.[9] High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Recommendation:
-
Confirm the RET status of your cell line via sequencing or PCR.
-
Use low-passage-number cells for your experiments.
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: The duration of drug exposure and the cell seeding density can significantly impact the results of proliferation assays like the MTT assay.[9]
-
Recommendation:
-
Optimize the incubation time with this compound (typically 48-72 hours).[9]
-
Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line.
-
Data Presentation
Table 1: this compound Off-Target Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Fold-Increase in IC50 vs. RET | Notes |
| RET (Wild-Type) | 0.4 | - | Primary Target |
| DDR1 | - | >100-fold less potent than RET | [4] |
| TRKC | - | >100-fold less potent than RET | [4] |
| FLT3 | - | >100-fold less potent than RET | [4] |
| JAK1 | ~6.4 | ~16-fold | Inhibition is 16-fold less potent compared to RET.[5] |
| JAK2 | - | >100-fold less potent than RET | [4] |
| TRKA | - | >100-fold less potent than RET | [4] |
| VEGFR2 | - | >100-fold less potent than RET | [4] |
| PDGFRβ | - | >100-fold less potent than RET | [4] |
| FGFR1/2 | - | >100-fold less potent than RET | [4] |
Data synthesized from multiple sources. The exact IC50 values can vary depending on the assay conditions.
Table 2: this compound Dosage and Administration in Preclinical Mouse Xenograft Models
| Animal Model | Tumor Type | This compound Dose | Administration Route | Dosing Frequency | Reference |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) | [8] |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) | [8] |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) | [8] |
| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Hematopoietic Progenitor Cells (Colony-Forming Unit Assay)
-
Cell Source: Obtain bone marrow mononuclear cells (BMMCs) from mice or human donors.
-
Cell Culture: Culture BMMCs in a methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, TPO, GM-CSF, G-CSF) to support the growth of various hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-GEMM).
-
This compound Treatment: Add this compound at a range of concentrations to the methylcellulose (B11928114) cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Colony Counting: Enumerate the different types of hematopoietic colonies under an inverted microscope.
-
Data Analysis: Express the colony counts as a percentage of the vehicle control to determine the inhibitory effect of this compound on different hematopoietic lineages.
Protocol 2: Evaluation of this compound-Induced Hematological Toxicity in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Animal Grouping and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at various dose levels daily for a specified period (e.g., 14 or 28 days). Administer vehicle to the control group.
-
Blood Collection: Collect peripheral blood samples from the mice at baseline and at several time points during the study (e.g., weekly) and at termination.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples for a complete blood count, including total white blood cell count, absolute neutrophil count, red blood cell count, hemoglobin, and platelet count, using an automated hematology analyzer.
-
Bone Marrow Analysis (Optional): At the end of the study, collect bone marrow from the femurs and tibias for cytological analysis or flow cytometry to assess cellularity and the proportions of different hematopoietic cell populations.
-
Data Analysis: Compare the hematological parameters between the this compound-treated groups and the vehicle control group to assess the extent of neutropenia and anemia.
Mandatory Visualization
References
- 1. targetedonc.com [targetedonc.com]
- 2. Safety and efficacy of this compound in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure-Response Relationships for this compound in Patients with RET-Altered Thyroid Cancer or RET Fusion-Positive Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.aap.org [publications.aap.org]
- 7. This compound-associated pneumonia in RET fusion-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Accurate Pralsetinib Results Through Cell Line Authentication
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the critical role of cell line authentication in obtaining reliable and reproducible results with Pralsetinib (Gavreto®), a potent and selective RET kinase inhibitor. Inconsistent outcomes in preclinical studies can often be traced back to misidentified or cross-contaminated cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a targeted therapy that specifically inhibits the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC) and thyroid cancer, genetic alterations like RET gene fusions lead to the production of an overactive RET protein.[3][4] This constitutively active kinase drives downstream signaling pathways, including MAPK/ERK and PI3K/AKT, promoting uncontrolled cell growth and survival.[1] this compound binds to the ATP-binding site of the RET kinase, blocking its activity and halting these oncogenic signals.[1]
Q2: Why are my this compound results inconsistent across experiments?
A2: Inconsistent results, such as variable IC50 values, can arise from several factors. However, a primary and often overlooked cause is the use of misidentified or cross-contaminated cell lines. If you believe you are working with a RET fusion-positive cell line, but it has been overgrown by a RET-negative contaminant (like the notoriously pervasive HeLa cells), this compound will appear to be ineffective. Other factors can include incorrect drug concentration, cell health, and passage number.
Q3: What is cell line authentication and why is it crucial for this compound studies?
A3: Cell line authentication is the process of verifying the identity of a cell line, ensuring it is what it purports to be and is free from cross-contamination with other cell lines. It is critical for this compound studies because the drug's efficacy is highly dependent on the presence of an oncogenic RET fusion. Using an unauthenticated cell line that lacks the target RET fusion will lead to misleading data, suggesting this compound is inactive and wasting significant time and resources.
Q4: How can I authenticate my cell lines?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling. This technique generates a unique DNA fingerprint for each cell line, which can be compared to a reference database of known cell line profiles to confirm its identity.
Q5: What should I do if I suspect my cell line is misidentified?
A5: If you suspect a cell line is misidentified, immediately cease experiments with that stock. Quarantine the cells and perform STR profiling to determine their true identity. If the cell line is confirmed to be misidentified, it should be properly disposed of, and a new, authenticated stock should be obtained from a reputable cell bank.
Troubleshooting Guide: Inconsistent this compound IC50 Values
If you are observing unexpectedly high IC50 values or a lack of response to this compound in your presumed RET fusion-positive cell line, follow these troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| High IC50 value (>1 µM) in a supposedly RET fusion-positive cell line. | Cell line misidentification or cross-contamination with a RET-negative cell line. | 1. Cease experiments. 2. Perform STR profiling to authenticate the cell line. 3. Test for mycoplasma contamination. 4. If misidentified, acquire a new, authenticated stock. |
| Variable IC50 values between experimental replicates. | Inconsistent cell seeding density, passage number, or cell health. | 1. Standardize cell seeding protocols. 2. Use cells within a consistent and low passage number range. 3. Monitor cell health and ensure cells are in the logarithmic growth phase during the experiment. |
| This compound appears less potent than expected. | Drug degradation or inaccurate concentration. | 1. Prepare fresh this compound stock solutions. 2. Verify the concentration of the stock solution. 3. Store this compound according to the manufacturer's instructions. |
| No response to this compound at any concentration. | The cell line does not harbor a RET fusion or has developed resistance. | 1. Confirm the RET fusion status of your cell line through sequencing. 2. If authenticated and RET-positive, investigate potential mechanisms of acquired resistance (see below). |
The Impact of Cell Line Misidentification on this compound Efficacy
The following table illustrates the dramatic difference in this compound's potency between an authenticated RET fusion-positive cell line and a common, RET-negative contaminant cell line.
| Cell Line | Primary Cancer Type | RET Status | This compound IC50 (nM) | Implication for Experiments |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion Positive | ~0.4[5] | Expected high sensitivity to this compound. |
| HeLa | Cervical Cancer | RET-Negative* | >10,000 (Expected) | If contaminating a RET-positive culture, will mask the true efficacy of this compound, leading to false-negative results. |
Mechanisms of Acquired Resistance to this compound
Even with authenticated RET fusion-positive cell lines, resistance to this compound can develop over time. Understanding these mechanisms is key to interpreting unexpected results.
| Resistance Mechanism | Description | Investigative Approach |
| On-Target Mutations | Secondary mutations in the RET kinase domain can interfere with this compound binding. | Sequence the RET kinase domain to identify mutations. |
| Bypass Signaling | Activation of alternative signaling pathways (e.g., MET, EGFR) can compensate for RET inhibition. | Use phospho-receptor tyrosine kinase arrays to identify activated pathways. Confirm with Western blotting. |
The following table shows the impact of on-target resistance mutations on this compound's efficacy.
| Cell Line Model | RET Alteration | This compound IC50 Fold Increase vs. Wild-Type |
| BaF3/KIF5B-RET | G810S | ~40[6] |
| BaF3/KIF5B-RET | L730V/I | ~58-61[6] |
| BaF3/KIF5B-RET | G810C | ~70[6] |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
Objective: To generate a unique DNA fingerprint of a human cell line to verify its identity.
Materials:
-
Cell sample (pellet of 1-5 million cells)
-
DNA extraction kit
-
STR profiling kit (e.g., Promega PowerPlex® systems)
-
Thermal cycler
-
Capillary electrophoresis instrument (e.g., Applied Biosystems Genetic Analyzer)
-
Gene mapping software
Methodology:
-
DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit. This typically involves amplifying at least 8 core STR loci plus a gender-determining marker (Amelogenin).
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Data Analysis: Analyze the raw data using gene mapping software to determine the alleles present at each STR locus.
-
Database Comparison: Compare the generated STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. An 80% match is generally required for confirmation.
Protocol 2: this compound Cytotoxicity Assay (MTS-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Authenticated cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizing Key Concepts
Caption: this compound's mechanism of action in the RET signaling pathway.
Caption: Experimental workflow for cell line authentication.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-tumor survey of RET fusions as detected by next-generation RNA sequencing identified RET fusion positive colorectal carcinoma as a unique molecular subset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic landscape of 891 RET fusions detected across diverse solid tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Optimizing Pralsetinib treatment schedule in vivo to reduce toxicity
Welcome to the technical support center for researchers utilizing pralsetinib (B610190) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at optimizing this compound treatment schedules to reduce toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
This compound is a highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. The RET signaling pathway is crucial for the normal development and function of various tissues. Genetic alterations in the RET gene can lead to its constitutive activation, driving the growth of certain cancers. This compound works by blocking the ATP-binding site of the RET kinase, thereby inhibiting its activity and downstream signaling pathways like MAPK/ERK and PI3K/AKT.
While this compound is highly selective for RET, off-target inhibition of other kinases, such as VEGFR2 and FGFR2, can occur at clinically relevant concentrations, potentially contributing to toxicities. Adverse events can arise from both on-target inhibition of RET in healthy tissues and these off-target effects.
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
Commonly reported adverse reactions include hypertension, hepatotoxicity (elevated ALT/AST), pneumonitis (interstitial lung disease), hemorrhagic events, and impaired wound healing. Hematologic toxicities such as anemia, neutropenia, and lymphopenia are also frequently observed.[1]
Q3: What is the standard approach to managing this compound-induced toxicity in clinical settings?
In clinical practice, management of this compound toxicity typically involves dose interruption, dose reduction, or permanent discontinuation of the drug, depending on the severity of the adverse event.[1]
Q4: Is there preclinical evidence that intermittent dosing can reduce the toxicity of tyrosine kinase inhibitors?
Yes. For example, a study involving the tyrosine kinase inhibitor SU11654 in dogs with spontaneous malignancies demonstrated that an alternate-day dosing regimen resulted in significantly less toxicity compared to a daily dosing schedule.[2] This was attributed to allowing the dogs to cycle in and out of the therapeutic drug concentration range, in contrast to the constant target inhibition with daily dosing.[2] This principle suggests that exploring intermittent dosing schedules for this compound in a preclinical setting could be a viable strategy to mitigate toxicity.
Troubleshooting Guides
Issue: Observed Hepatotoxicity (Elevated ALT/AST) in an Animal Model
Possible Causes:
-
Direct Drug Toxicity: this compound is metabolized by the liver and can cause direct hepatotoxicity.[1]
-
Vehicle-Induced Toxicity: The vehicle used to formulate this compound for oral administration may have inherent liver toxicity.
-
Gavage-Related Injury: Improper oral gavage technique can cause stress and physical injury, leading to elevated liver enzymes.
-
Animal Model Susceptibility: Certain animal strains may be more susceptible to drug-induced liver injury.
Troubleshooting Steps:
-
Confirm this compound-Induced Toxicity:
-
Include a vehicle-only control group to rule out vehicle-induced effects.
-
Ensure proper training and technique for oral gavage to minimize stress and injury.
-
-
Characterize the Toxicity:
-
Perform regular blood draws to monitor ALT, AST, bilirubin, and alkaline phosphatase levels.
-
At the end of the study, conduct histopathological analysis of liver tissue to assess for necrosis, inflammation, and other signs of injury.
-
-
Explore Alternative Dosing Schedules:
-
Design a study to compare the standard continuous daily dosing with an intermittent schedule (e.g., 5 days on/2 days off, or every other day).
-
Monitor liver enzymes and histopathology in both groups to determine if the intermittent schedule reduces hepatotoxicity.
-
Issue: Signs of Pneumonitis (Labored Breathing, Weight Loss) in an Animal Model
Possible Causes:
-
Drug-Induced Interstitial Lung Disease (ILD): this compound is known to cause pneumonitis.
-
Respiratory Infection: The observed symptoms may be due to an underlying infection in the animal colony.
Troubleshooting Steps:
-
Rule out Infection:
-
Consult with veterinary staff to screen for common respiratory pathogens.
-
Ensure proper animal husbandry and housing conditions to minimize the risk of infection.
-
-
Confirm and Characterize Pneumonitis:
-
Monitor animals daily for clinical signs of respiratory distress.
-
At necropsy, perform bronchoalveolar lavage (BAL) to analyze inflammatory cell infiltrates.
-
Conduct histopathological examination of lung tissue to look for signs of inflammation, edema, and fibrosis.
-
-
Investigate Intermittent Dosing:
-
Implement a comparative study with an intermittent this compound dosing schedule.
-
Assess clinical signs, BAL fluid analysis, and lung histopathology to determine if an alternative schedule mitigates pneumonitis.
-
Quantitative Data Summary
Table 1: Clinical Dose Reduction Schedule for this compound-Related Toxicities
| Dose Reduction Level | Recommended Dosage |
| Starting Dose | 400 mg once daily |
| First Dose Reduction | 300 mg once daily |
| Second Dose Reduction | 200 mg once daily |
| Third Dose Reduction | 100 mg once daily |
Data derived from clinical recommendations.
Table 2: Example of Preclinical Dosing and Formulation for this compound in Mouse Models
| Parameter | Details |
| Animal Model | BALB/c nude mice, C57BL/6 mice |
| Dose Range | 3 - 60 mg/kg |
| Administration Route | Oral gavage |
| Dosing Frequency | Once or twice daily |
| Example Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline |
This is an example formulation and should be optimized for your specific experimental needs.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity in a Rodent Model
-
Animal Model: C57BL/6 mice (or other appropriate strain).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (continuous daily dosing)
-
Group 2: this compound (e.g., 30 mg/kg, continuous daily dosing)
-
Group 3: this compound (e.g., 30 mg/kg, intermittent dosing, e.g., 5 days on/2 days off)
-
-
Drug Administration: Administer this compound or vehicle via oral gavage for the duration of the study (e.g., 28 days).
-
Monitoring:
-
Monitor body weight and clinical signs daily.
-
Collect blood samples (e.g., via tail vein) at baseline and weekly for analysis of serum ALT and AST levels.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze the remaining liver tissue for potential biomarker analysis.
-
Protocol 2: In Vivo Assessment of this compound-Induced Pneumonitis in a Rodent Model
-
Animal Model: C57BL/6 mice.
-
Acclimatization and Grouping: Follow steps 2 and 3 from Protocol 1.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Monitoring:
-
Daily monitoring of body weight, clinical signs, and respiratory rate.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize animals.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell differential counts and cytokine analysis.
-
Collect lung tissue and fix in 10% neutral buffered formalin for histopathological evaluation (H&E staining) to assess inflammation, edema, and fibrosis.
-
Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Workflow for in vivo toxicity assessment.
References
Technical Support Center: Pralsetinib Resistance via MET Amplification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding MET amplification as a mechanism of acquired resistance to the RET inhibitor, pralsetinib (B610190).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what is its target? this compound is a highly potent and selective oral tyrosine kinase inhibitor (TKI) that targets the rearranged during transfection (RET) receptor tyrosine kinase.[1] In cancers driven by oncogenic RET gene fusions or mutations, this compound binds to the ATP-binding site of the RET kinase, inhibiting its phosphorylation and blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK, thereby suppressing cancer cell growth.[2][3]
Q2: How does MET amplification cause resistance to this compound? MET amplification is an off-target resistance mechanism characterized by an increased copy number of the MET gene.[3][4] This leads to the overexpression and ligand-independent activation of the MET receptor tyrosine kinase. Activated MET signaling can then reactivate downstream pathways such as RAS-MAPK and PI3K-AKT, creating a "bypass" route that promotes cell survival and proliferation despite the effective inhibition of RET by this compound.[2] This mechanism has been identified in patients with RET fusion-positive non-small cell lung cancer (NSCLC) who have developed resistance to selective RET inhibitors.[2][5]
Q3: Is MET amplification the only way cells become resistant to this compound? No. While MET amplification is a frequently reported bypass pathway, resistance can also occur through other mechanisms.[3] These are broadly categorized as:
-
On-target mechanisms: Acquisition of secondary mutations in the RET kinase domain itself, such as at the solvent front (G810) or hinge region (Y806), which prevent this compound from binding effectively.[3][6]
-
Other off-target (bypass) mechanisms: Activation of other signaling pathways, for example, through KRAS amplification.[3][4]
Q4: If I suspect MET-mediated resistance, what is the first step to confirm it? The first step is to check for the activation of the MET protein. A simple Western blot to detect phosphorylated MET (p-MET) in your resistant cell line compared to the parental (sensitive) line is a strong first indicator. If p-MET levels are significantly elevated in the resistant line, you should proceed to confirm MET gene amplification using methods like quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).[7]
Troubleshooting and Experimental Guides
Issue 1: My this compound-resistant cell line shows no secondary RET mutations after sequencing. What should I investigate next?
-
Possible Cause: The resistance is likely mediated by an off-target bypass pathway.
-
Troubleshooting Steps:
-
Screen for Activated Kinases: Perform a phospho-receptor tyrosine kinase (RTK) array to get a broad overview of which alternative signaling pathways may be activated in your resistant cells compared to the sensitive parental line.[7]
-
Validate MET Activation: Based on array results or literature, specifically check for MET activation. Perform a Western blot for phosphorylated MET (p-MET, Tyr1234/1235) and total MET. A significant increase in the p-MET/total MET ratio is indicative of pathway activation.[3]
-
Confirm Gene Amplification: If MET is activated, confirm that the underlying cause is gene amplification. Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to measure the MET gene copy number.[2][3]
-
Issue 2: My combination therapy of this compound and a MET inhibitor is not effectively killing my resistant cell line. What could be wrong?
-
Possible Cause 1: Suboptimal Dosing. The concentrations of one or both inhibitors may be too low or improperly balanced to achieve synergistic pathway inhibition.
-
Solution: Perform a dose-response matrix experiment. Test a wide range of concentrations for both this compound and the MET inhibitor, alone and in combination. Use this data to calculate a synergy score (e.g., using the Chou-Talalay method) to identify the most effective concentrations and ratios.[2]
-
-
Possible Cause 2: Additional Resistance Mechanisms. The cells may have developed further resistance mechanisms beyond MET amplification, such as a KRAS mutation or amplification of another oncogene.[2]
-
Solution: Conduct a broader genomic analysis, such as next-generation sequencing (NGS), on the combination-treated resistant cells to screen for other known resistance drivers.[2]
-
-
Possible Cause 3: Experimental Error.
-
Solution: Verify the identity and purity of your cell line (e.g., check for mycoplasma contamination). Confirm the activity of your drug stocks by testing them on a known sensitive control cell line.
-
Quantitative Data Summary
The following table summarizes representative data compiled from published studies on the effect of RET mutations and the goal of in vitro resistance generation. Actual IC₅₀ values can vary significantly based on the cell line, assay conditions, and duration of the experiment.[6][8]
| Cell Line Context | Genetic Alteration | This compound IC₅₀ (nM) | Fold Change vs. Sensitive | Reference |
| This compound Sensitive | KIF5B-RET Fusion (Wild-Type) | ~8-10 nM | 1x (Baseline) | [6] |
| On-Target Resistance | KIF5B-RET (G810S Mutation) | ~390 nM | ~42x | [6] |
| On-Target Resistance | KIF5B-RET (G810R Mutation) | ~2650 nM | ~288x | [6] |
| Off-Target Resistance | KIF5B-RET + MET Amplification | >1000 nM (Expected) | >100x (Typical Goal) | [9][10] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous, dose-escalating exposure.
-
Initial IC₅₀ Determination: Culture the parental RET fusion-positive cell line (e.g., Ba/F3 with KIF5B-RET). Perform a cell viability assay (e.g., CellTiter-Glo®) with a range of this compound concentrations to determine the baseline IC₅₀.[9]
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in media containing this compound at a concentration equal to the IC₅₀.
-
Monitoring and Dose Escalation: Monitor the cells for signs of recovery and proliferation. When the cells resume a normal growth rate, passage them and double the concentration of this compound.[10]
-
Repeat Cycles: Repeat this cycle of adaptation and dose escalation over several weeks to months.[9] A resistant population will eventually be selected that can proliferate at concentrations many times higher (>10x) than the initial IC₅₀.
-
Resistance Confirmation: Once a resistant population is established, perform a new cell viability assay to determine the new, higher IC₅₀ value and confirm the degree of resistance.[10]
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages to ensure a stable, backed-up supply.
Protocol 2: Western Blotting for MET Pathway Activation
-
Cell Lysis: Culture both parental (sensitive) and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
anti-p-MET (Tyr1234/1235)
-
anti-total MET
-
anti-p-RET (Tyr905)
-
anti-total RET
-
anti-p-ERK1/2
-
anti-total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)[3]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Protocol 3: MET Amplification Analysis by FISH
Fluorescence In Situ Hybridization (FISH) is the gold standard for assessing gene copy number.[2]
-
Sample Preparation: Prepare slides of formalin-fixed, paraffin-embedded (FFPE) cell blocks from the resistant and parental cell cultures.
-
Deparaffinization and Pretreatment: Deparaffinize the slides in xylene, rehydrate through graded ethanol (B145695) washes, and perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer).[2]
-
Probe Hybridization: Apply a dual-color FISH probe set containing a probe for the MET gene locus (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7) (e.g., SpectrumGreen). Co-denature the probes and target DNA on the slide and allow to hybridize overnight in a humidified chamber.[2][3]
-
Post-Hybridization Washes and Counterstaining: Wash the slides to remove unbound probes and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Using a fluorescence microscope, count the number of MET (red) and CEP7 (green) signals in at least 50-100 nuclei. MET amplification is typically defined by a MET/CEP7 ratio ≥ 2.0 or a high MET gene copy number.[2]
Visual Guides and Diagrams
Caption: this compound resistance via MET amplification bypass pathway.
Caption: Workflow for identifying MET-mediated this compound resistance.
Caption: Troubleshooting logic for ineffective combination therapy.
References
- 1. ncoda.org [ncoda.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pralsetinib in Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patient-derived xenograft (PDX) models to study Pralsetinib, a selective RET inhibitor.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments with PDX models.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
-
Question: We are observing significant differences in tumor growth among mice in the same this compound treatment group. What could be the cause, and how can we mitigate this?
-
Answer: Variability in tumor growth is a known challenge in PDX models due to inherent tumor heterogeneity. Here are potential causes and troubleshooting steps:
-
Tumor Fragment Size and Viability: Inconsistent tumor fragment size or viability upon implantation can lead to varied growth rates.
-
Troubleshooting:
-
Ensure tumor fragments are of a consistent size (e.g., 2-3 mm³).
-
Minimize the time between tumor excision from the donor and implantation into recipient mice.
-
Use a consistent implantation technique and location (e.g., subcutaneous in the flank).
-
-
-
Passage Number: Higher passage numbers can lead to genetic drift and altered growth characteristics.[1]
-
Troubleshooting:
-
Use PDX models from the earliest possible passage for your experiments.
-
Document the passage number for all experiments and ensure it is consistent across all treatment and control groups.
-
-
-
Host Mouse Variability: Differences in the age, sex, or overall health of the immunodeficient mice can impact tumor engraftment and growth.
-
Troubleshooting:
-
Use mice of the same age and sex for all experimental groups.
-
Acclimatize mice to the facility for at least one week before tumor implantation.
-
Monitor the health of the mice regularly and exclude any animals that show signs of illness unrelated to tumor burden.
-
-
-
Issue 2: Inconsistent or Lack of Response to this compound
-
Question: Our RET fusion-positive PDX model is showing a variable or weaker than expected response to this compound. What are the potential reasons?
-
Answer: Inconsistent drug response can stem from several factors, from the PDX model itself to the experimental procedures.
-
Underlying Tumor Heterogeneity: The original patient tumor may have contained subclones with varying sensitivity to this compound.
-
Troubleshooting:
-
Characterize the molecular profile of your PDX model, including the specific RET fusion partner and any co-occurring mutations.
-
Consider establishing multiple PDX models from different regions of the same patient tumor to capture spatial heterogeneity.
-
-
-
Drug Formulation and Administration: Improper preparation or administration of this compound can lead to inconsistent dosing.
-
Troubleshooting:
-
Ensure this compound is completely dissolved and the formulation is stable.
-
Use precise oral gavage techniques to ensure accurate and consistent dosing for each mouse.
-
-
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms.
-
Troubleshooting:
-
If tumors initially respond and then regrow, consider investigating potential resistance mechanisms. This can include analyzing tumor tissue for secondary RET mutations or activation of bypass signaling pathways.
-
-
-
Frequently Asked Questions (FAQs)
General PDX Model Questions
-
Q1: What are the best practices for establishing a RET fusion-positive PDX model?
-
A1: Successful establishment involves obtaining fresh, viable tumor tissue from a consented patient, implanting it into highly immunodeficient mice (e.g., NSG or NOD-scid), and allowing sufficient time for engraftment.[2] It is crucial to handle the tissue aseptically and minimize the time from patient to mouse.
-
-
Q2: How can we verify that our PDX model maintains the characteristics of the original patient tumor?
-
A2: Regular validation is essential. This includes comparing the histology (H&E staining) of the PDX tumor with the original patient tumor and confirming the presence of the specific RET fusion through molecular methods like FISH or NGS.
-
This compound-Specific Questions
-
Q3: What is the recommended dose of this compound for PDX studies in mice?
-
A3: The optimal dose can vary depending on the specific PDX model and the desired therapeutic effect. A common starting dose in preclinical studies is around 30-60 mg/kg, administered orally once daily.[3] Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific model.
-
-
Q4: How should we monitor tumor response to this compound treatment?
-
A4: Tumor volume should be measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[4] At the end of the study, tumors can be excised for further analysis, such as Western blotting for target engagement or immunohistochemistry for proliferation markers.
-
Data Presentation
Table 1: Illustrative Tumor Growth Inhibition in RET Fusion-Positive NSCLC PDX Models with this compound Treatment
| PDX Model ID | RET Fusion Partner | Treatment Group | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| PDX-NSCLC-001 | KIF5B-RET | Vehicle | 150 | 1250 | N/A |
| This compound (30 mg/kg) | 152 | 350 | 72 | ||
| PDX-NSCLC-002 | CCDC6-RET | Vehicle | 148 | 1100 | N/A |
| This compound (30 mg/kg) | 155 | 280 | 74.5 |
Note: This table presents illustrative data based on expected outcomes and should be adapted with actual experimental results.
Experimental Protocols
Protocol 1: Establishment and Passaging of RET Fusion-Positive PDX Models
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a consented patient with a confirmed RET fusion-positive cancer.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NSG).
-
Implant a small tumor fragment (2-3 mm³) subcutaneously into the flank.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements.
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically excise the tumor.
-
Remove any necrotic tissue and divide the viable tumor into smaller fragments for implantation into new host mice.
-
Protocol 2: Evaluation of this compound Efficacy in Established PDX Models
-
Cohort Establishment: Implant tumor fragments from a single donor PDX into a cohort of mice.
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
This compound Group: Administer this compound at the desired dose (e.g., 30 mg/kg) orally once daily.
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers twice weekly.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 3: Western Blot Analysis of RET Phosphorylation
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated RET (p-RET).
-
Incubate with a primary antibody against total RET and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-RET to total RET.
Protocol 4: Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation: Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against Ki-67.
-
Incubate with a secondary antibody and a detection system (e.g., DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the percentage of Ki-67 positive cells (proliferating cells) in the tumor sections.
Mandatory Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Experimental workflow for this compound studies in PDX models.
References
Validation & Comparative
Pralsetinib vs. Selpercatinib: A Comparative Analysis of Efficacy Against the L730V RET Resistance Mutation
For Immediate Release
In the landscape of targeted therapies for RET-altered cancers, the emergence of acquired resistance mutations presents a significant clinical challenge. This guide provides a detailed comparison of the efficacy of two leading selective RET inhibitors, pralsetinib (B610190) and selpercatinib (B610774), against the L730V "roof" resistance mutation. The data presented herein is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in overcoming therapeutic resistance.
A critical distinction between this compound and selpercatinib has been identified in their activity against the L730V mutation in the RET kinase domain. Preclinical evidence demonstrates that the L730V mutation confers significant resistance to this compound, while selpercatinib largely retains its inhibitory activity. This differential sensitivity has important implications for treatment sequencing and the development of next-generation RET inhibitors.
Quantitative Efficacy Data
In vitro studies utilizing engineered cell lines have quantified the impact of the L730V mutation on the inhibitory activity of both drugs. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater efficacy. The following table summarizes the reported changes in IC50 for this compound and selpercatinib against the KIF5B-RET fusion protein harboring the L730V mutation.
| Drug | RET Fusion Protein | Fold Increase in IC50 vs. Wild-Type | Efficacy Against L730V Mutant |
| This compound | KIF5B-RET L730V | ~58- to 61-fold[1] | Significantly Resistant |
| Selpercatinib | KIF5B-RET L730V | ~4- to 7-fold[1][2] | Largely Sensitive |
These data clearly illustrate that the L730V mutation leads to a substantial decrease in the potency of this compound. In contrast, the effect on selpercatinib's potency is modest, suggesting that it remains a viable therapeutic option in the presence of this specific resistance mechanism.
Signaling Pathways and Experimental Workflows
To contextualize the experimental data, it is essential to understand the underlying biological pathways and the methodologies used to assess drug efficacy.
RET Signaling Pathway and Inhibitor Mechanism of Action
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusions or mutations, drives cancer cell proliferation and survival through downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. This compound and selpercatinib are ATP-competitive inhibitors that bind to the kinase domain of the RET protein, blocking its activity. The L730V mutation is located in the "roof" of the solvent-front region of the kinase domain and is thought to sterically hinder the binding of this compound more significantly than selpercatinib.
References
In Vivo Showdown: A Head-to-Head Comparison of Pralsetinib and Selpercatinib in RET-Altered Cancers
For Immediate Release
In the rapidly evolving landscape of precision oncology, the selective RET inhibitors Pralsetinib (Gavreto®) and Selpercatinib (Retevmo®) have emerged as pivotal therapies for patients with cancers harboring Rearranged during Transfection (RET) gene alterations. This guide offers a detailed, data-driven comparison of the in vivo performance of these two agents, tailored for researchers, scientists, and drug development professionals. Our analysis synthesizes preclinical data to illuminate key differences in efficacy, particularly in the context of acquired resistance, and provides a framework of experimental protocols for further investigation.
Executive Summary
Both this compound and Selpercatinib are highly potent and selective inhibitors of the RET kinase, demonstrating significant anti-tumor activity in preclinical models and clinical trials.[1][2] A critical differentiator, however, emerges from in vivo studies involving acquired resistance mutations. Notably, Selpercatinib demonstrates continued activity against the RET L730V/I "roof" mutations, which confer strong resistance to this compound.[1][3] This suggests a potential sequential therapeutic strategy in patients who develop these specific mutations while on this compound. While both drugs show efficacy against wild-type RET fusions and other mutations, this differential activity against resistance mutations is a key finding from head-to-head in vivo comparisons.
Data Presentation
Table 1: In Vivo Efficacy Against Wild-Type RET Fusions
| Parameter | This compound | Selpercatinib |
| Tumor Models | KIF5B-RET Ba/F3 allografts, TT (RET C634W) xenografts, various PDX models[4] | CCDC6-RET and KIF5B-RET xenografts, patient-derived xenografts (PDX)[4][5] |
| Reported Efficacy | Potent, dose-dependent tumor growth inhibition[4] | Significant anti-tumor activity[4][5] |
| Intracranial Activity | Not explicitly detailed in provided preclinical data | Demonstrated CNS penetration and activity in intracranial tumor models[5] |
Table 2: Head-to-Head In Vivo Comparison in this compound-Resistant Model
| Parameter | This compound | Selpercatinib |
| Tumor Model | Ba/F3 cells expressing KIF5B-RET with L730V/I mutations, xenografted in hairless SCID (SHO) mice[3] | Ba/F3 cells expressing KIF5B-RET with L730V/I mutations, xenografted in hairless SCID (SHO) mice[3] |
| Dosing Regimen | 40 mg/kg, once daily (QD), oral gavage[3] | Not explicitly stated in abstract, but comparative studies suggest similar dosing strategies are typically used. |
| Outcome in L730I/V Mutant Xenografts | Did not inhibit tumor growth[1][3] | Caused tumor regression (L730I) and suppressed tumor growth (L730V)[3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed proprietary protocols for the development of this compound and Selpercatinib are not publicly available. However, the following methodologies are representative of the key experiments cited in their evaluation.
In Vivo Xenograft Efficacy Study for this compound vs. Selpercatinib in a this compound-Resistant Model
This protocol is based on the study by Shen et al., which directly compared the two inhibitors in a model of acquired resistance.[3]
Objective: To evaluate the in vivo efficacy of this compound and Selpercatinib against tumors harboring the KIF5B-RET L730V/I resistance mutations.
Materials:
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express human KIF5B-RET with either the L730V or L730I mutation.
-
Animals: Immunocompromised mice (e.g., hairless SCID - SHO mice).[3]
-
Test Compounds: this compound and Selpercatinib.
-
Vehicle: Appropriate vehicle for oral gavage (a common formulation for this compound includes 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline).[4]
-
Ancillary Materials: Cell culture medium, Matrigel, calipers, syringes, gavage needles.
Procedure:
-
Cell Culture: Culture the engineered Ba/F3 cells under standard conditions.
-
Tumor Implantation: Harvest cells and resuspend them in a mixture of media/PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into three groups: Vehicle control, this compound, and Selpercatinib.
-
Drug Administration:
-
Administer this compound at a dose of 40 mg/kg via oral gavage, once daily.[3]
-
Administer Selpercatinib at a comparable, therapeutically relevant dose and schedule.
-
Administer the vehicle to the control group on the same schedule.
-
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice. Excise the tumors and measure their weight.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen for subsequent Western blot analysis to assess the phosphorylation levels of RET and downstream signaling proteins like ERK, providing evidence of target engagement.[4]
Conclusion
The preclinical in vivo data reveal important distinctions between this compound and Selpercatinib. While both are effective against cancers with wild-type RET fusions, their activities diverge in the face of certain acquired resistance mutations.[1] The continued efficacy of Selpercatinib against the this compound-resistant L730V/I mutations is a significant finding that may guide clinical decision-making and the development of next-generation RET inhibitors.[1][3] Further head-to-head in vivo studies across a broader range of RET-altered models, including patient-derived xenografts, will be crucial for a more comprehensive understanding of their comparative pharmacology.
References
Pralsetinib vs. Cabozantinib and Vandetanib: A Comparative Analysis in Medullary Thyroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical performance of three targeted therapies for medullary thyroid cancer (MTC): pralsetinib, cabozantinib (B823), and vandetanib (B581). The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of the distinct and overlapping mechanisms and efficacy of these agents in MTC models.
Introduction
Medullary thyroid cancer is a neuroendocrine malignancy characterized by mutations in the REarranged during Transfection (RET) proto-oncogene. This has led to the development of tyrosine kinase inhibitors (TKIs) that target RET and other signaling pathways crucial for tumor growth and survival. This compound is a highly selective RET inhibitor, while cabozantinib and vandetanib are multi-kinase inhibitors with broader target profiles.[1][2][3] Understanding the preclinical characteristics of these drugs is vital for optimizing therapeutic strategies and developing next-generation treatments for MTC.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, cabozantinib, and vandetanib against key kinases implicated in MTC. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets (IC50 in nM) |
| This compound | RET (wild-type) | 0.4[4] | VEGFR2 (>1,000)[4] |
| CCDC6-RET fusion | 0.3[4] | ||
| Cabozantinib | RET | 5.2[4] | VEGFR2 (0.035), MET (1.3), AXL (7), KIT (4.6), TIE2 (14.3)[4] |
| Vandetanib | RET | 100[5] | VEGFR2 (40), EGFR (500)[5] |
In Vitro Cell Viability in MTC Cell Lines
The following table presents the IC50 values for cell viability inhibition in human MTC cell lines, which harbor different RET mutations.
| Inhibitor | Cell Line | RET Mutation | IC50 (nM) |
| This compound | TT | C634W | 0.5[6] |
| MZ-CRC-1 | M918T | <1[6] | |
| Cabozantinib | TT | C634W | 170[7] |
| MZ-CRC-1 | M918T | 150[7] | |
| Vandetanib | TT | C634W | 150[7] |
| MZ-CRC-1 | M918T | 100[7] |
In Vivo Tumor Growth Inhibition in MTC Xenograft Models
The following table summarizes the effects of this compound, cabozantinib, and vandetanib on tumor growth in mouse xenograft models of MTC.
| Inhibitor | Animal Model | MTC Cell Line | Dosage | Tumor Growth Inhibition |
| This compound | Xenograft | Not Specified | Not Specified | Potent inhibition of tumor growth[4] |
| Cabozantinib | Nude Mice | TT | 10, 30, 60 mg/kg/day (oral) | Dose-dependent inhibition[8] |
| Vandetanib | Athymic Mice | Not Specified | 50 mg/kg/day | 14.5-fold reduction in tumor volume after 45 days[5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by each inhibitor.
References
- 1. Cabozantinib for progressive metastatic medullary thyroid cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cometriq (cabozantinib) vs Gavreto (this compound) | Everyone.org [everyone.org]
- 4. benchchem.com [benchchem.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pralsetinib's Potency in RET Inhibition: A Comparative Analysis of IC50 Values
Pralsetinib (Gavreto®) is a highly potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] It has demonstrated significant clinical activity in patients with tumors harboring oncogenic RET alterations, including fusions and mutations.[2] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of this compound against various RET alterations, benchmarked against other RET inhibitors, including the selective inhibitor Selpercatinib and multi-kinase inhibitors (MKIs) such as Cabozantinib and Vandetanib (B581).
Comparative IC50 Values of RET Inhibitors
The potency of this compound and other inhibitors against different RET fusions and mutations has been evaluated in both biochemical and cell-based assays. The following table summarizes these IC50 values, providing a quantitative comparison of their inhibitory activities. Lower IC50 values indicate greater potency.
| Inhibitor | RET Alteration | Assay Type | Cell Line | IC50 (nM) |
| This compound | CCDC6-RET | Biochemical | - | 0.4[3] |
| KIF5B-RET | Cell Proliferation | BaF3 | 12[3] | |
| RET V804L | Biochemical | - | 0.4[3] | |
| KIF5B-RET V804L | Cell Proliferation | BaF3 | 11[3] | |
| RET V804M | Biochemical | - | 0.4[3] | |
| KIF5B-RET V804M | Cell Proliferation | BaF3 | 10[3] | |
| RET V804E | Biochemical | - | 0.7[3] | |
| KIF5B-RET V804E | Cell Proliferation | BaF3 | 15[3] | |
| KIF5B-RET L730V/I | Cell Proliferation | BaF3 | 58- to 61-fold increase vs WT[4] | |
| KIF5B-RET G810S | Cell Proliferation | BaF3 | 40-fold increase vs WT[4] | |
| KIF5B-RET G810C | Cell Proliferation | BaF3 | 70-fold increase vs WT[4] | |
| Selpercatinib | KIF5B-RET | Cell Proliferation | BaF3 | 11[3] |
| KIF5B-RET V804L | Cell Proliferation | BaF3 | 34[3] | |
| KIF5B-RET V804M | Cell Proliferation | BaF3 | 88[3] | |
| KIF5B-RET V804E | Cell Proliferation | BaF3 | 114[3] | |
| KIF5B-RET L730V/I | Cell Proliferation | BaF3 | 4- to 7-fold increase vs WT[4] | |
| Cabozantinib | CCDC6-RET | Cell Proliferation | LC-2/ad | ~5[5] |
| TRIM33-RET | Cell Proliferation | ECLC5B | ~2[5] | |
| RET (wild-type) | Biochemical | - | >5000 (for V804L mutant)[6] | |
| RET C634W | Cell Proliferation | TT | 85[6] | |
| Vandetanib | CCDC6-RET | Biochemical | - | 21[3] |
| CCDC6-RET | Cell Proliferation | LC-2/ad | ~50[5] | |
| TRIM33-RET | Cell Proliferation | ECLC5B | ~60[5] | |
| KIF5B-RET | Cell Proliferation | BaF3 | 544[3] | |
| RET V804L | Biochemical | - | 4014[3] | |
| KIF5B-RET V804L | Cell Proliferation | BaF3 | 8800[3] | |
| RET V804M | Biochemical | - | 726[3] | |
| KIF5B-RET V804M | Cell Proliferation | BaF3 | 7862[3] | |
| RET V804E | Biochemical | - | >10,000[3] | |
| KIF5B-RET V804E | Cell Proliferation | BaF3 | 8340[3] | |
| CCDC6-RET S904F | Cell Proliferation | Ba/F3 | 1070[7] | |
| RET S904F | Biochemical | - | 908.5[7] | |
| RXDX-105 | CCDC6-RET | Cell Proliferation | LC-2/ad | ~10[5] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in the preclinical evaluation of kinase inhibitors. The data presented above were generated using established methodologies, which are outlined below.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated RET kinase domain.
-
Enzyme and Substrate Preparation : Recombinant human RET kinase domain (wild-type or mutant) is purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr), is used.
-
Reaction Setup : The kinase, substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition : The test compound (e.g., this compound) is added at a range of concentrations.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature.
-
Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ELISA or radiometric assays.
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[6]
Cell-Based Proliferation Assays
Cell-based assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on RET signaling.
-
Cell Culture : Adherent or suspension cancer cell lines engineered to express a specific RET fusion or mutation (e.g., BaF3 cells with KIF5B-RET) are cultured in appropriate media.[5]
-
Cell Seeding : Cells are seeded into multi-well plates (typically 96-well) at a predetermined density to ensure logarithmic growth during the experiment.[5]
-
Compound Treatment : The cells are treated with a serial dilution of the test inhibitor for a specified period (e.g., 48 or 72 hours).[5] A vehicle control (e.g., DMSO) is included.[5]
-
Viability Assessment : Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo. These assays quantify metabolic activity, which correlates with the number of viable cells.[5]
-
Data Analysis : The percentage of cell viability relative to the vehicle control is plotted against the log of the inhibitor concentration.[5] A non-linear regression analysis is used to fit a dose-response curve and calculate the IC50 value.[5][8]
Visualizing RET Inhibition and Experimental Design
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The RET signaling pathway and the inhibitory action of RET inhibitors.
Caption: A typical experimental workflow for determining IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A secondary RET mutation in the activation loop conferring resistance to vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pralsetinib vs. Selpercatinib: A Matching-Adjusted Indirect Comparison of Clinical Data in RET Fusion-Positive Cancers
A detailed guide for researchers, scientists, and drug development professionals comparing the efficacy and safety of two leading RET inhibitors, Pralsetinib and Selpercatinib. This guide synthesizes data from key clinical trials and a matching-adjusted indirect comparison to provide an objective overview for informed decision-making in research and development.
In the landscape of precision oncology, the development of selective RET inhibitors has marked a significant advancement in the treatment of cancers harboring RET gene alterations. This compound and Selpercatinib, two potent and selective RET tyrosine kinase inhibitors, have demonstrated substantial clinical activity and have become standard-of-care options for patients with RET fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. This guide provides a comprehensive, matching-adjusted indirect comparison of the clinical data for these two agents, based on the pivotal ARROW trial for this compound and the LIBRETTO-001 trial for Selpercatinib.
Efficacy and Safety: A Comparative Overview
A matching-adjusted indirect comparison (MAIC) of data from the ARROW and LIBRETTO-001 trials provides the most direct available comparison of this compound and Selpercatinib in the absence of a head-to-head clinical trial. The following tables summarize the key efficacy and safety outcomes from this comparison for patients with RET fusion-positive NSCLC.
Table 1: Matching-Adjusted Efficacy Outcomes in RET Fusion-Positive NSCLC[1][2][3]
| Efficacy Endpoint | This compound (ARROW) | Selpercatinib (LIBRETTO-001) | Hazard Ratio (95% CI) | Odds Ratio (95% CI) |
| Overall Population | ||||
| Median Progression-Free Survival (PFS) | 13.3 months | 22.1 months | 0.67 (0.53–0.85) | |
| Median Overall Survival (OS) | 43.9 months | Not Reached | 0.81 (0.60–1.09) | |
| Objective Response Rate (ORR) | 65.8% | 64.5% | 0.94 (0.71–1.24) | |
| Disease Control Rate (DCR) | 90.4% | 92.1% | 1.24 (0.76–2.39) | |
| Previously Platinum-Treated | ||||
| Median Progression-Free Survival (PFS) | 13.3 months | 22.1 months | 0.67 (0.53–0.85) | |
| Treatment-Naïve | ||||
| Median Progression-Free Survival (PFS) | Not Statistically Significant Difference | Not Statistically Significant Difference |
CI: Confidence Interval. Data presented is based on a matching-adjusted indirect comparison and should be interpreted with caution due to inherent limitations of cross-trial comparisons.
Table 2: Matching-Adjusted Safety Outcomes (Grade ≥3 Treatment-Related Adverse Events)[1][2][3][4]
| Safety Endpoint | This compound (ARROW) | Selpercatinib (LIBRETTO-001) | Odds Ratio (95% CI) |
| Any Grade ≥3 TRAE | 62.6% | 39.3% | 0.39 (0.29–0.49) |
| Discontinuation due to TRAEs | 10.0% | 3.6% | 0.34 (0.14–0.58) |
TRAE: Treatment-Related Adverse Event. CI: Confidence Interval.
Experimental Protocols
The clinical data for this compound and Selpercatinib are derived from two major single-arm, open-label, multi-cohort clinical trials: the ARROW trial for this compound and the LIBRETTO-001 trial for Selpercatinib.
ARROW Trial (this compound)[5][6][7]
-
Study Design: A phase 1/2, open-label, multi-cohort study (NCT03037385) conducted at 84 sites in 13 countries. The phase 2 portion enrolled patients with RET fusion-positive NSCLC who received 400 mg of this compound once daily.
-
Patient Population: Adult patients with metastatic RET fusion-positive NSCLC, with cohorts for both treatment-naïve and previously platinum-chemotherapy-treated patients.
-
Primary Endpoints: Overall Response Rate (ORR) as assessed by a blinded independent central review (BICR) per RECIST v1.1, and safety.
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
LIBRETTO-001 Trial (Selpercatinib)[8][9][10]
-
Study Design: A phase 1/2, single-arm, open-label trial (NCT03157128) enrolling patients with RET-dependent cancers. The recommended phase 2 dose was 160 mg of Selpercatinib twice daily.
-
Patient Population: Patients with advanced or metastatic solid tumors with a RET gene alteration, including cohorts for treatment-naïve and previously treated RET fusion-positive NSCLC.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
Visualizing the Science: Signaling Pathways and Methodologies
To better understand the context of this comparison, the following diagrams illustrate the RET signaling pathway, the mechanism of action of the inhibitors, and the workflow of the matching-adjusted indirect comparison.
Caption: Simplified RET signaling pathway and mechanism of action for this compound and Selpercatinib.
Caption: Workflow of a Matching-Adjusted Indirect Comparison (MAIC).
Conclusion
The matching-adjusted indirect comparison of this compound and Selpercatinib provides valuable insights for the research and drug development community. While both agents demonstrate robust and durable clinical activity in patients with RET fusion-positive NSCLC, the MAIC suggests a longer progression-free survival with Selpercatinib in the overall and previously platinum-treated populations.[1][2][3] Furthermore, Selpercatinib was associated with a lower incidence of Grade ≥3 treatment-related adverse events and treatment discontinuations due to these events.[1][2][3][4]
It is crucial to acknowledge the inherent limitations of indirect comparisons, which are not a substitute for randomized controlled trials. The choice between these two effective therapies in a clinical or research setting will depend on a multitude of factors, including patient-specific characteristics, prior therapies, and the evolving landscape of clinical data. This guide serves as a foundational resource for understanding the comparative clinical profiles of this compound and Selpercatinib, supported by the available evidence.
References
- 1. Matching-Adjusted Indirect Comparisons in the assessment of hemato-oncological drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralsetinib's Focused Toxicity Profile Outshines Multi-Kinase Inhibitors in Targeted Cancer Therapy
A comprehensive comparison of the toxicity profiles of the selective RET inhibitor pralsetinib (B610190) and a range of multi-kinase inhibitors (MKIs) reveals a more favorable safety profile for this compound, characterized by a lower incidence of certain severe adverse events. This distinction is primarily attributed to this compound's high selectivity for the RET kinase, minimizing off-target effects commonly associated with the broader activity of MKIs.
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's toxicity profile is paramount. This guide provides an objective comparison of this compound's safety data with that of several MKIs, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Comparative Analysis of Adverse Events
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for this compound and a selection of MKIs. The data is compiled from their respective pivotal clinical trials and presented for both all-grade and high-grade (Grade 3-4) toxicities.
Table 1: Comparison of All-Grade Treatment-Related Adverse Events (%)
| Adverse Event | This compound (ARROW) | Selpercatinib (LIBRETTO-001) | Cabozantinib (METEOR) | Vandetanib (ZETA) | Sunitinib (B231) (Pivotal Trial) | Sorafenib (SHARP) | Regorafenib (CORRECT) | Lenvatinib (SELECT) | Pazopanib (B1684535) (COMPARZ) | Axitinib (AXIS) | Ponatinib (PACE) |
| Hypertension | 27 | 35.0 | 15 (Grade 3/4) | 32 | 12 (Grade 3) | 2 | 30 | 73 | 50.0 | 16 (Grade 3) | 7.7 |
| Diarrhea | - | 36.2 | 13 (Grade 3/4) | 56 | 9 (Grade 3) | 39.06 | 43 | 67 | 63.0 | 11 (Grade 3) | - |
| Fatigue/Asthenia | 25 | 28.1 | 11 (Grade 3/4) | - | 11 (Grade 3) | 21.89 | 64 | 67 | 44 | 11 (Grade 3) | 29 |
| Nausea | - | 22.6 | - | 33 | - | - | - | 47 | - | - | - |
| Constipation | 26 | 25.4 | - | - | - | - | - | - | - | - | 41 |
| Musculoskeletal Pain | - | - | - | - | - | - | - | 62 | - | - | - |
| Anemia | 43 | - | 6 (Grade 3/4) | - | - | - | - | - | - | <1 (Grade 3) | 28.2 |
| Neutropenia | 46 | - | - | - | - | - | - | - | - | 0-1 (Grade 3) | - |
| Thrombocytopenia | - | - | - | - | - | - | - | - | - | 0-1 (Grade 3) | 46 |
| Increased AST | 41 | 29.9 | - | - | - | - | - | - | - | - | - |
| Increased ALT | 30 | 28.6 | - | - | - | - | - | - | - | - | - |
| Hand-Foot Syndrome | - | - | 8 (Grade 3/4) | - | 9 (Grade 3) | 20.87 | 45 | 32 | 16.0 (Grade 3) | 5 | - |
| Rash | - | - | - | 45 | - | 16.16 | 30 | 23 | - | <1 | 47 |
| Proteinuria | - | - | - | - | - | - | - | 34 | - | - | - |
A hyphen (-) indicates that the AE was not reported among the most common AEs in the cited sources. Data for some MKIs are presented for Grade 3/4 events only due to reporting variations in the source material.
Table 2: Comparison of High-Grade (Grade 3-4) Treatment-Related Adverse Events (%)
| Adverse Event | This compound (ARROW) | Selpercatinib (LIBRETTO-001) | Cabozantinib (METEOR) | Vandetanib (ZETA) | Sunitinib (Pivotal Trial) | Sorafenib (SHARP) | Regorafenib (CORRECT) | Lenvatinib (SELECT) | Pazopanib (COMPARZ) | Axitinib (AXIS) | Ponatinib (PACE) |
| Hypertension | 11 | 13.2 | 15 | - | 12 | 2 | 7 | 13 | 16.0 | 16 | - |
| Neutropenia | 18 | - | - | - | - | - | - | - | - | 0-1 | - |
| Anemia | 10 | - | 6 | - | - | - | - | - | - | <1 | - |
| Increased AST | - | 6.3 | - | - | - | - | - | - | - | - | - |
| Increased ALT | - | 9.0 | - | - | - | - | - | - | 12.0 | - | - |
| Diarrhea | - | - | 13 | - | 9 | 8 | 8 | 9 | 16.0 | 11 | - |
| Fatigue/Asthenia | - | - | 11 | - | 11 | 4.04 | 15 | 10 | - | 11 | - |
| Hand-Foot Syndrome | - | - | 8 | - | 9 | 8.08 | 17 | 3 | 16.0 | - | - |
| Thrombocytopenia | - | - | - | - | - | - | - | - | - | 0-1 | - |
| Increased Lipase | - | - | - | - | - | - | - | - | - | - | 14 |
Signaling Pathway Diagrams
The distinct toxicity profiles of this compound and MKIs can be understood by examining their mechanisms of action. This compound is a highly selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] In contrast, MKIs inhibit multiple kinase pathways, including those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others, which are involved in both tumor growth and normal physiological processes.[3]
Caption: this compound selectively inhibits the RET signaling pathway.
Caption: MKIs broadly inhibit multiple kinase signaling pathways.
Experimental Protocols
The safety data presented in this guide were collected during prospective clinical trials. The methodologies for monitoring and grading adverse events in these trials are standardized to ensure consistency and allow for cross-trial comparisons.
General Methodology for Adverse Event Assessment:
In the pivotal trials for this compound (ARROW) and the compared MKIs, adverse events (AEs) were systematically monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or 5.0.[4][5] This standardized system provides a grading scale (from 1 to 5) for the severity of AEs, allowing for consistent reporting across different studies and institutions.
Key Components of Safety Monitoring in Pivotal Trials:
-
Regular Clinical Assessments: Patients underwent regular physical examinations, and their vital signs were monitored at predetermined intervals throughout the studies.
-
Laboratory Tests: Comprehensive laboratory tests, including hematology and blood chemistry panels, were conducted at baseline and at regular intervals during the trial to monitor for any drug-induced abnormalities.
-
Electrocardiograms (ECGs): For drugs with a known risk of cardiac toxicity, such as vandetanib, ECGs were performed at baseline and at specified time points during treatment to monitor for any changes in cardiac function, particularly QT interval prolongation.[6][7]
-
Scheduled Follow-up: Patients were followed for a specified period after their last dose of the study drug to monitor for any late-onset toxicities.
-
Dose Modifications: The trial protocols included specific guidelines for dose interruptions, reductions, or discontinuations in the event of certain AEs, ensuring patient safety.
Specific Trial Methodologies:
-
This compound (ARROW Trial): Safety assessments, including physical examinations, vital signs, and laboratory tests, were conducted at baseline, throughout the study, and at the end of treatment. The frequency of these assessments was scheduled in the protocol.
-
Selpercatinib (LIBRETTO-001 Trial): Adverse events were assessed from the first dose until 28 days after the last dose.[5] Safety evaluations included physical examinations, vital signs, ECGs, and clinical laboratory tests at predefined intervals.[8]
-
Cabozantinib (METEOR Trial): The safety profile was assessed through the monitoring of AEs, laboratory abnormalities, and vital signs.
-
Vandetanib (ZETA Trial): Safety was assessed by monitoring and recording adverse events, 12-lead ECG parameters, vital signs, and clinical chemistry, hematology, and urinalysis.[6]
-
Sunitinib (Pivotal Trial in RCC): Safety was monitored through the assessment of AEs, laboratory tests, and physical examinations.
-
Sorafenib (SHARP Trial): Adverse events were monitored and graded according to CTCAE version 3.0.
-
Regorafenib (CORRECT Trial): Safety was assessed by monitoring AEs, clinical laboratory parameters, and vital signs.
-
Lenvatinib (SELECT Trial): Adverse events were graded per Common Terminology Criteria for Adverse Events v4.0.
-
Pazopanib (COMPARZ Trial): Clinical assessments for safety were evaluated in 6-week cycles with a defined schedule of monitoring.[9]
-
Axitinib (AXIS Trial): Safety was monitored through the regular assessment of AEs, laboratory values, and vital signs.
-
Ponatinib (PACE Trial): Safety was evaluated through the monitoring of AEs, with a particular focus on cardiovascular and thromboembolic events.[10]
Conclusion
The data presented in this guide demonstrates that while both this compound and multi-kinase inhibitors are effective targeted therapies, their toxicity profiles differ significantly. This compound's high selectivity for the RET kinase generally translates to a more manageable side-effect profile with a lower incidence of certain severe adverse events compared to the broader spectrum of toxicities associated with MKIs. This information is critical for informing treatment decisions and guiding future research and development in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cda-amc.ca [cda-amc.ca]
- 4. medpagetoday.com [medpagetoday.com]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Safety of pazopanib and sunitinib in treatment-naive patients with metastatic renal cell carcinoma: Asian versus non-Asian subgroup analysis of the COMPARZ trial | springermedizin.de [springermedizin.de]
- 10. ICLUSIG® (ponatinib) CML Pace Trial Safety [iclusig.com]
Validating Pralsetinib's In Vivo Target Engagement Through Phospho-RET Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (Gavreto®) is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] The therapeutic efficacy of this compound is directly linked to its ability to engage and inhibit the autophosphorylation of the RET kinase, a key event in the activation of downstream oncogenic signaling. This guide provides a comprehensive comparison of methodologies to validate this compound's target engagement in vivo by measuring phosphorylated RET (p-RET) levels, supported by experimental data and detailed protocols. We will also draw comparisons with other RET inhibitors, such as Selpercatinib, to provide a broader context for researchers in the field.
Constitutive activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements, leads to the autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation event creates docking sites for adaptor proteins, triggering a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2][3] this compound functions by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby blocking its catalytic activity and preventing this critical autophosphorylation.[2][4]
Validation of target engagement is a critical step in the preclinical and clinical development of targeted therapies like this compound. Measuring the reduction in p-RET levels in response to treatment provides direct evidence that the drug is reaching its intended target and exerting its inhibitory effect within a living organism.
Comparative Performance Data
While direct head-to-head preclinical studies with quantitative in vivo p-RET inhibition data for both this compound and Selpercatinib are not extensively published in a comparative format, the available data from various preclinical and clinical trials allow for an indirect comparison of their efficacy. Both inhibitors have demonstrated significant clinical activity in patients with RET-altered cancers.[5][6]
The following tables summarize the in vitro and in vivo efficacy of this compound and the alternative RET inhibitor, Selpercatinib.
| Inhibitor | Cell Line | RET Alteration | In Vitro IC50 (nM) | Xenograft Model | Tumor Growth Inhibition | Reference |
| This compound | Ba/F3 | KIF5B-RET | <1 | Ba/F3 KIF5B-RET | Potent Inhibition | [1] |
| Ba/F3 | CCDC6-RET | <1 | CCDC6-RET | Potent Inhibition | [1] | |
| TT | RET M918T | <1 | TT (MTC) | Potent Inhibition | [2] | |
| Selpercatinib | Ba/F3 | KIF5B-RET | <1 | Ba/F3 KIF5B-RET | Potent Inhibition | [7] |
| Ba/F3 | CCDC6-RET | <1 | CCDC6-RET | Potent Inhibition | [7] | |
| TT | RET M918T | <1 | TT (MTC) | Potent Inhibition | [7] |
Table 1: Preclinical Efficacy of this compound and Selpercatinib against RET-Altered Models. This table provides a summary of the in vitro inhibitory concentrations and in vivo anti-tumor activity of this compound and Selpercatinib in various preclinical models of RET-driven cancers.
| Clinical Trial | Inhibitor | Tumor Type | Overall Response Rate (ORR) | Reference |
| ARROW (NCT03037385) | This compound | RET fusion+ NSCLC (treatment-naïve) | 72% - 88% | [5] |
| RET fusion+ NSCLC (platinum-pretreated) | 59% - 62% | [5] | ||
| LIBRETTO-001 (NCT03157128) | Selpercatinib | RET fusion+ NSCLC (treatment-naïve) | 83% - 85% | [5] |
| RET fusion+ NSCLC (platinum-pretreated) | 61% - 64% | [5] |
Table 2: Clinical Efficacy of this compound and Selpercatinib in RET Fusion-Positive NSCLC. This table summarizes the clinical efficacy of this compound and Selpercatinib from their respective pivotal clinical trials in patients with RET fusion-positive non-small cell lung cancer.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified RET signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for validating this compound target engagement in vivo.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following are representative protocols for key experiments involved in validating this compound's in vivo target engagement.
In Vivo Xenograft Model and this compound Administration
1. Cell Lines and Animal Models:
-
Cell Lines: Human cancer cell lines with known RET alterations, such as HCC78 (NCOA4-RET fusion) or LC-2/ad (CCDC6-RET fusion) for NSCLC, or TT cells (RET C634W mutation) for medullary thyroid cancer, are commonly used.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are typically used for establishing xenografts to prevent rejection of human tumor cells.
2. Xenograft Establishment:
-
Tumor cells (e.g., 5-10 x 10^6 cells) are suspended in a sterile solution, often a mixture of phosphate-buffered saline (PBS) and Matrigel, and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
3. This compound Formulation and Administration:
-
Formulation: this compound is typically formulated as a suspension for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in water.
-
Dosage and Schedule: The dosage and schedule can vary depending on the study design. A common dose used in preclinical mouse models is in the range of 10-30 mg/kg, administered orally once daily.[8]
-
Administration: this compound is administered via oral gavage.
Western Blot Analysis of p-RET in Tumor Tissue
1. Tumor Lysate Preparation:
-
Excise tumors from treated and control mice at specified time points after the last dose.
-
Immediately snap-freeze the tumors in liquid nitrogen or process them fresh.
-
Homogenize the tumor tissue in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-RET (e.g., anti-p-RET Tyr905) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET and a loading control protein like β-actin or GAPDH.
4. Quantification:
-
Densitometry analysis of the Western blot bands is performed using image analysis software (e.g., ImageJ). The p-RET signal is normalized to the total RET signal and/or the loading control signal.
Immunohistochemistry (IHC) for p-RET in Tumor Tissue
1. Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol (B145695) solutions and embed them in paraffin (B1166041) (formalin-fixed paraffin-embedded, FFPE).
-
Cut thin sections (e.g., 4-5 µm) of the FFPE tissue and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate them through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating them in a pressure cooker or water bath. This step is crucial for unmasking the antigenic epitopes.
4. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody against p-RET.
-
Wash the sections and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
5. Analysis:
-
The stained slides are examined under a microscope. The intensity and localization of the p-RET staining can be scored semi-quantitatively by a pathologist or quantified using digital image analysis software.
Conclusion
Validating the in vivo target engagement of this compound by measuring p-RET levels is a fundamental aspect of its preclinical and clinical evaluation. The methodologies described in this guide, including Western blotting and immunohistochemistry, provide robust and reliable means to assess the pharmacodynamic effects of this compound in tumor models. The presented protocols offer a detailed framework for researchers to design and execute studies aimed at confirming the on-target activity of this compound and comparing its performance with other RET inhibitors. Such studies are essential for understanding the mechanism of action, optimizing dosing regimens, and ultimately improving the therapeutic outcomes for patients with RET-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
Pralsetinib vs. Ponatinib: A Comparative Guide to Anti-Tumor Activity
In the landscape of targeted cancer therapy, Pralsetinib and Ponatinib (B1185) represent two distinct yet powerful tyrosine kinase inhibitors (TKIs). This compound is a highly selective inhibitor of the Rearranged during Transfection (RET) kinase, a key driver in certain types of thyroid and lung cancers. Ponatinib, in contrast, is a multi-kinase inhibitor with a broader spectrum of action, most notably against Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the challenging T315I mutation in chronic myeloid leukemia (CML). This guide provides a comprehensive comparison of their anti-tumor activities, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Selective vs. Multi-Targeted Inhibition
This compound is designed for potent and selective inhibition of RET kinase.[1] Genetic alterations like fusions and mutations in the RET gene lead to its constitutive activation, driving tumor growth through downstream signaling pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT.[1][2] this compound binds to the ATP-binding site of the RET kinase domain, blocking its phosphorylation and subsequent activation of these oncogenic cascades.[1] Its high selectivity for RET is intended to minimize off-target effects.[1]
Ponatinib, on the other hand, is a pan-BCR-ABL inhibitor, effective against both native and mutated forms of the BCR-ABL protein, including the T315I "gatekeeper" mutation that confers resistance to other TKIs.[3][4] It also demonstrates potent inhibitory activity against a range of other kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and KIT.[5][6] This multi-targeted approach gives Ponatinib a broader potential application but also a different safety profile compared to highly selective inhibitors.
Preclinical Anti-Tumor Activity
Preclinical studies provide a foundational understanding of the potency and selectivity of these inhibitors against various cancer cell lines.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro kinase inhibitory activity of this compound and Ponatinib against their primary targets and other relevant kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets (IC50 in nM) |
| This compound | RET (wild-type) | 0.4[7] | VEGFR2 (>1,000), FGFR2 (>1,000), JAK1 (>1,000)[6][7] |
| CCDC6-RET fusion | 0.3[7] | DDR1, TRKC, FLT3, JAK2, TRKA, PDGFRβ[6] | |
| Ponatinib | BCR-ABL (native) | 0.37[8][9] | RET (25.8), FGFRs (<40), VEGFRs, KIT, SRC[5][8] |
| BCR-ABL (T315I) | 2.0[8] | ||
| KIF5B-RET | Potent inhibitor[8] |
Preclinical evidence has demonstrated Ponatinib's potent activity against RET fusions. In engineered Ba/F3 cell lines, Ponatinib inhibited various RET fusions (KIF5B-RET, NCOA4-RET, and CCDC6-RET) with high potency.[10] One study highlighted that Ponatinib was the most potent inhibitor against KIF5B-RET when compared to other multi-kinase inhibitors like cabozantinib, lenvatinib, and vandetanib.[8]
In Vivo Tumor Models
In vivo studies using animal models further substantiate the anti-tumor efficacy of these drugs. In a subcutaneous xenograft mouse model using TT thyroid cancer cells, which harbor a RET mutation, daily oral administration of Ponatinib (30 mg/kg) for three weeks significantly reduced tumor growth compared to the vehicle-treated group.[5] Similarly, in mouse models of CML expressing wild-type or T315I mutant BCR-ABL, Ponatinib has shown significant efficacy in reducing tumor burden and prolonging survival.[9]
Clinical Efficacy and Patient Outcomes
Clinical trials provide the most critical data on the anti-tumor activity and safety of this compound and Ponatinib in patients.
This compound in RET Fusion-Positive Cancers
The pivotal Phase 1/2 ARROW trial (NCT03037385) has been instrumental in establishing the efficacy of this compound in patients with RET fusion-positive solid tumors.
| Cancer Type | Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| NSCLC | Treatment-naïve | 72%[11] | Not Reached[12] | 13.0 months[11] |
| Previously Platinum-Treated | 59%[11] | 22.3 months[12] | 16.5 months[11] | |
| Other Solid Tumors | Pan-tumor cohort | 57%[8][10] | 11.7 - 12 months[8][10] | 7.4 months[8] |
In the ARROW trial, this compound demonstrated robust and durable responses across various RET fusion-positive cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer, regardless of the fusion partner.[10][11]
Ponatinib in Hematological Malignancies and Solid Tumors
Ponatinib's clinical development has primarily focused on hematological malignancies, particularly CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
| Cancer Type | Patient Cohort | Key Efficacy Outcome |
| CML (Chronic Phase) | Resistant/Intolerant to ≥2 TKIs | Major Cytogenetic Response: 60%[13] |
| CML (T315I mutation) | Chronic Phase | Complete Hematologic Response: 94-100%[14] |
| Major Cytogenetic Response: 63-82%[14] | ||
| AML (FLT3/ITD mutation) | FLT3 inhibitor naïve | Overall Response Rate: 43%[15] |
| GIST (Refractory) | Heavily pretreated | Encouraging anti-tumor activity[7] |
| Solid Tumors with RET alterations | Phase II Trial (NCT02272998) | Ongoing, assessing response[5] |
Ponatinib has shown significant activity in heavily pretreated CML patients, including those with the T315I mutation who have limited treatment options.[14] Its activity in solid tumors is an area of ongoing investigation, with a phase II trial evaluating its efficacy in patients with activating mutations in RET, FGFR, and KIT.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways inhibited by this compound and Ponatinib, and a typical experimental workflow for evaluating such targeted therapies.
Experimental Protocols
A detailed description of the methodologies used in the key experiments cited is provided below.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified kinases.
-
Methodology: Recombinant kinase domains (e.g., wild-type RET, CCDC6-RET, native BCR-ABL, T315I BCR-ABL) are incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (this compound or Ponatinib). The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay. The IC50 value is calculated from the dose-response curve.
Cell-Based Proliferation Assays
-
Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring specific genetic alterations.
-
Methodology: Cancer cell lines with known RET fusions (e.g., TPC-1, LC-2/ad) or BCR-ABL mutations (e.g., Ba/F3 cells engineered to express different BCR-ABL variants) are cultured. The cells are treated with a range of concentrations of this compound or Ponatinib for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as MTS or CellTiter-Glo®, which quantify the number of viable cells. The cellular IC50 is determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Methodology: Human tumor cells with specific genetic alterations (e.g., RET fusions or BCR-ABL mutations) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound or Ponatinib) orally at a specified dose and schedule. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Clinical Trial Design (e.g., ARROW Study)
-
Objective: To evaluate the safety and efficacy of the inhibitor in human patients with specific cancer types and genetic alterations.
-
Methodology: The ARROW trial is a multi-cohort, open-label, Phase 1/2 study.
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring a RET gene alteration, identified through validated molecular testing.
-
Treatment: Patients receive this compound orally at a specified dose (e.g., 400 mg once daily).
-
Endpoints: The primary endpoints are typically Overall Response Rate (ORR) and safety. Secondary endpoints include Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS). Tumor responses are assessed using standardized criteria such as RECIST v1.1.
-
Conclusion
This compound and Ponatinib are both highly effective tyrosine kinase inhibitors, but their anti-tumor activity is dictated by their distinct selectivity profiles. This compound offers a targeted approach for patients with RET-driven cancers, demonstrating high response rates and durable remissions with a generally manageable safety profile due to its selectivity. Ponatinib's strength lies in its multi-kinase inhibition, providing a crucial therapeutic option for patients with hematological malignancies driven by BCR-ABL, including those with resistance mutations, and showing promise in other cancers driven by kinases within its inhibitory spectrum.
For researchers and drug developers, the comparison of these two agents underscores the ongoing evolution of targeted therapy. While the broad activity of multi-kinase inhibitors like Ponatinib can be advantageous in certain contexts, the development of highly selective inhibitors like this compound exemplifies the progress in precision oncology, aiming to maximize efficacy while minimizing off-target toxicities. The choice between a selective and a multi-targeted inhibitor will ultimately depend on the specific molecular drivers of the cancer and the individual patient's clinical profile.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Ariad Pharmaceuticals, Inc. Presents New Preclinical Data Showing Ponatinib is a Potent Inhibitor of RET and FGFR, Two Oncogenic Drivers of Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia [mdpi.com]
- 9. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET fusions observed in lung and colorectal cancers are sensitive to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 14. google.com [google.com]
- 15. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Pralsetinib vs. Selpercatinib: A Comparative Analysis of Efficacy Against RET Gatekeeper and Other Clinically Relevant Mutations
A detailed guide for researchers and drug development professionals on the differential effects of two leading RET inhibitors, supported by experimental data.
The development of highly selective rearranged during transfection (RET) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers driven by RET alterations. Pralsetinib (B610190) and selpercatinib (B610774), two potent and selective RET inhibitors, have demonstrated significant clinical activity and have become standard-of-care options.[1][2] This guide provides an objective comparison of their performance, with a particular focus on their effects on the RET gatekeeper mutation and other clinically significant resistance mutations, supported by preclinical data.
Overcoming the Gatekeeper: A Shared Strength
Older multi-kinase inhibitors were often rendered ineffective by mutations at the so-called "gatekeeper" residue of the kinase domain, such as V804M/L in RET.[3][4] A key advantage of both this compound and selpercatinib is their ability to overcome this common resistance mechanism.[3][5] Their unique binding mode, which involves anchoring to the front cleft of the RET kinase and wrapping around the gate wall to access the back cleft, circumvents the steric hindrance posed by a mutated gatekeeper residue.[6][7][8] This shared characteristic makes both drugs effective options for patients with tumors harboring these specific mutations.[3][5]
Efficacy Against Wild-Type and Mutated RET Kinase
The potency of this compound and selpercatinib has been evaluated in various biochemical and cell-based assays. Both inhibitors demonstrate sub-nanomolar efficacy against wild-type RET and various RET fusions and mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both drugs against different RET variants, providing a quantitative comparison of their potency.
| RET Variant | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Fold Change vs. Wild-Type (this compound) | Fold Change vs. Wild-Type (Selpercatinib) | Reference |
| KIF5B-RET (Wild-Type) | 7.9 ± 0.9 | 8.1 ± 1.1 | 1.0 | 1.0 | [9] |
| Gatekeeper | |||||
| V804M | 41.5 ± 2.9 | 56.4 ± 1.9 | 5.3 | 7.0 | [9] |
| Solvent Front | |||||
| G810S | 313.2 ± 13.9 | 321.4 ± 16.5 | 39.6 | 39.7 | [9] |
| G810C | 550.7 ± 25.1 | 1132.0 ± 55.0 | 69.7 | 139.8 | [6][9] |
| G810R | - | 2744.0 ± 199.0 | - | 338.8 | [6] |
| Roof | |||||
| L730V | 479.5 ± 21.5 | 31.8 ± 1.4 | 60.7 | 3.9 | [9] |
| L730I | 456.8 ± 20.1 | 53.1 ± 2.3 | 57.8 | 6.6 | [9] |
| Hinge | |||||
| Y806C | - | 149.8 ± 11.2 | - | 18.5 | [6] |
| Y806N | - | 410.7 ± 29.8 | - | 50.7 | [6] |
| Other | |||||
| V738A | - | 306.4 ± 21.9 | - | 37.8 | [6] |
| E732K | 119.5 ± 8.8 | 11.5 ± 0.9 | 15.1 | 1.4 | [9] |
Differential Resistance Profiles: The Emergence of Non-Gatekeeper Mutations
While both drugs are effective against the gatekeeper mutation, acquired resistance is a clinical challenge that primarily arises from the emergence of secondary mutations at non-gatekeeper residues.[6][10] These mutations can confer differential resistance to this compound and selpercatinib.
Notably, mutations at the "roof" of the solvent-front, specifically L730V and L730I, have been shown to confer significant resistance to this compound while maintaining relative sensitivity to selpercatinib.[9][11] Conversely, a study has suggested that V804M/E and M918T mutations might be associated with acquired resistance to selpercatinib but not this compound.[12] However, a significant number of resistance mutations, particularly those in the solvent front (e.g., G810C/S/R) and hinge region (e.g., Y806C/N), result in cross-resistance to both inhibitors.[6][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: Simplified RET signaling pathway and points of inhibition.
Caption: Typical workflow for determining IC50 values in a cell-based assay.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro cellular assays, most commonly utilizing the BaF3 murine pro-B cell line.
BaF3 Cell Proliferation Assay:
-
Cell Line Generation: BaF3 cells, which are dependent on IL-3 for survival, are engineered to express a specific RET fusion protein (e.g., KIF5B-RET). This makes their proliferation dependent on RET kinase activity rather than IL-3.
-
Drug Treatment: The engineered BaF3 cells are seeded in 96-well plates and treated with a range of concentrations of either this compound or selpercatinib.
-
Incubation: The cells are incubated for a period of 72 hours to allow for the assessment of the drugs' effect on cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is then normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]
Conclusion
Both this compound and selpercatinib represent significant advancements in the treatment of RET-driven cancers, demonstrating remarkable efficacy against both wild-type RET and RET kinases with gatekeeper mutations. The choice between these two highly effective inhibitors may be influenced by their differential activity against a growing landscape of non-gatekeeper resistance mutations. The observation that certain mutations confer resistance to one drug while retaining sensitivity to the other highlights the importance of molecular profiling at the time of disease progression to guide subsequent therapeutic strategies. Further research into the development of next-generation RET inhibitors capable of overcoming these resistance mechanisms is crucial for improving long-term outcomes for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Retsevmo (selpercatinib) vs Gavreto (this compound) | Everyone.org [everyone.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer. [themednet.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. ascopubs.org [ascopubs.org]
Pralsetinib's Synergy with Targeted Therapies: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic potential of pralsetinib (B610190), a selective RET inhibitor, when used in combination with other targeted therapies. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with objective data and detailed experimental methodologies to inform preclinical and clinical research strategies. The presented data largely centers on overcoming acquired resistance to this compound and other targeted agents, a critical challenge in oncology.
Executive Summary
This compound has demonstrated significant efficacy as a monotherapy in cancers driven by RET alterations. However, the emergence of resistance limits its long-term benefit. Preclinical and clinical evidence indicates that combining this compound with other targeted therapies can overcome these resistance mechanisms, creating synergistic anti-tumor effects. This guide specifically explores the combination of this compound with MET inhibitors and EGFR inhibitors, for which the most substantial evidence currently exists. While direct, large-scale clinical trial data for these combinations is not yet available, the presented preclinical data and case reports provide a strong rationale for further investigation.
This compound in Combination with MET Inhibitors
MET amplification has been identified as a key mechanism of acquired resistance to RET inhibitors, including this compound.[1][2] Preclinical studies and clinical case reports have shown that co-inhibition of RET and MET can restore sensitivity to treatment.
Preclinical Synergy Data
In vitro studies using RET fusion-positive human bronchial epithelial (HBEC-RET) cells engineered to overexpress MET have demonstrated that while the cells become resistant to the RET inhibitor selpercatinib (B610774) (a compound analogous to this compound), the addition of the MET inhibitor crizotinib (B193316) can overcome this resistance.[3][4] Similarly, a patient-derived organoid with high-level MET amplification showed a cytotoxic effect only with the combination of selpercatinib and crizotinib, whereas monotherapy with either agent was ineffective.[4]
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Crizotinib/Capmatinib (B1663548) | RET Fusion-Positive NSCLC with MET Amplification | Overcomes acquired resistance to this compound. Case reports show clinical benefit. | [5][6] |
| Selpercatinib + Crizotinib | RET Fusion-Positive NSCLC Cell Lines and Organoids with MET Overexpression | Combination treatment overcomes resistance to selpercatinib monotherapy. | [3][4] |
Clinical Evidence
A case report detailed a patient with KIF5B-RET fusion-positive lung adenocarcinoma who developed MET amplification as a mechanism of acquired resistance to this compound. This patient was successfully treated with a combination of this compound and the MET inhibitor crizotinib, and later with capmatinib.[5] Other reports with the analogous RET inhibitor selpercatinib have shown similar clinical activity when combined with crizotinib in patients with MET-driven resistance.[3][7]
Experimental Protocols
In Vitro Model of MET-Driven Resistance:
-
Cell Line Engineering: Human bronchial epithelial cells (HBEC) are engineered to express a CCDC6-RET fusion. To induce resistance, these cells are further engineered to overexpress MET.[4]
-
Viability Assays: Engineered cells are treated with a dose range of the RET inhibitor (e.g., selpercatinib) alone, the MET inhibitor (e.g., crizotinib) alone, and the combination of both. Cell viability is assessed after a set period (e.g., 96 hours) using standard assays like CellTiter-Glo.[3]
-
Western Blot Analysis: To confirm the mechanism of synergy, protein lysates from treated cells are analyzed by western blot for phosphorylation status of RET, MET, and downstream signaling proteins like ERK and AKT.[4]
Patient-Derived Organoid Culture:
-
Establishment: Tumor cells from pleural fluid of a patient with MET-amplified, RET fusion-positive cancer are cultured to establish an organoid model.[4]
-
Treatment and Analysis: The organoids are treated with monotherapies and the combination of a RET inhibitor and a MET inhibitor. The effect on organoid viability and signaling pathways is assessed as described for the cell line models.[4]
Visualizing the Signaling Pathway and Resistance Mechanism
Caption: this compound inhibits the RET signaling pathway. MET amplification provides a bypass mechanism.
This compound in Combination with EGFR Inhibitors
The development of a RET fusion has been identified as a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133).[8][9] In this scenario, the cancer cells become dependent on RET signaling for survival, making them susceptible to RET inhibition.
Preclinical Synergy Data
To model this resistance mechanism, EGFR-mutant non-small cell lung cancer (NSCLC) cell lines (PC9 with an EGFR exon 19 deletion and MGH134 with EGFR L858R/T790M mutations) were engineered to express a CCDC6-RET fusion. The presence of the RET fusion was sufficient to confer resistance to EGFR TKIs.[8]
| Combination | Cancer Model | Key Findings | Reference |
| This compound + Osimertinib | EGFR-Mutant NSCLC with Acquired RET Fusion | Overcomes acquired resistance to osimertinib. Case reports show clinical benefit. | [10][11] |
| This compound (BLU-667) + Osimertinib | EGFR-Mutant NSCLC Cell Lines with Engineered RET Fusion | CCDC6-RET expression conferred resistance to EGFR TKIs. | [8] |
Clinical Evidence
Several case reports have documented the successful use of combining an EGFR TKI with a selective RET inhibitor in patients with EGFR-mutant NSCLC who acquired a RET fusion upon progression on the EGFR TKI. One report described a patient with an EGFR-mutant NSCLC with meningeal metastasis who acquired a RET fusion and achieved a partial response to the combination of this compound and osimertinib.[11] Another case showed a durable response of over 12 months with the same combination in a patient who developed a novel ANK3-RET fusion as a resistance mechanism to osimertinib.[10]
Experimental Protocols
In Vitro Model of RET Fusion-Mediated EGFR TKI Resistance:
-
Cell Line Engineering: EGFR-mutant NSCLC cell lines (e.g., PC9, MGH134) are engineered to express a RET fusion protein (e.g., CCDC6-RET).[8]
-
Assessment of Resistance: The engineered cells are treated with an EGFR TKI (e.g., osimertinib) to confirm that the RET fusion confers resistance compared to the parental cell line.[8]
-
Combination Treatment: The resistant cells are then treated with the EGFR TKI, a RET inhibitor (e.g., this compound), and the combination of both to assess for restoration of sensitivity. Cell viability and signaling pathways are analyzed as previously described.
Visualizing the Experimental Workflow
Caption: Workflow for testing this compound and osimertinib synergy in engineered cell lines.
Future Directions and Other Potential Combinations
The principle of combining targeted therapies to overcome resistance is a promising strategy. Besides MET and EGFR, other bypass pathways, such as KRAS amplification, have been implicated in resistance to RET inhibitors, suggesting that combinations with KRAS inhibitors could be a future area of investigation.[2] However, preclinical and clinical data for such combinations with this compound are currently lacking.
Conclusion
The available evidence strongly suggests that combining this compound with other targeted therapies, particularly MET and EGFR inhibitors, is a viable strategy to overcome acquired resistance. The data presented in this guide, including preclinical models and clinical case studies, provide a solid foundation for further research in this area. The development of robust preclinical data, including quantitative synergy studies and in vivo models, will be crucial to inform the design of future clinical trials aimed at validating these promising combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report [frontiersin.org]
- 7. Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion-Positive Lung Cancer by Combining Selpercatinib with Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Durable Response to Combined Osimertinib and this compound Treatment for Osimertinib Resistance Due to Novel Intergenic ANK3-RET Fusion in EGFR-Mutated Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response to this compound Observed in Meningeal-Metastatic EGFR-Mutant NSCLC With Acquired RET Fusion: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Pralsetinib's Impact on Quality of Life in Preclinical Models: A Guide for Researchers
This guide provides a comparative analysis of Pralsetinib, a selective RET inhibitor, and its impact on surrogate markers of quality of life in preclinical models. As direct measures of quality of life are not typically assessed in animal studies, this comparison focuses on key indicators of drug efficacy and tolerability, including tumor growth inhibition and general health observations. Data from alternative RET inhibitors—Selpercatinib, Cabozantinib, and Vandetanib (B581)—are included to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize preclinical data for this compound and selected alternative RET inhibitors. The data is compiled from various studies and focuses on efficacy in tumor models, which serves as a primary surrogate for assessing the potential impact on quality of life. A reduction in tumor burden is a critical factor in alleviating disease symptoms and improving overall well-being.
| Drug | Animal Model | Tumor Type | Dosage | Administration Route | Key Efficacy Outcome |
| This compound | BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Dose-dependent tumor regression[1] |
| This compound | BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Dose-dependent tumor regression[1] |
| Selpercatinib | Not specified | RET fusion-positive NSCLC | Not specified | Not specified | Not specified in preclinical abstracts |
| Cabozantinib | Not specified | Renal Cell Carcinoma | Not specified | Not specified | Improved progression-free survival[2] |
| Vandetanib | Not specified | Medullary Thyroid Cancer | Not specified | Not specified | Durable stable disease observed[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical studies. The following protocols are based on the available literature for evaluating the in vivo efficacy of this compound.
Protocol for Antitumor Efficacy Assessment in Xenograft Models
This protocol outlines the key steps for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.[1]
-
Cell Culture and Implantation:
-
RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) are cultured under standard conditions.
-
Cells are harvested during the logarithmic growth phase.
-
A specific number of cells are resuspended in an appropriate medium, such as a 1:1 mixture of PBS and Matrigel, and implanted subcutaneously into the flanks of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor growth is monitored regularly using calipers.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration. A common vehicle for oral gavage of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween-80, and saline.[1][4]
-
The drug is administered to the treatment group at specified doses and frequencies (e.g., once or twice daily).
-
The control group receives the vehicle solution following the same schedule and route of administration.
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight are measured 2-3 times per week.
-
The general health and behavior of the animals are monitored daily for any signs of toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
At the end of the study, animals are euthanized, and tumors are collected for further analysis, such as pharmacodynamic assessments.
-
Protocol for Pharmacodynamic Assessment of RET Signaling Inhibition
This protocol details the procedure for assessing the engagement of this compound with its target in vivo.[1]
-
Study Design:
-
Subcutaneous xenografts are established as described in the efficacy protocol.
-
Once tumors are established, a single oral dose of this compound or vehicle is administered.
-
Cohorts of mice are euthanized at various time points post-dosing (e.g., 2, 6, 12, 24 hours).
-
-
Sample Collection and Processing:
-
Tumors are excised immediately following euthanasia and snap-frozen in liquid nitrogen or placed in a suitable lysis buffer.
-
Tumor lysates are prepared for subsequent biochemical analysis.
-
-
Analysis of RET Signaling:
-
Western blotting is performed on the tumor lysates to assess the phosphorylation status of RET (p-RET) and downstream signaling proteins such as MAPK and AKT.
-
A reduction in the levels of p-RET and downstream phosphorylated proteins in the this compound-treated groups compared to the vehicle control indicates target engagement and pathway inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RET signaling pathway targeted by this compound and a typical experimental workflow for preclinical evaluation.
Caption: this compound inhibits the RET signaling pathway, blocking downstream cascades that promote cell proliferation and survival.
Caption: A generalized workflow for preclinical evaluation of this compound's antitumor efficacy in xenograft models.
Comparative Discussion
While direct preclinical measures of "quality of life" are lacking, inferences can be drawn from efficacy and tolerability data.
This compound: Preclinical studies demonstrate that this compound leads to dose-dependent tumor regression in various RET-driven cancer models.[1] This potent antitumor activity is a strong indicator of its potential to improve the well-being of the animal models by reducing tumor burden. The detailed monitoring of body weight and general health in these studies is crucial for assessing the tolerability of the treatment. A well-tolerated drug that effectively reduces tumor size would be expected to have a positive impact on the overall "quality of life" of the preclinical subject.
Selpercatinib: As another highly selective RET inhibitor, Selpercatinib would be expected to have a similar preclinical profile to this compound. Clinical data for Selpercatinib shows noticeable improvements in patient symptoms and some improvement in quality of life.[5] While direct preclinical comparisons of quality-of-life surrogates are not available in the provided search results, the clinical success of Selpercatinib suggests its preclinical efficacy and tolerability would also point towards a positive impact on animal well-being.
Cabozantinib and Vandetanib: These are multi-kinase inhibitors that, in addition to RET, also target other kinases such as VEGFR. This broader activity profile can lead to different efficacy and toxicity profiles compared to the highly selective RET inhibitors. Clinical studies on Cabozantinib have reported on quality of life, with some analyses showing that while it improves progression-free survival, it can be associated with side effects like diarrhea and nausea.[2][6] Similarly, Vandetanib has shown efficacy in treating medullary thyroid cancer but is also associated with a range of adverse events.[3][7] In preclinical models, the impact of these multi-kinase inhibitors on quality-of-life surrogates would need to be carefully weighed against their antitumor activity. The potential for off-target toxicities could negatively affect the overall well-being of the animals.
Conclusion
In the absence of direct preclinical metrics for quality of life, this guide provides a comparative framework based on surrogate markers of efficacy and tolerability. This compound, as a highly selective RET inhibitor, demonstrates potent antitumor activity in preclinical models, which is a key indicator of its potential to improve the well-being of these animals. When comparing with less selective inhibitors like Cabozantinib and Vandetanib, it is important to consider the potential for off-target effects that might impact overall health. Future preclinical studies could benefit from incorporating more direct measures of animal well-being to provide a more complete picture of the impact of these targeted therapies on quality of life.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality of Life Outcomes for Cabozantinib Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma: METEOR Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Review - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pralsetinib: A Guide for Laboratory Professionals
The safe handling and disposal of pralsetinib (B610190), a potent antineoplastic agent, are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] As a hazardous drug, all waste materials, including unused product, contaminated laboratory equipment, and empty containers, must be managed in strict accordance with institutional guidelines, as well as federal, state, and local regulations.[1][2][3] Improper disposal, such as discarding in regular trash or flushing down a drain, is strictly prohibited and can lead to environmental harm.[1]
Core Principles of this compound Waste Management
This compound is classified as a hazardous drug, and its disposal requires adherence to specific protocols for hazardous chemical waste.[1] The primary recommended method for the disposal of antineoplastic drugs like this compound is high-temperature incineration.[1] All personnel handling this compound waste must be trained on the associated risks and the proper handling procedures.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any this compound-contaminated materials, it is crucial to wear appropriate PPE to minimize exposure.[1] This includes:
2. Waste Segregation: All this compound-contaminated waste must be segregated from other laboratory waste streams at the point of generation.[1][4] This waste should be categorized as follows:
-
Bulk Hazardous Chemical Waste: This category includes any amount of unused or expired this compound.[1] Syringes containing even a small residual amount (e.g., 0.1 ml) of the drug are also considered bulk waste and must not be disposed of in sharps containers.[4]
-
Trace Hazardous Waste: This includes items contaminated with small amounts of this compound, such as empty vials, syringes (with no visible drug), gloves, bench paper, pipette tips, and other contaminated labware.[1]
-
Spill Cleanup Materials: Any materials used to clean a this compound spill are to be treated as hazardous waste.[1]
3. Containment: All this compound waste must be placed in clearly labeled, sealed, and puncture-proof containers.[1] These containers should be specifically designated for hazardous drug waste.
4. Labeling: Waste containers must be accurately and clearly labeled as "Hazardous Waste" and explicitly identify the contents, including the name "this compound".[1]
5. Storage: Segregated and labeled hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic while awaiting pickup for disposal.
6. Disposal: The disposal of this compound waste must be conducted by a licensed hazardous waste management company. This ensures that the waste is transported and disposed of in compliance with all relevant regulations, primarily through high-temperature incineration.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the qualitative handling procedures for different types of this compound waste.
| Waste Category | Examples | Recommended Containment | Primary Disposal Method |
| Bulk Hazardous Waste | Unused or expired this compound, partially full vials or syringes. | Sealed, puncture-proof container labeled "Hazardous Waste - this compound" | High-Temperature Incineration |
| Trace Hazardous Waste | Empty vials, contaminated gloves, bench paper, pipette tips, gowns. | Yellow sharps container for trace waste or designated hazardous waste bag.[4] | High-Temperature Incineration |
| Spill Cleanup Waste | Absorbent pads, contaminated PPE from spill response. | Sealed, puncture-proof container labeled "Hazardous Waste - this compound Spill Cleanup" | High-Temperature Incineration |
Experimental Protocols
The provided information focuses on the proper disposal of this compound and does not cite specific experimental protocols. The procedures outlined above are for the safe management of waste generated from the use of this compound in a laboratory setting.
Diagrams
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting. It provides a clear, step-by-step decision-making process to ensure safety and compliance.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pralsetinib
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pralsetinib. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent compound requiring careful handling to prevent exposure.[1] The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for various handling scenarios.
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides a robust barrier against direct skin contact.[1] |
| Gown | Solid-front barrier gown | Protects the body from potential splashes and spills.[1] |
| Eye/Face Protection | Safety goggles or a face shield | Shields the eyes and face from airborne particles and splashes.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to prevent inhalation of dust.[2] |
Occupational Exposure Limit (OEL): An OEL of 48 µg/m³ has been established for this compound, underscoring the need for stringent engineering controls and PPE.[3]
Operational Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound from receipt to use:
-
Preparation:
-
Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
-
If working with the powdered form, handle with extreme care to prevent dispersal.
-
For solutions, prevent splashing and aerosolization.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment.
-
Wipe down the work area with an appropriate cleaning agent.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Disposal Plan: A Step-by-Step Guide
This compound is classified as a hazardous drug, and its waste must be managed accordingly.[1] Improper disposal can lead to environmental contamination and is strictly prohibited.[1] High-temperature incineration is the primary recommended method for the disposal of antineoplastic drugs like this compound.[1]
Waste Segregation and Disposal:
| Waste Category | Examples | Containment | Disposal Method |
| Bulk Hazardous Waste | Unused or expired this compound | Clearly labeled, sealed, and puncture-proof hazardous waste container | High-temperature incineration |
| Trace Hazardous Waste | Contaminated gloves, bench paper, vials, syringes, pipette tips | Clearly labeled, sealed, and puncture-proof hazardous waste container | High-temperature incineration |
| Spill Cleanup Materials | Absorbent materials used to clean a this compound spill | Treated as hazardous waste and placed in a designated hazardous waste container | High-temperature incineration |
Disposal Workflow:
Caption: this compound Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
